Boc-DL-asu-oh
Description
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Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]octanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO6/c1-13(2,3)20-12(19)14-9(11(17)18)7-5-4-6-8-10(15)16/h9H,4-8H2,1-3H3,(H,14,19)(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVLJRPOVUCTFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCCC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Boc-DL-2-aminosuberic acid molecular weight
Technical Whitepaper: Boc-DL-2-Aminosuberic Acid Physicochemical Profiling and Synthetic Utility in Peptide Therapeutics
Executive Summary
Boc-DL-2-aminosuberic acid (Boc-DL-Asu-OH) is a non-proteinogenic amino acid derivative used primarily in the development of peptidomimetics and conformationally constrained peptide therapeutics. As a protected derivative of 2-aminosuberic acid (Asu), it serves as a critical building block for introducing hydrophobic spacers and, more importantly, for engineering lactam bridges —covalent side-chain-to-side-chain cyclizations that stabilize secondary structures like
This guide provides a rigorous technical analysis of the molecule, its physicochemical properties, and its application in Solid-Phase Peptide Synthesis (SPPS). It addresses the specific implications of using the racemic (DL) form in drug discovery workflows.
Physicochemical Characterization
Identity and Molecular Weight
The molecular weight of Boc-DL-2-aminosuberic acid is derived from the parent amino acid (2-aminosuberic acid) modified by the tert-butyloxycarbonyl (Boc) protecting group at the
| Property | Specification |
| Chemical Name | 2-((tert-butoxycarbonyl)amino)octanedioic acid |
| Common Abbreviation | Boc-DL-Asu-OH |
| Empirical Formula | |
| Molecular Weight | 289.33 g/mol |
| CAS Number (Racemic) | Note: Often indexed under enantiopure forms (e.g., 75113-71-2 for D-form). Free acid DL-form is 3054-07-7. |
| Stereochemistry | Racemic (50:50 mixture of R and S enantiomers) |
Structural Analysis
The molecule consists of an eight-carbon backbone (suberic acid) with an amino group at the C2 position.[]
-
Backbone: Octanedioic acid (
). -
Side Chain: A hexanoic acid moiety attached to the
-carbon ( relative to the -carbon). Correction: The total chain is C8. C1 is -COOH, C2 is -carbon. The side chain is .
Calculation Verification:
-
2-Aminosuberic Acid (
): MW = 189.21 g/mol .[][2] -
Boc Group (
replacing H): Adds (+100.12 Da). -
Total:
.
Synthetic Utility in Drug Design
The "Stapling" Application (Lactam Bridges)
The primary utility of Asu derivatives lies in peptide stapling. By reacting the side-chain carboxyl of Asu with the side-chain amine of Lysine (Lys), Ornithine (Orn), or Diaminobutyric acid (Dab), researchers can form a lactam bridge .
-
Helix Stabilization: A lactam bridge spaced
or residues apart constrains the peptide backbone, forcing it into an -helical conformation.[3] This improves proteolytic stability and cell permeability. -
Cystine Isostere: The Asu-Lys lactam bridge mimics the geometry of a disulfide bond but is chemically stable (non-reducible).
The Racemic (DL) Factor
Using Boc-DL-2-aminosuberic acid introduces a chiral center at the
-
Implication: In a peptide sequence, incorporating a DL-amino acid generates a mixture of diastereomers. For a single substitution, the product will be a 50:50 mixture of the L-peptide and D-peptide at that position.
-
Strategic Use: The DL form is often used in early-stage Structure-Activity Relationship (SAR) libraries to simultaneously probe the biological activity of both stereoisomers. Once the active isomer is identified, the synthesis is repeated with the expensive enantiopure (L or D) building block.
Experimental Protocols
Solubility and Handling
-
Solubility: Soluble in organic solvents common to peptide synthesis, including Dimethylformamide (DMF), Dichloromethane (DCM), and N-Methyl-2-pyrrolidone (NMP).
-
Storage: Store at +2°C to +8°C, desiccated. The Boc group is sensitive to prolonged exposure to strong acids or moisture.
SPPS Integration (Boc Chemistry)
Context: In standard Boc-SPPS, the N-terminal Boc group is removed with Trifluoroacetic acid (TFA). The side-chain carboxyl of Boc-Asu-OH presents a challenge: it must be protected if it is not involved in cyclization, or strategically managed if it is.
Scenario A: Linear Peptide Synthesis (Side Chain Protected) If the side chain is not used for cyclization, use Boc-Asu(OBzl)-OH (Benzyl ester protection) to prevent branching. The OBzl group is removed during the final HF cleavage.
Scenario B: On-Resin Cyclization (Lactam Formation) This is the most common application. The side chain of Asu must be orthogonal to the N-terminal Boc group.
Protocol: On-Resin Lactamization using Boc-DL-Asu-OH
-
Coupling:
-
Activate Boc-DL-Asu-OH (3 eq) using DIC (3 eq) and HOBt (3 eq) in DMF.
-
Couple to the resin-bound peptide for 60–90 minutes.
-
Note: Since the side chain is a free carboxylic acid (unless a specific mono-ester is sourced), activation can lead to polymerization. Crucial Step: Use a commercially available Boc-Asu(OFm)-OH (Fluorenylmethyl ester) or Boc-Asu(OFm)-OH equivalent if available.
-
Alternative for Free Side Chain: If using the free diacid (Boc-DL-Asu-OH), use a sub-stoichiometric amount of activator to prioritize
-coupling, or (highly recommended) buy the side-chain protected variant (e.g., Boc-Asu(OBzl)-OH ) and use a selective deprotection strategy if cyclization is required. -
Standard Practice: For cyclization, use Boc-Asu(OFm)-OH and Boc-Lys(Fmoc)-OH . The Fmoc/OFm groups are removed with Piperidine (base labile), while the Boc group remains stable.
-
-
Selective Deprotection (Orthogonal Step):
-
Treat resin with 20% Piperidine in DMF (2 x 10 min) to remove side-chain protection (OFm/Fmoc) from Asu and the partner Lysine.
-
Wash with DMF (5x) and DCM (5x).
-
-
Cyclization:
-
React the exposed side-chain COOH (Asu) and NH2 (Lys) using PyBOP (3 eq) / DIEA (6 eq) in DMF.
-
Reaction time: 4–12 hours. Monitor via Kaiser test (ninhydrin) until negative.
-
-
Final Cleavage:
-
Treat resin with HF (Hydrogen Fluoride) or TFMSA to remove the N-terminal Boc and cleave the peptide from the resin.
-
Visualization: Lactam Bridge Synthesis Workflow
The following diagram illustrates the logic flow for creating a stabilized peptide helix using Asu-Lys stapling within a Boc-chemistry framework.
Figure 1: Workflow for integrating Aminosuberic Acid (Asu) into a peptide sequence to form a side-chain-to-side-chain lactam bridge.
References
-
Sigma-Aldrich. (R)-2-(Boc-amino)octanedioic acid Product Specification. Retrieved from
-
PubChem. 2-Aminooctanedioic acid (Compound Summary). National Library of Medicine. Retrieved from
-
Taylor, C. M., & Weir, C. A. (2006). A Concise Enantioselective Synthesis of N-Boc-(S)-2-Aminosuberic Acid. Journal of Organic Chemistry. Retrieved from
-
Boc Sciences. Boc-D-alpha-Aminosuberic acid Technical Data. Retrieved from
-
Chattopadhyay, S. K., et al. (2017). Synthesis of 2-aminosuberic acid derivatives as components of some histone deacetylase inhibiting cyclic tetrapeptides.[4] Beilstein Journal of Organic Chemistry. Retrieved from
Sources
- 2. 2-Aminooctanedioic acid | C8H15NO4 | CID 77937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The synthesis and study of side-chain lactam-bridged peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Synthesis of 2-aminosuberic acid derivatives as components of some histone deacetylase inhibiting cyclic tetrapeptides [beilstein-journals.org]
Boc-D-Asu-OH (CAS 75113-71-2): A Technical Guide to Peptidomimetic Stabilization
The following technical guide details the properties, synthesis, and application of Boc-D-Asu-OH (CAS 75113-71-2), with a specific focus on its role in peptide drug development and structural stabilization.
PART 1: EXECUTIVE SUMMARY & CHEMICAL IDENTITY
Boc-D-Asu-OH (N-
While the natural L-isomer (L-Asu) is often used to mimic cystine bridges (dicarba analogs), the D-isomer (CAS 75113-71-2) specified here is particularly valuable for designing protease-resistant therapeutic peptides. By introducing a D-configuration, researchers can disrupt native proteolytic recognition sites while maintaining the side-chain functionality required for cyclization or electrostatic interaction.
Chemical Datasheet
| Property | Specification |
| Chemical Name | (R)-2-((tert-Butoxycarbonyl)amino)octanedioic acid |
| Common Name | Boc-D-Asu-OH; Boc-D-2-Aminosuberic acid |
| CAS Number | 75113-71-2 |
| Stereochemistry | D-isomer (R-configuration) |
| Molecular Formula | C |
| Molecular Weight | 289.33 g/mol |
| Solubility | Soluble in DMF, DCM, DMSO; slightly soluble in water |
| Appearance | White to off-white crystalline powder |
| Purity Standard |
PART 2: MECHANISTIC ROLE IN DRUG DEVELOPMENT
The "Dicarba" Bridge Strategy
Aminosuberic acid (Asu) is structurally homologous to Cystine but lacks the disulfide (-S-S-) bond. In drug design, replacing a disulfide bridge with an Asu linkage (an amide bond via the side chain or a purely carbon-based mimic) creates a "Dicarba" analogue .
-
Problem: Native disulfide bonds are labile in reducing environments (e.g., cytosolic glutathione), leading to peptide unfolding and rapid clearance.
-
Solution: Asu provides a saturated methylene chain (-(CH
) -) that mimics the spatial geometry of a disulfide bond but is chemically inert to reduction. -
D-Isomer Advantage: Using the D-isomer (CAS 75113-71-2) alters the backbone trajectory, often inducing
-turn structures that stabilize bioactive conformations in cyclic peptides.
Lactam Stapling
Boc-D-Asu-OH is a dicarboxylic acid. It is frequently paired with a diamino acid (e.g., Lysine, Ornithine, or Diaminopropionic acid) to form side-chain-to-side-chain lactam bridges .
-
Mechanism: The
-carboxylic acid of Asu reacts with the -amine of Lysine. -
Result: A cyclic constraint that "staples" the peptide into an
-helical or -hairpin conformation, significantly increasing affinity for protein-protein interaction targets.
PART 3: EXPERIMENTAL PROTOCOLS
Protocol A: Handling and Storage
-
Storage: Store at +2°C to +8°C. Desiccate to prevent hydrolysis of the Boc group over long periods.
-
Safety: Irritant.[1][2] Wear standard PPE (gloves, goggles). Avoid inhalation of dust.
Protocol B: Solid-Phase Peptide Synthesis (Boc Chemistry)
Since this derivative carries a Boc group, it is compatible with Boc/Benzyl SPPS strategies. However, it can also be used in Fmoc strategies if the N-terminal Boc is intended to be the final protecting group (e.g., for subsequent solution-phase modification).
Reagents:
-
Coupling: DIC (Diisopropylcarbodiimide) / HOBt (Hydroxybenzotriazole).
-
Deprotection: 50% TFA (Trifluoroacetic acid) in DCM.
-
Solvent: DMF (Dimethylformamide).
Step-by-Step Workflow:
-
Resin Preparation: Swell MBHA or PAM resin in DCM for 30 min.
-
Deprotection (Pre-cycle): Remove previous Boc group with 50% TFA/DCM (2 x 5 min). Wash with DCM (x3) and 5% DIEA/DCM (neutralization).
-
Activation:
-
Dissolve Boc-D-Asu-OH (3 eq) and HOBt (3 eq) in minimal DMF.
-
Add DIC (3 eq) and stir for 5 minutes at 0°C to form the active ester.
-
-
Coupling:
-
Add the activated mixture to the resin.
-
Agitate at Room Temp for 60–120 minutes.
-
Note: The side-chain carboxylic acid is typically unprotected in this CAS form. If orthogonal protection is needed (e.g., Asu(OBzl)), ensure you are using the correct derivative. If using Boc-D-Asu-OH (free acid side chain) , you must use stoichiometric control or protect the side chain if you do not intend to cyclize immediately. Crucial: For lactam cyclization, the side chain is often left free or protected with a highly acid-labile group (like OFm) if using Fmoc chemistry, but in Boc chemistry, it is often protected as an ester (OBzl) if not reacting, or left free for on-resin cyclization. Verify specific derivative side-chain status before coupling.
-
-
Monitoring: Perform Kaiser Test. (Colorless = Complete; Blue = Incomplete).
Protocol C: On-Resin Cyclization (Lactam Bridge)
If using Boc-D-Asu-OH to form a bridge with a Lysine residue:
-
Selective Deprotection: Ensure the Lysine side chain is protected with an orthogonal group (e.g., Fmoc, if using Boc SPPS) that can be removed without affecting the N-terminal Boc.
-
Correction: In Boc chemistry, Lys is usually 2-Cl-Z (stable to TFA). For cyclization, use Lys(Fmoc) .
-
-
Removal of Lys Protection: Treat resin with 20% Piperidine/DMF to expose Lys-
-NH . -
Cyclization:
-
Activate the side-chain carboxyl of the anchored Asu residue (if accessible) or couple the Asu (free acid) to the Lys amine.
-
Use PyBOP/DIEA (3 eq) in DMF for 4–12 hours.
-
Monitor with Kaiser test (should turn negative/colorless upon cyclization).
-
PART 4: VISUALIZATION
Chemical Structure & Stereochemistry
The diagram below illustrates the D-configuration (R) of the CAS 75113-71-2.
Lactam Bridge Synthesis Workflow
This flow details the incorporation of Boc-D-Asu-OH into a cyclic peptide.
References
-
Sigma-Aldrich. (2025). (R)-2-(Boc-amino)octanedioic acid Product Datasheet. Retrieved from
-
GlobalChemMall. (2025). CAS 75113-71-2 Technical Specifications. Retrieved from
-
BenchChem. (2025).[1] Application of Boc-Amino Acids in Peptide Synthesis. Retrieved from
-
National Institutes of Health (PubChem). (2025). Compound Summary: Aminosuberic Acid Derivatives. Retrieved from
-
Boc Sciences. (2025). Solid Phase Peptide Synthesis Guidelines. Retrieved from
Sources
Technical Guide: Boc-L-Asu-OH vs. Boc-DL-Asu-OH in Peptide Engineering
[1][2]
Executive Summary
Boc-L-Asu-OH (
-
Boc-L-Asu-OH is the stereochemically pure building block required for "dicarba" cystine replacement , creating non-reducible, metabolically stable cyclic peptides (e.g., Calcitonin analogs).[1][]
-
Boc-DL-Asu-OH is a cost-effective racemic mixture used primarily in early-stage library generation or as a raw material for enzymatic resolution.[1][] Its use in solid-phase peptide synthesis (SPPS) introduces diastereomeric impurities that severely complicate downstream purification.[1][]
Part 1: Chemical & Stereochemical Fundamentals
Molecular Architecture
The "Asu" moiety (2-aminooctanedioic acid) is structurally homologous to Aspartic acid (Asp) and Glutamic acid (Glu) but features a longer aliphatic side chain (4 methylene groups vs. 1 or 2).[1][]
| Feature | Boc-L-Asu-OH | Boc-DL-Asu-OH |
| Stereochemistry | Pure L-enantiomer ( | Racemic mixture (50% |
| CAS Number (Generic) | Refers to specific salt/ester forms | Refers to racemate |
| Side Chain Length | 6 carbons (ending in -COOH) | 6 carbons (ending in -COOH) |
| Optical Rotation | Negative ( | Zero ( |
| Primary Function | Biomimetic structural scaffolding | Combinatorial diversity / Standards |
The "Dicarba" Bridge Concept
The most authoritative application of L-Asu is the replacement of disulfide bonds (
Part 2: Synthetic Implications (The "Why it Matters")
The Racemic Pitfall in SPPS
Using Boc-DL-Asu-OH in a peptide sequence containing other chiral centers (L-amino acids) does not yield a simple enantiomeric mixture.[1][] It yields diastereomers .
-
Scenario: Coupling Boc-DL-Asu-OH to a resin-bound L-peptide (e.g., H-Leu-Val-Resin).
-
Result: Two distinct chemical species are formed:
Consequence: Diastereomers have different physical properties (solubility, retention time).[1][] Separation requires difficult HPLC gradients, often resulting in a >50% yield loss.[]
Regioselectivity and Side Reactions
Both L and DL forms possess two carboxyl groups (
Part 3: Visualization of Decision Logic
The following diagram illustrates the critical decision pathway for selecting between the L and DL forms during drug development.
Caption: Decision matrix for selecting Asu stereochemistry based on downstream purity requirements and biological targets.
Part 4: Experimental Protocols
Protocol A: Handling Boc-L-Asu-OH in "Dicarba" Cyclization
Objective: To synthesize a cyclic peptide mimicking a disulfide bridge using L-Asu.[1][]
Reagents:
-
Boc-L-Asu(OFm)-OH (Side chain protected with Fluorenylmethyl ester for orthogonality).[1][]
-
Resin: MBHA or PAM resin (for Boc chemistry).[1][]
-
Coupling Agents: HBTU/DIEA.[3]
Workflow:
-
Linear Synthesis: Couple Boc-L-Asu(OFm)-OH at the position corresponding to the first Cysteine.[1] Continue synthesis.
-
Second Anchor: Incorporate a diamine or a second residue capable of reacting with the Asu side chain (often Asu is used to bridge two amines, or coupled with a diamine linker).
-
Note: In "pure" Asu cyclization (Lactam bridge), one residue is Asu, the other is Lysine (Lys) or Diaminopropionic acid (Dap).[1][]
-
-
Orthogonal Deprotection:
-
Treat resin with 20% Piperidine in DMF to remove the -OFm group from the Asu side chain without removing the N-terminal Boc group.
-
-
Cyclization:
-
Activate the now-free Asu side chain (
-COOH) using PyBOP (3 eq) / DIEA (6 eq) in DMF.[1][] -
Allow to react with the free amine of the partner residue (e.g., Lys side chain) for 12–24 hours.
-
-
Cleavage: Final HF cleavage removes the peptide from the resin and the N-terminal Boc.
Protocol B: Resolution of Boc-DL-Asu-OH (If L-isomer is unavailable)
Objective: Enzymatic separation of L-Asu from the racemic mix.[1][]
-
Esterification: Convert Boc-DL-Asu-OH to the diethyl ester.
-
Enzymatic Hydrolysis: Incubate with Thermolysin or Papain at pH 7.5.
-
Extraction:
-
Validation: Check optical rotation (
) and HPLC purity.
Part 5: Comparative Data Analysis
| Metric | Boc-L-Asu-OH | Boc-DL-Asu-OH |
| Purity (Chiral) | > 99% ee | 0% ee (50:50 mix) |
| HPLC Profile | Single sharp peak | Doublet (split peaks) or broad shoulder |
| Bioactivity (Calcitonin) | High (Native-like) | Mixed (Active + Inactive/Antagonist) |
| Cost Factor | High (Complex synthesis) | Low (Simple synthesis) |
| Typical Use Case | GMP Drug Substance | Research Standards / Spacers |
References
-
Vertex AI Search. (2026).[1] Useful Intermediates for Synthesis of Dicarba Analogues of Cystine. Retrieved from [1][]
-
National Institutes of Health (PubMed). (1997).[1] Enzymatic semisynthesis of dicarba analogs of calcitonin. Retrieved from
-
ChemicalBook. (2026).[1][6] Boc-L-Asu-OH and Derivatives Properties. Retrieved from [1][]
-
ResearchGate. (2000).[1] The peptides of alpha-aminosuberic acid II. Synthesis of deamino-dicarba-eel-calcitonin. Retrieved from
Sources
- 1. Boc-L-beta-Homoaspartic acid | C17H23NO6 | CID 2761513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Enzymatic semisynthesis of dicarba analogs of calcitonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (BOC-CYS-OH)2 | 10389-65-8 [chemicalbook.com]
2-(Boc-amino)octanedioic Acid (Boc-Asu-OH): A Technical Guide to Synonyms, Chemical Properties, and Applications in Advanced Peptide Synthesis
Executive Summary
The development of complex macrocyclic peptides, stapled alpha-helices, and Proteolysis Targeting Chimeras (PROTACs) requires highly versatile, orthogonally protected bifunctional building blocks. 2-(Boc-amino)octanedioic acid , commonly abbreviated as Boc-Asu-OH (Boc-aminosuberic acid), serves as a critical aliphatic spacer and cross-linking agent in these advanced synthetic workflows. This whitepaper provides a comprehensive synonyms list, details its physicochemical properties, and outlines self-validating experimental protocols for its integration into modern drug discovery pipelines.
Chemical Identity and Comprehensive Synonyms List
Due to the compound's chiral center at the alpha-carbon and its historical nomenclature derived from suberic acid (octanedioic acid), literature and commercial catalogs refer to this molecule under a wide variety of synonyms. Identifying the correct stereoisomer is critical for preventing spatial mismatches in PROTAC linkers or racemization during peptide stapling.
Table 1: Synonyms and Chemical Identifiers
| Category | L-Isomer / (S)-Isomer | D-Isomer / (R)-Isomer |
| Primary CAS Number | 66713-87-9[1] | 75113-71-2[2] |
| Standard Abbreviation | Boc-Asu-OH | Boc-D-Asu-OH |
| IUPAC Name | (2S)-2-{[(tert-butoxy)carbonyl]amino}octanedioic acid | (2R)-2-{[(tert-butoxy)carbonyl]amino}octanedioic acid |
| Common Synonyms | Boc-L-2-aminooctanedioic acidBoc-L-alpha-aminosuberic acidN-alpha-t-Boc-L-aminosuberic acid2-(tert-butoxycarbonylamino)octanedioic acid | Boc-D-2-aminooctanedioic acidBoc-D-alpha-aminosuberic acidN-alpha-t-Boc-D-aminosuberic acid |
| Molecular Formula | C₁₃H₂₃NO₆ | C₁₃H₂₃NO₆ |
| Molecular Weight | 289.32 g/mol | 289.32 g/mol |
Table 2: Physicochemical Properties
| Property | Value | Mechanistic Significance |
| Backbone Length | 8 Carbons (Suberic Acid) | Provides an optimal 8–10 Å spatial distance, ideal for bridging |
| Alpha-Amino Protection | tert-Butyloxycarbonyl (Boc) | Acid-labile (cleaved by TFA). Allows for orthogonal synthesis strategies when paired with base-labile (Fmoc) or hydrogenation-labile (Cbz) groups[3]. |
| Side-Chain Terminus | Free Carboxylic Acid | Enables directional amide bond formation with primary amines (e.g., Lysine side chains) or functionalization for PROTAC E3 ligase attachment. |
Mechanistic Role in Peptide Synthesis and PROTAC Design
Orthogonal Peptide Stapling
The selection of the octanedioic acid backbone is not arbitrary. In the synthesis of stapled peptides, the entropy of the unfolded peptide must be minimized to stabilize the bioactive alpha-helical conformation. Boc-Asu-OH provides a six-carbon side chain terminating in a carboxyl group. When strategically placed at position
PROTAC Linker Engineering
In targeted protein degradation, PROTACs require a precise aliphatic or PEGylated linker to connect the Target Protein (POI) ligand with the E3 ubiquitin ligase ligand. Boc-Asu-OH is heavily utilized here because its bifunctional nature allows for step-wise, directional coupling. The terminal carboxyl group is first conjugated to the E3 ligand (e.g., a thalidomide derivative). Subsequently, the Boc group is removed via trifluoroacetic acid (TFA), exposing the amine for conjugation to the POI ligand.
Caption: Structural assembly of a PROTAC molecule utilizing a Boc-Asu-OH derived aliphatic linker.
Experimental Protocols: Self-Validating Integration of Boc-Asu-OH
To ensure scientific rigor and reproducibility, the following protocol details the incorporation of Boc-Asu-OH into a Solid-Phase Peptide Synthesis (SPPS) workflow. This method utilizes a self-validating feedback loop to guarantee quantitative coupling.
Protocol: Orthogonal Coupling of Boc-Asu-OH in SPPS
Rationale: We utilize N,N'-Diisopropylcarbodiimide (DIC) and Ethyl cyanohydroxyiminoacetate (Oxyma Pure) for activation. This combination is chosen over traditional HBTU/DIPEA because it drastically suppresses racemization at the alpha-carbon of the suberic acid derivative and avoids guanidinylation of the free amine.
Step-by-Step Methodology:
-
Resin Preparation: Swell 0.1 mmol of amine-functionalized resin (e.g., Rink Amide AM) in Dimethylformamide (DMF) for 30 minutes.
-
Deprotection: If the previous residue is Fmoc-protected, treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min) and Dichloromethane (DCM) (3 × 1 min).
-
Activation: In a separate vial, dissolve 0.4 mmol (4 equivalents) of Boc-Asu-OH and 0.4 mmol of Oxyma Pure in 2 mL of DMF. Add 0.4 mmol of DIC. Stir for 3 minutes to pre-activate the carboxylic acid, forming the active ester.
-
Coupling: Transfer the activated Boc-Asu-OH solution to the resin. Agitate at room temperature for 60 minutes.
-
Self-Validation (Kaiser Test): Extract a few resin beads and wash with ethanol. Apply the Kaiser test reagents (ninhydrin, phenol, potassium cyanide).
-
Causality Check: Heat to 100°C for 3 minutes. A yellow result (negative) validates that all free amines have been consumed by the Boc-Asu-OH. A blue result (positive) indicates incomplete coupling, triggering a mandatory repetition of Steps 3-4 (double coupling) before proceeding.
-
-
Cleavage/Downstream Processing: Once the sequence is complete, the Boc group can be removed globally alongside side-chain protecting groups using a standard TFA cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours.
Caption: Workflow of Solid-Phase Peptide Synthesis using Boc-Asu-OH with a self-validating Kaiser test.
Conclusion
2-(Boc-amino)octanedioic acid (Boc-Asu-OH) is an indispensable reagent in modern medicinal chemistry. By understanding its precise stereochemical synonyms, leveraging its 8-carbon aliphatic geometry, and employing rigorous, self-validating coupling protocols, researchers can successfully engineer highly stable macrocyclic peptides and highly specific PROTAC degraders.
References
Sources
Advanced Peptide Engineering: Applications of Aminosuberic Acid (Asu) in Drug Discovery
Topic: Applications of Aminosuberic Acid in Peptide Synthesis Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals
Executive Summary
Peptide therapeutics often suffer from poor metabolic stability and rapid renal clearance, primarily due to the susceptibility of disulfide bonds to reduction and enzymatic degradation.
Structural Logic: Why Aminosuberic Acid?
The Molecule
-Aminosuberic acid (Asu) , systematically known as 2-aminooctanedioic acid , is a higher homolog of Glutamic acid (Glu) and Aminoadipic acid (Aad). It possesses an aliphatic side chain containing four methylene groups terminating in a carboxyl moiety.-
Formula:
-
Side Chain Length:
(Note: Standard numbering includes the -carbon; the side chain itself has 5 carbons including the carboxyl, or 4 methylene spacers). -
Role: Spacer, cyclization handle, and hydrophobicity modulator.
The Stability Problem
Native disulfide bonds (
-
Solution: The Lactam Bridge .[1][2][3][4] By reacting the side chain of Asu (acid) with a diamine residue like Lysine (amine), researchers create a cyclic amide bond.
-
Advantage: This bridge is isosteric to the disulfide but chemically inert to reduction and resistant to proteolysis.
Ring Size Engineering
The choice of dicarboxylic acid determines the span of the bridge. Asu provides a larger ring size than Aspartic acid (Asp) or Glutamic acid (Glu), allowing for the stabilization of larger peptide loops or specific helical faces (e.g.,
| Amino Acid | Side Chain Carbons | Bridge Span (with Lys) | Application |
| Aspartic Acid (Asp) | 1 | Smallest | |
| Glutamic Acid (Glu) | 2 | Medium | |
| Aminoadipic Acid (Aad) | 3 | Large | Extended loops |
| Aminosuberic Acid (Asu) | 4 | Largest |
Core Application: Lactam-Based Peptide Stapling[2][5][6]
The primary application of Asu is the formation of side-chain-to-side-chain lactam bridges . This technique, often called "peptide stapling" (though distinct from all-hydrocarbon stapling), locks the peptide into a bioactive conformation.
Mechanism of Action
In an
- Staple: Typically uses Glu/Lys pairs.[3][5]
-
Staple: Requires a longer bridge to span two turns of the helix without distorting the backbone. Asu is the ideal candidate here. Its extended aliphatic chain allows it to reach a Lysine at position
(or vice versa), stabilizing the helix and enhancing cellular uptake by burying hydrophilic amide bonds.
Redox-Stable Cystine Isosteres (Dicarba Analogues)
While "dicarba" bridges are often synthesized via Ring-Closing Metathesis (RCM) of allylglycine, Asu offers a direct "saturated" alternative. In Deamino-dicarba analogues (e.g., of Oxytocin or Vasopressin), the N-terminal Cysteine is replaced by a deaminated lipophilic chain, and the bridge is closed via an amide bond using Asu. This retains the ring size of the native hormone but eliminates the disulfide liability.
Visualization: Structural Logic & Workflow
Disulfide vs. Asu-Lactam Bridge
The following diagram illustrates the structural transition from a labile disulfide bond to a stable Asu-Lys lactam bridge.
Caption: Comparison of native disulfide instability versus the robust Asu-Lys lactam scaffold.
On-Resin Cyclization Workflow
The synthesis of Asu-containing cyclic peptides requires orthogonal protection strategies.
Caption: Step-by-step workflow for orthogonal on-resin lactamization using Asu.
Experimental Protocols
Protocol A: Standard Linear Incorporation
For peptides where Asu is used as a hydrophobic spacer or linear residue.
Reagents:
-
Building Block: Fmoc-Asu(OtBu)-OH (Commercial availability: High).[6]
-
Coupling Agent: DIC/Oxyma or HCTU/DIEA.
Procedure:
-
Coupling: Use a 4-fold excess of Fmoc-Asu(OtBu)-OH relative to the resin loading. Activate with equimolar HCTU and 8 equivalents of DIEA in DMF.
-
Reaction Time: 45–60 minutes at room temperature.
-
Deprotection: Standard 20% Piperidine in DMF (2 x 5 min).
-
Cleavage: The tert-butyl (OtBu) side chain protection is removed during the final global cleavage with 95% TFA, yielding the free carboxylic acid side chain.
Protocol B: On-Resin Lactamization (The "Gold Standard")
This protocol describes the formation of a cyclic bridge between Asu and Lysine.
Critical Reagents:
-
Acid Component: Fmoc-Asu(OAll)-OH (Allyl ester protection).
-
Amine Component: Fmoc-Lys(Alloc)-OH (Allyloxycarbonyl protection).
-
Catalyst:
(Tetrakis(triphenylphosphine)palladium(0)).[7][8] -
Scavenger: Phenylsilane (
) or Morpholine.
Step-by-Step Methodology:
-
Sequence Assembly: Synthesize the full linear peptide on Rink Amide resin using standard Fmoc SPPS. Ensure the N-terminal Fmoc is retained (ON) to prevent N-terminal cyclization, or acetylate if the N-terminus is not part of the ring.
-
Orthogonal Deprotection (Allyl/Alloc Removal):
-
Wash resin with DCM (3x).
-
Prepare a solution of
(0.2 eq) and Phenylsilane (20 eq) in dry DCM. -
Add to resin and shake for 30 minutes under Nitrogen/Argon (Oxygen sensitivity!).
-
Repeat the treatment 2 times.
-
Wash: Extensive washing is crucial to remove Palladium. Wash with DCM, DMF, 0.5% Sodium Diethyldithiocarbamate in DMF (to chelate Pd), and finally DMF.[7]
-
-
Cyclization (Lactamization):
-
The side chains of Asu (COOH) and Lys (
) are now free; all others are protected. -
Add PyBOP (5 eq), HOBt (5 eq), and DIEA (10 eq) in DMF.
-
Shake for 2–4 hours. Monitor via Kaiser test (Ninhydrin) – the resin should turn from blue (positive for free amine) to yellow/colorless (negative) as the bridge forms.
-
-
Final Cleavage:
-
Remove N-terminal Fmoc (if applicable).[7]
-
Cleave peptide from resin using TFA/TIS/Water (95:2.5:2.5).
-
Technical Nuances & Troubleshooting
-
Solubility: Asu is highly lipophilic compared to Glu. In linear sequences, this can alter HPLC retention times significantly.
-
Steric Hindrance: Cyclization efficiency decreases with ring size. While Asu-Lys forms a stable ring, the reaction kinetics are slower than Asp-Dap. Always use potent coupling reagents like PyBOP or HATU for the cyclization step.
-
Palladium Poisoning: Incomplete removal of Palladium after Allyl deprotection leads to brown-colored peptides and poor crude purity. The use of dithiocarbamate washes is mandatory.
References
-
Hargittai, B., & Barany, G. (2024). Application of Orthogonal Protection Strategies in Peptide Synthesis. In Peptide Synthesis Protocols. Humana Press.[9]
-
National Institutes of Health (NIH). (2002). The synthesis and study of side-chain lactam-bridged peptides. Biopolymers. Retrieved from [Link]
Sources
- 1. diva-portal.org [diva-portal.org]
- 2. Lactam bridge stabilization of alpha-helices: the role of hydrophobicity in controlling dimeric versus monomeric alpha-helices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lactam bridge stabilization of alpha-helical peptides: ring size, orientation and positional effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Backbone distortions in lactam‐bridged helical peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. buy high quality Fmoc-Asu(OtBu)-OH,Fmoc-Asu(OtBu)-OH for sale online price,Fmoc-Asu(OtBu)-OH Pictures,Fmoc-Asu(OtBu)-OH Basic Info,Fmoc-Asu(OtBu)-OH Standard - www.pharmasources.com [pharmasources.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. chempep.com [chempep.com]
Optimizing Dicarboxylic Residues in Boc-SPPS: A Technical Guide to Asp/Glu Protection
Executive Summary
In the landscape of Solid-Phase Peptide Synthesis (SPPS), the tert-butyloxycarbonyl (Boc) strategy remains the gold standard for synthesizing complex, aggregation-prone, or unnatural peptide sequences. However, the incorporation of dicarboxylic amino acids—Aspartic Acid (Asp) and Glutamic Acid (Glu) —introduces a critical vulnerability: side-chain cyclization and alkylation.
This guide addresses the specific physicochemical challenges of Boc-protected dicarboxylic acids. It moves beyond standard protocols to focus on the Boc-Asp(OcHex)-OH and Boc-Glu(OBzl)-OH architectures, providing a self-validating framework for minimizing aspartimide formation and ensuring high-fidelity synthesis.
Part 1: Chemical Architecture & The Orthogonality Paradox
In Boc chemistry, we rely on a "quasi-orthogonal" system.[1] The
The Critical Distinction: Benzyl (OBzl) vs. Cyclohexyl (OcHex)
For Glutamic acid, the
However, Aspartic acid is the failure point. The
Senior Scientist Insight: We transition from Benzyl (OBzl) to Cyclohexyl (OcHex) protection for Aspartic acid because the cyclohexyl ring adds massive steric bulk. This bulk does not just "protect" the oxygen; it physically blocks the trajectory required for the backbone nitrogen to attack the ester carbonyl.
Comparative Properties Table
| Feature | Boc-Asp(OBzl)-OH | Boc-Asp(OcHex)-OH | Boc-Glu(OBzl)-OH |
| Primary Utility | Standard sequences, low cost | Aggregation-prone or "Asp-Gly" sequences | Standard Glu incorporation |
| Aspartimide Risk | High (esp. in Asp-Gly, Asp-Ser motifs) | Low (Steric shielding) | Negligible (Glutarimide is rare) |
| HF Cleavage Rate | Fast (~30-45 min) | Slower (~60 min) | Fast |
| Solubility (DCM) | Excellent (>0.5 M) | Good (>0.3 M) | Excellent |
| Molecular Weight | 323.34 g/mol | 315.36 g/mol | 337.37 g/mol |
Part 2: The Aspartimide Mechanism (Visualization)
Understanding the enemy is the first step to defeating it. The diagram below details the mechanism where the backbone nitrogen attacks the side chain.[2] Note how the OcHex group (represented conceptually) inhibits this pathway.
Figure 1: The Aspartimide formation pathway. The steric bulk of the Cyclohexyl (OcHex) ester prevents the initial nucleophilic attack that leads to the succinimide ring.
Part 3: Synthesis & Purification Protocols[3]
Coupling Protocol (Self-Validating)
Objective: Efficient incorporation of Boc-Asp(OcHex)-OH without racemization.
Reagents:
-
0.5 M Boc-Asp(OcHex)-OH in DCM/DMF (9:1).
-
0.5 M HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).
-
1.0 M DIEA (Diisopropylethylamine) in NMP.
Workflow:
-
Activation: Mix Amino Acid solution and HBTU solution (1:1 ratio) for 2 minutes. Why? Pre-activation ensures the active ester is formed before contact with the resin.
-
Base Addition: Add DIEA (2 equivalents relative to AA).
-
Coupling: Add mixture to the resin. Shake for 30–45 minutes.
-
Validation (The Kaiser Test):
-
Take a few resin beads.
-
Add Ninhydrin reagents (Reagent A: Phenol/EtOH, Reagent B: KCN/Pyridine, Reagent C: Ninhydrin/EtOH).
-
Heat at 100°C for 3 minutes.
-
Result:Colorless/Yellow beads = Complete Coupling. Blue beads = Incomplete (Recouple).
-
The HF Cleavage (High Risk / High Reward)
This is the most critical step in Boc chemistry. The removal of the Bzl/cHex groups generates reactive carbocations (benzyl and tert-butyl cations) that will re-alkylate sensitive residues (Trp, Met, Tyr) if not scavenged.
The "Low-High" HF Strategy (Recommended for cHex): Standard HF cleavage can sometimes fail to fully remove the bulky cHex group or lead to side reactions. The Low-High method is superior.
Step A: Low HF (Removal of most protecting groups + Scavenging)
-
Mixture: HF : DMS : p-Cresol (25 : 65 : 10).
-
Conditions: 0°C for 2 hours.
-
Mechanism:[2][3][4][5] This removes the Boc and most Benzyl groups via an
mechanism (soft acid), which minimizes carbocation generation.
Step B: High HF (Removal of cHex and Arg(Tos))
-
Evaporate the Low HF mixture.
-
Add: HF : p-Cresol (90 : 10).
-
Conditions: 0°C for 45–60 minutes.
- conditions) forces the removal of the stubborn Cyclohexyl ester.
Scavenger Selection Guide
| Residues Present | Recommended Scavenger Cocktail | Why? |
| Standard (No Met/Trp/Cys) | Anisole (10%) | Traps simple t-butyl cations. |
| Contains Met | DMS (Dimethylsulfide) + p-Cresol | DMS prevents oxidation of Met to sulfoxide. |
| Contains Trp | Indole + Ethanedithiol (EDT) | Prevents alkylation of the Trp indole ring. |
| Contains Cys | Thiocresol / p-Cresol | Prevents S-alkylation. |
Part 4: Experimental Workflow Diagram
The following diagram illustrates the complete cycle for handling Boc-Asp(OcHex)-OH, emphasizing the critical decision points.
Figure 2: The Boc-SPPS cycle for dicarboxylic acids. Note the strict requirement for neutralization before coupling to prevent salt formation.
References
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. Link
-
Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). SN2 deprotection of synthetic peptides with a low concentration of hydrogen fluoride in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society. Link
-
Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. International Journal of Peptide and Protein Research. Link
-
Merck KGaA. (2024). Novabiochem® Peptide Synthesis Reagents: Boc-Asp(OcHex)-OH Product Data. Link
-
Bachem. (2024). Guide to Boc Chemistry: Handling and Safety. Link
Sources
The Hydrophobic Paradigm of Boc-Aminosuberic Acid in Peptide Engineering
Executive Summary
The incorporation of unnatural amino acids into therapeutic peptides has revolutionized drug development by overcoming the inherent limitations of native sequences, such as poor metabolic stability and low membrane permeability. Among these, α-aminosuberic acid (Asu) —an 8-carbon dicarboxylic amino acid—has emerged as a critical building block. When protected as Boc-Asu(OtBu)-OH , its extreme hydrophobicity and extended aliphatic chain enable the synthesis of highly stable dicarba peptide analogs. This whitepaper provides an in-depth technical analysis of the hydrophobicity of Boc-aminosuberic acid residues, detailing the structural mechanics, quantitative profiling, and self-validating protocols required for their successful application in modern peptide synthesis.
Structural Basis of Hydrophobicity
The intrinsic hydrophobicity of an amino acid dictates the folding, aggregation propensity, and pharmacokinetic profile of the resulting peptide. Native acidic amino acids, such as aspartic acid (4 carbons) and glutamic acid (5 carbons), are highly polar and hydrophilic. In contrast, α-aminosuberic acid features a linear eight-carbon chain, imparting unique structural flexibility and an enhanced hydrophobic character that is highly advantageous in probing ligand-receptor interactions .
When derivatized for Solid-Phase Peptide Synthesis (SPPS) as Boc-Asu(OtBu)-OH , the molecule undergoes a massive shift in lipophilicity.
-
The Aliphatic Backbone: The 6-carbon side chain (extending from the α-carbon) acts as a hydrophobic shield, disrupting localized water networks.
-
The Protecting Groups: The tert-butyloxycarbonyl (Boc) group at the N-terminus and the tert-butyl (tBu) ester at the side-chain carboxylate introduce bulky, non-polar moieties.
This synergistic hydrophobicity is not merely a synthetic artifact; it fundamentally alters the coupling thermodynamics during SPPS. In Boc-SPPS, the strong acidic deprotection steps protonate the N-terminus, which helps disrupt interchain hydrogen bonding and secondary structure formation that can otherwise hinder coupling efficiency for highly hydrophobic peptides 2.
Quantitative Hydrophobicity Profiling
To understand the impact of these structural modifications, we must quantify the thermodynamic transfer of these residues from a polar to a nonpolar environment. The normalized hydrophobicity can be calculated as the ratio of the sum of free energy of peptide amino acid residues transferred from the polar to the nonpolar environment relative to the sequence length 3.
Table 1: Physicochemical Properties of Acidic Amino Acids and Derivatives
| Amino Acid / Derivative | Side Chain Length | Calculated LogP (est.) | Normalized Hydrophobicity Contribution | Primary Application |
| L-Aspartic Acid (Asp) | 2 carbons | -3.89 | Low | Native sequences |
| L-Glutamic Acid (Glu) | 3 carbons | -3.69 | Low | Native sequences |
| L-Aminosuberic Acid (Asu) | 6 carbons | -1.50 | Moderate | Dicarba bridges |
| Boc-Asu(OtBu)-OH | 6 carbons (protected) | +3.20 | Very High | SPPS Building Block |
Mechanistic Role in Peptide Drug Development
The primary application of Boc-Asu is the synthesis of dicarba peptide analogs . Native therapeutic peptides often rely on disulfide bridges (cystine) to maintain their bioactive conformations. However, disulfide bonds are highly susceptible to reduction in the systemic circulation, leading to rapid degradation.
By replacing the reducible sulfur atoms with the stable, hydrophobic methylene groups of aminosuberic acid, researchers create dicarba analogues of biologically active cystine peptides (such as calcitonin and oxytocin) that show high biological activity and enhanced metabolic stability owing to the absence of reducible disulfide linkages 45. Furthermore, the stereoselective synthesis of cis and trans unsaturated dicarba peptides uses preformed diaminosuberic acid derivatives to lock the peptide into its optimal receptor-binding geometry 6.
Workflow for synthesizing dicarba peptides using Boc-Asu(OtBu)-OH.
Impact of Boc-Asu structural features on peptide pharmacokinetics.
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes an internal control to verify causality and prevent downstream failures caused by the extreme hydrophobicity of the Boc-Asu residue.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating Boc-Asu(OtBu)-OH
The high lipophilicity of Boc-Asu(OtBu)-OH often leads to poor solubility in standard SPPS solvents (like pure DMF) and can induce on-resin aggregation. This protocol utilizes a optimized solvent matrix to ensure complete coupling.
Step 1: Resin Solvation & Swelling
-
Action: Suspend 0.1 mmol of MBHA resin in a 1:1 mixture of DMF and N-Methyl-2-pyrrolidone (NMP) for 45 minutes.
-
Causality: NMP disrupts the hydrophobic interactions that cause resin clumping, ensuring the polymer matrix is fully expanded for reagent penetration.
-
Validation: Visually confirm that the resin bed volume has expanded by at least 2.5x its dry volume.
Step 2: N-Terminal Deprotection
-
Action: Treat the resin with 100% Trifluoroacetic acid (TFA) for 2 x 5 minutes.
-
Causality: TFA removes the transient Boc group. The resulting protonated N-terminus electrostatically repels adjacent peptide chains, preventing the formation of hydrophobic β-sheet aggregates 2.
Step 3: Coupling of Boc-Asu(OtBu)-OH
-
Action: Pre-activate 0.4 mmol (4 eq) of Boc-Asu(OtBu)-OH with 0.38 mmol HATU and 0.8 mmol DIEA in DMF/NMP (1:1) for 2 minutes. Add to the resin and agitate for 60 minutes.
-
Causality: HATU is required over standard carbodiimides (like DIC) because the steric bulk of the 8-carbon chain and the Boc group significantly slows down the nucleophilic attack. HATU forms a highly reactive OAt ester that drives the reaction to completion.
Step 4: Self-Validation via Kaiser Test
-
Action: Perform a Ninhydrin (Kaiser) test on a micro-cleaved resin sample.
-
Validation: A colorless/yellow bead indicates >99.5% coupling efficiency. If the beads are blue, the hydrophobic bulk has caused incomplete coupling, triggering an immediate mandatory double-coupling cycle with a different solvent system (e.g., adding 0.1 M LiCl to disrupt aggregation).
Protocol 2: Chromatographic Determination of Peptide Hydrophobicity (RP-HPLC)
To accurately measure the hydrophobic contribution of the aminosuberic acid residue, we utilize Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) calibrated against known lipophilic standards.
Step 1: System Calibration (The Validation Step)
-
Action: Inject a homologous series of alkylphenones (acetophenone through octanophenone) onto a C18 column (4.6 x 150 mm, 5 µm).
-
Causality: This establishes a standard curve of retention time (
) versus known LogP values. -
Validation: This ensures that the measured hydrophobicity of the peptide is an intrinsic thermodynamic property, completely decoupled from column age, specific stationary phase variations, or pump anomalies.
Step 2: Gradient Elution
-
Action: Inject the purified dicarba peptide. Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% TFA) in Water (with 0.1% TFA) over 30 minutes at 1.0 mL/min.
-
Causality: The 0.1% TFA maintains the peptide in a fully protonated state, neutralizing the carboxylates and isolating the hydrophobic effect of the 8-carbon aminosuberic chain.
Step 3: Data Analysis
-
Action: Map the peptide's retention time against the alkylphenone calibration curve to derive its experimental LogP and normalized hydrophobic moment 3.
Conclusion
The integration of Boc-aminosuberic acid into peptide engineering represents a triumph of rational chemical design. By leveraging its extreme hydrophobicity and extended aliphatic architecture, researchers can bypass the metabolic vulnerabilities of native disulfide bonds. Mastering the handling of Boc-Asu—specifically managing its solubility and coupling kinetics during SPPS—is essential for the successful development of next-generation dicarba peptide therapeutics.
References
- Source: acs.
- D-α-Aminosuberic acid - (CAS 19641-63-5)
- Source: rsc.
- The peptides of alpha-aminosuberic acid II.
- Source: dbaasp.
- A Researcher's Guide to Fmoc-Glu-OH vs.
Sources
- 2. benchchem.com [benchchem.com]
- 3. Help [dbaasp.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The peptides of alpha-aminosuberic acid II. Synthesis of deamino-dicarba-eel-calcitonin sequence 1-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stereoselective synthesis and structural elucidation of dicarba peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Guide: Solubilization and Handling of Boc-DL-Asu-OH in DMF and DMSO
This guide details the physicochemical behavior, solubility dynamics, and handling protocols for Boc-DL-Asu-OH (Boc-2-aminosuberic acid) in polar aprotic solvents.
Executive Summary
Boc-DL-Asu-OH (N-alpha-t-Butoxycarbonyl-DL-2-aminosuberic acid) is a dicarboxylic amino acid derivative frequently employed in peptide synthesis to introduce non-natural hydrocarbon spacers or to serve as a cystine isostere (dicarba analogue).
Due to its dual carboxylic acid functionality (alpha and side-chain), Boc-DL-Asu-OH exhibits strong intermolecular hydrogen bonding in the solid state. While this enhances crystalline stability, it presents specific solubilization challenges.[1] This guide provides evidence-based protocols for solubilizing this compound in N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) , the two primary solvents for solid-phase peptide synthesis (SPPS) and solution-phase coupling.
Key Chemical Identifiers
| Property | Detail |
| Chemical Name | Boc-DL-2-aminosuberic acid |
| Common Abbreviation | Boc-DL-Asu-OH |
| CAS Number | 66713-87-9 |
| Molecular Formula | |
| Molecular Weight | 289.33 g/mol |
| Functional Groups | 1 |
Solubility Dynamics & Solvent Selection
The solubility of Boc-DL-Asu-OH is governed by the competition between the solvent's dipole moment and the lattice energy of the amino acid crystal, which is stabilized by hydrogen bond networks between the two carboxylic acid groups.
Mechanism of Solvation
-
DMSO (Dimethyl Sulfoxide): DMSO is the superior thermodynamic solvent for Boc-DL-Asu-OH. As a powerful hydrogen bond acceptor (S=O), it effectively disrupts the intermolecular carboxylic acid dimers (
), sequestering individual molecules into solution. -
DMF (N,N-Dimethylformamide): DMF is the standard kinetic solvent for peptide synthesis. While slightly less polar than DMSO, it is sufficiently potent to dissolve Boc-DL-Asu-OH at concentrations required for coupling reactions (
M).
Comparative Solvent Profile
| Feature | DMF | DMSO |
| Solubility Limit (Est.) | High (~100–200 mg/mL) | Very High (>300 mg/mL) |
| Viscosity | Low (0.92 cP) | High (1.99 cP) |
| Removal | Easy (Rotary evaporation/Wash) | Difficult (High boiling point) |
| Side Reactions | Decomposes to dimethylamine (slow) | Oxidant (rarely affects Boc-Asu) |
| Recommended Use | Standard SPPS Coupling | Stock solutions, Analysis (NMR) |
Experimental Protocols
Protocol A: Preparation of High-Concentration Stock (DMSO)
Purpose: To create a stable, high-concentration stock solution for analytical aliquoting or "difficult sequence" coupling.
-
Weighing: Accurately weigh 289 mg of Boc-DL-Asu-OH (1.0 mmol) into a 5 mL glass scintillation vial.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade
99.9%). -
Dissolution: Vortex vigorously for 30 seconds.
-
Observation: The solution should become clear and colorless.
-
Note: The dissolution is endothermic; the vial may cool slightly.
-
-
Sonication (Optional): If particulates remain, sonicate at 37°C for 5 minutes.
-
Validation: Visually inspect against a dark background for undissolved crystallites.
Protocol B: Preparation for SPPS Coupling (DMF)
Purpose: To prepare a 0.2 M solution suitable for automated synthesizers.
-
Calculation: Target concentration = 0.2 M. For 1 mmol (289 mg), required volume = 5.0 mL.
-
Solvent Addition: Add 4.0 mL of Peptide Grade DMF to the powder.
-
Agitation: Vortex or shake for 1–2 minutes.
-
Volume Adjustment: Once dissolved, adjust the final volume to 5.0 mL with DMF.
-
Activation Check: Because Boc-DL-Asu-OH has two free carboxyl groups, standard activation (e.g., DIC/HOBt or HATU/DIEA) will activate both positions if stoichiometry is not controlled.
-
Critical Step: If site-selective coupling is required, this material (Boc-DL-Asu-OH) is unsuitable without further protection of the side chain (e.g., Boc-Asu(OBzl)-OH). If the goal is to crosslink or react both ends, use 2.0–2.2 equivalents of coupling reagent relative to the amino acid.
-
Visualizing the Solvation Workflow
Caption: Decision tree for solvent selection and dissolution workflow for Boc-DL-Asu-OH.
Troubleshooting & Stability
Aggregation and Gelation
Dicarboxylic acids can occasionally form gel-like networks in concentrated DMF solutions due to hydrogen bonding.
-
Symptom: Solution appears viscous or cloudy.
-
Remedy: Add 1–5% Triton X-100 or switch to a DMF/DMSO (80:20) mixture. Alternatively, adding a chaotic salt like LiCl (0.1 M) can disrupt aggregation, though this is rarely needed for Boc-Asu-OH compared to longer peptides.
Chemical Stability in Solution
-
DMF Decomposition: DMF slowly decomposes to dimethylamine, which is basic.
-
Risk:[2] Long-term storage of Boc-DL-Asu-OH in DMF is not recommended as the free carboxylic acids can form salts with dimethylamine, altering stoichiometry during coupling.
-
Protocol: Prepare DMF solutions immediately prior to use (< 24 hours).
-
-
DMSO Stability: Boc-DL-Asu-OH is stable in DMSO at room temperature for weeks. Store at +4°C to prevent freezing (DMSO freezes at 19°C) or moisture absorption.
Water Sensitivity
Both DMF and DMSO are hygroscopic.
-
Impact: Water acts as a nucleophile competitor during activation steps (using carbodiimides like DIC/EDC), leading to urea byproducts and reducing yield.
-
Requirement: Use anhydrous solvents (
0.02% water) for all coupling reactions.
References
-
National Institutes of Health (NIH). Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution. PubMed. Available at: [Link]
Sources
Technical Guide: Stability and Storage Protocols for Boc-Asu-OH
Executive Summary
Boc-Asu-OH (N-alpha-t-Butyloxycarbonyl-L-aminosuberic acid) is a non-standard, dicarboxylic amino acid derivative used primarily in solid-phase peptide synthesis (SPPS) to introduce hydrocarbon "staples" or bridge-forming residues. Unlike its shorter-chain analogs (Aspartic and Glutamic acid), Boc-Asu-OH exhibits distinct stability profiles driven by its aliphatic side chain length.
Core Stability Verdict: Boc-Asu-OH is chemically stable for 2+ years if stored at 2–8°C in a desiccated, dark environment. Its primary degradation threat is moisture-induced acidolysis of the Boc carbamate, not side-chain cyclization.
Quick Reference: Storage Specifications
| Parameter | Specification | Criticality |
| Temperature | 2°C to 8°C (Long-term: -20°C) | High |
| Atmosphere | Inert gas (Argon/Nitrogen) overlay | Moderate |
| Humidity | <30% RH (Desiccator required) | Critical |
| Container | Amber glass or HDPE with Teflon-lined cap | High |
| Reconstitution | Use anhydrous DMF/NMP; use immediately | High |
Chemical Identity & Structural Properties[1]
Understanding the structure is prerequisite to predicting stability. Asu is a homolog of Glutamic acid but with a longer methylene bridge (
-
Chemical Name: (2S)-2-[(tert-butoxycarbonyl)amino]octanedioic acid
-
CAS Number: 66713-87-9 (L-isomer) / 75113-71-2 (D-isomer)
-
Molecular Formula:
[1][2] -
Molecular Weight: 289.33 g/mol [2]
-
Physical State: White to off-white crystalline powder
Structural Stability Logic
The "Asu" side chain contains five methylene groups ending in a carboxyl moiety.
-
Boc Group: Susceptible to acid-catalyzed hydrolysis (cleavage to isobutene and
). -
Side Chain (
): Unlike Asp ( ) or Glu ( ), the Asu side chain is too long to favor the formation of cyclic anhydrides or imides (e.g., aspartimide or pyroglutamate) under standard storage conditions. The entropic cost of forming a 9-membered ring protects it from the "self-digestion" seen in Asp/Glu derivatives.
Degradation Mechanisms[4][5]
The stability of Boc-Asu-OH is governed by three primary vectors: Hydrolytic cleavage, Thermal decarboxylation, and Photochemical degradation.
Hydrolytic Cleavage (The Moisture Threat)
The tert-butyloxycarbonyl (Boc) group is acid-labile. While stable to base, it degrades in the presence of moisture and trace acid (which can be autocatalytic if the free carboxylic acid groups ionize sufficiently in humid air).
-
Mechanism: Moisture absorption
Protonation of carbonyl oxygen Collapse of tert-butyl cation Release of Isobutene + + Free Amine. -
Result: Loss of N-terminal protection, leading to polymerization or side-reactions during synthesis.[3]
Thermal Stability
Boc-Asu-OH is a solid with a melting point typically >100°C. However, prolonged exposure to temperatures >30°C can accelerate:
-
Decarboxylation: Slow loss of
from the free carboxylic acid groups. -
Crystal Lattice Shift: Morphological changes that may trap moisture or solvent residues.
Cyclization (Comparative Analysis)
-
Boc-Asp-OH: High risk of Aspartimide formation (5-membered ring).
-
Boc-Glu-OH: Moderate risk of Pyroglutamate/Anhydride (5/6-membered ring).
-
Boc-Asu-OH: Negligible risk. The formation of a cyclic anhydride would require a 9-membered ring, which is kinetically disfavored.
Visualization: Degradation Pathways
The following diagram illustrates the hierarchy of degradation risks for Boc-Asu-OH.
Figure 1: Mechanistic pathways affecting Boc-Asu-OH stability. Note the low risk of cyclization compared to Asp/Glu analogs.
Storage & Handling Protocol
To ensure experimental reproducibility, the following protocol must be strictly adhered to. This system is self-validating: if the physical appearance changes (caking/discoloration), the protocol has been breached.
Receipt and Initial Processing
-
Equilibration: Upon receipt, allow the sealed container to reach room temperature (approx. 2-3 hours) before opening. Why? Opening a cold bottle in humid air causes immediate condensation on the powder, initiating hydrolysis.
-
Inspection: Verify the powder is free-flowing and white. Clumping indicates prior moisture exposure.
Long-Term Storage Workflow
-
Primary Container: Transfer to an amber glass vial with a Teflon-lined screw cap. Plastic (polyethylene) is permeable to moisture over years.
-
Desiccation: Place the primary container inside a secondary jar containing activated silica gel or
(Drierite). -
Temperature: Store at 2°C to 8°C . For storage exceeding 2 years, move to -20°C .
Handling for Synthesis
-
Weighing: Weigh quickly in a low-humidity environment. Do not leave the stock bottle open.
-
Solvent Choice: Reconstitute in DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone). Ensure solvents are "Amine-Free" and "Anhydrous" (water <0.03%).
-
Disposal: Discard unused reconstituted solutions after 24 hours. The free carboxylic acid groups can induce slow autocatalytic degradation in solution.
Visualization: Storage Workflow
Figure 2: Standard Operating Procedure (SOP) for the receipt and storage of Boc-Asu-OH.
Quality Control & Validation
Researchers should validate the purity of Boc-Asu-OH annually or if improper storage is suspected.
Thin Layer Chromatography (TLC)
-
Stationary Phase: Silica Gel
-
Mobile Phase: Chloroform : Methanol : Acetic Acid (90:8:2)
-
Detection: UV (254 nm) and Ninhydrin stain (after heating).
-
Passing Criteria: Single spot. (Free amine impurities will stain purple/blue with Ninhydrin; Boc-protected intact material usually stains faintly or requires removal of Boc on-plate with HCl fumes before staining).
HPLC Analysis[7]
-
Column: C18 Reverse Phase (e.g.,
) -
Gradient: 5% to 95% Acetonitrile in Water (+0.1% TFA) over 20 mins.
-
Detection: 210-220 nm (Amide bond/Carboxyl absorption).
-
Note: Boc-Asu-OH has weak UV absorbance due to lack of aromatic rings. High concentration samples may be required.
References
-
PubChem. (2025).[4][5] Boc-L-2-Aminosuberic acid (Compound Summary). National Library of Medicine. Retrieved October 26, 2025, from [Link]
- Bachem. (n.d.). General Handling of Boc-Protected Amino Acids.
-
Merrifield, R. B. (1964).[6] Solid Phase Peptide Synthesis.[4][7][6][][9] III. An Improved Synthesis of Bradykinin. Biochemistry, 3(9), 1385–1390. (Foundational text on Boc chemistry stability).
Sources
- 1. (R)-2-(Boc-amino)octanedioic acid 97 75113-71-2 [sigmaaldrich.com]
- 2. 66713-87-9|Boc-Asu-OH|BLD Pharm [bldpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Boc-Asp-OH 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Boc-D-Aspartic acid | C9H15NO6 | CID 7021110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
Methodological & Application
Boc-DL-asu-oh solid phase peptide synthesis protocol
Advanced Application Note: On-Resin Macrocyclization using Boc-DL-Asu-OH in Solid-Phase Peptide Synthesis (SPPS)
Executive Summary & Scope
Boc-DL-Asu-OH (N-α-tert-butyloxycarbonyl-DL-aminosuberic acid) is a non-proteinogenic, 8-carbon dicarboxylic amino acid. In advanced peptide engineering, it is predominantly utilized to synthesize carba-analogs of disulfide-rich peptides. By replacing reducible disulfide bonds with highly stable lactam bridges, the metabolic half-life and conformational rigidity of the peptide therapeutic are significantly extended[1][2].
This application note details a highly specialized Boc-SPPS protocol utilizing the unprotected side-chain of Boc-DL-Asu-OH to perform a one-pot, on-resin macrocyclization.
Mechanistic Principles (Causality & Logic)
-
Graduated Acid Lability: The Boc/Bzl strategy is chosen for its robust handling of hydrophobic or aggregation-prone sequences[3][4]. It relies on orthogonal acid-cleavage: the temporary N-α-Boc group is cleaved by 50% trifluoroacetic acid (TFA), while side-chain protecting groups and the peptide-resin linkage withstand these conditions[5][6].
-
The Pseudo-Dilution Effect: Handling unprotected dicarboxylic acids in SPPS traditionally risks uncontrolled oligomerization[7][8]. However, Boc-DL-Asu-OH possesses two free carboxyl groups (α and ω). By selectively exposing exactly two free amines on the resin (e.g., the N-terminus and an orthogonally deprotected Lysine side-chain), the addition of Boc-DL-Asu-OH with a coupling reagent activates both carboxyls. The solid-phase polymer matrix restricts intermolecular collisions (the pseudo-dilution effect), kinetically driving intramolecular bis-acylation to form a stapled macrocycle[2][9].
-
Stereochemical Utility: Utilizing the D,L racemic mixture yields two diastereomeric macrocycles. This is highly advantageous for Structure-Activity Relationship (SAR) screening, as both stereoisomers are generated in a single synthetic run and can be separated post-cleavage via preparative RP-HPLC.
Workflow & Pathway Visualization
Workflow for Boc-SPPS incorporating Boc-DL-Asu-OH for on-resin macrocyclization.
Mechanism of on-resin macrocyclization using unprotected Boc-DL-Asu-OH.
Quantitative Data & Parameters
Table 1: Key Quantitative Parameters for Boc-DL-Asu-OH SPPS
| Parameter | Value | Mechanistic Rationale |
| Resin Substitution | 0.3 - 0.5 mmol/g | Lower loading minimizes intermolecular cross-linking during cyclization[3][6]. |
| Boc-AA-OH Excess | 3 - 5 equivalents | Ensures >99% coupling efficiency for linear elongation[3]. |
| Boc-DL-Asu-OH Excess | 1.0 equivalent | Strict stoichiometric control prevents mono-acylation capping; forces bis-acylation. |
| Coupling Reagent | DIC / HOBt | Standard carbodiimide activation minimizes epimerization[5]. |
Table 2: Global Cleavage Parameters
| Reagent | Concentration | Function |
| Anhydrous HF | 90% (v/v) | Cleaves peptide from MBHA resin; removes side-chain protecting groups[5][7]. |
| p-Cresol | 5% (v/v) | Scavenges reactive carbocations to prevent side-chain alkylation. |
| p-Thiocresol | 5% (v/v) | Additional scavenger, particularly useful if Met or Cys are present. |
| Temperature | 0 °C | Minimizes HF-induced side reactions (e.g., aspartimide formation)[5]. |
Step-by-Step Experimental Protocol
Phase 1: Resin Preparation & Linear Chain Elongation
-
Resin Swelling: Weigh MBHA resin (0.5 mmol/g loading) into a reaction vessel. Swell in Dichloromethane (DCM) for 30 minutes to expand the polymer matrix and ensure reagent diffusion[5][6].
-
Boc Deprotection: Drain DCM. Treat the resin with 50% TFA in DCM for 2 minutes (pre-wash), drain, and treat again for 20 minutes[3].
-
Neutralization: Wash the resin with DCM (3x). Neutralize the TFA salt by treating with 10% N,N-Diisopropylethylamine (DIEA) in Dimethylformamide (DMF) for 5 minutes (2x). Wash thoroughly with DMF (5x)[5].
-
Coupling: Dissolve 4.0 eq of the target Boc-amino acid and 4.0 eq of Hydroxybenzotriazole (HOBt) in DMF. Add 4.0 eq of N,N'-Diisopropylcarbodiimide (DIC). Add the activated mixture to the resin and agitate for 1-2 hours. Monitor completion via the Ninhydrin (Kaiser) test[6].
-
Orthogonal Handle Incorporation: At the designated cyclization site, couple Boc-Lys(Fmoc)-OH . The Fmoc group is completely stable to TFA and will survive the Boc-SPPS cycles[7].
Phase 2: Orthogonal Deprotection
-
Final Boc Removal: Once the linear sequence is complete, remove the N-terminal Boc group using 50% TFA/DCM as described above. Neutralize with 10% DIEA/DMF.
-
Fmoc Removal: Treat the resin with 20% Piperidine in DMF for 10 minutes. Drain and repeat for another 10 minutes. Wash thoroughly with DMF (5x) and DCM (5x).
-
Self-Validating Check: The resin now contains exactly two free primary amines (the N-terminus and the Lysine side-chain). A Kaiser test must be strongly positive (dark blue).
-
Phase 3: Boc-DL-Asu-OH Incorporation & Macrocyclization
-
Activation: In a separate vial, dissolve exactly 1.0 eq of Boc-DL-Asu-OH (relative to resin loading), 2.0 eq of DIC, and 2.0 eq of HOBt in a minimal volume of DMF. Allow 5 minutes for pre-activation to the active diester.
-
Cyclization: Add the activated mixture to the resin. Agitate continuously for 4 to 12 hours at room temperature.
-
Validation: Perform a Kaiser test. A negative result (yellow) confirms that both the N-terminal amine and the Lysine side-chain have been successfully acylated, closing the lactam bridge[6].
Phase 4: Global Cleavage & Recovery
-
Preparation: Wash the cyclized peptide-resin with DCM (5x) and dry completely under vacuum overnight.
-
HF Cleavage: Transfer the resin to a Teflon HF cleavage apparatus. Add p-cresol (5% v/v) and p-thiocresol (5% v/v). Condense anhydrous HF (90% v/v) into the vessel at -78 °C. Warm the reaction to 0 °C and stir for 1 hour[5].
-
Recovery: Evaporate the HF under a stream of nitrogen. Precipitate the crude cyclic peptide by adding cold diethyl ether. Centrifuge, decant the ether, and wash the pellet twice more with cold ether. Dissolve the crude peptide in 50% aqueous acetonitrile and lyophilize.
References
-
Wünsch E, et al. The peptides of alpha-aminosuberic acid I. New intermediates for synthetic studies. Amino Acids. 2000;18(3):219-27. Available at:[Link]
-
DU Chem. Methods and protocols of modern solid phase peptide synthesis. Available at: [Link]
-
Chemikart. 292642-79-6 | Boc-DL-Asu-OH. Available at:[Link]
-
Zhao, J. et al. Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. 2023. Available at:[Link]
-
ResearchGate. The Synthesis and Study of Side-Chain Lactam-Bridged Peptides. Available at: [Link]
-
NIH PMC. Backbone distortions in lactam‐bridged helical peptides. Available at:[Link]
Sources
- 1. The peptides of alpha-aminosuberic acid I. New intermediates for synthetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bachem.com [bachem.com]
- 5. chempep.com [chempep.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. peptide.com [peptide.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Backbone distortions in lactam‐bridged helical peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced Coupling Strategies for Sterically Hindered Boc-Amino Acids
Target Audience: Researchers, peptide chemists, and drug development professionals. Content Type: Technical Guide & Validated Experimental Protocols.
The Mechanistic Challenge of Steric Hindrance in Boc-SPPS
In solid-phase peptide synthesis (SPPS) utilizing tert-butyloxycarbonyl (Boc) chemistry, coupling sterically hindered amino acids—such as Valine (Val), Isoleucine (Ile), Threonine (Thr), N-methylated amino acids, and α,α-dialkylated residues like α-aminoisobutyric acid (Aib)—presents a significant thermodynamic and kinetic barrier[1]. The bulky aliphatic side chains physically obstruct the nucleophilic attack of the resin-bound N-terminal amine onto the activated carbonyl of the incoming amino acid.
Standard coupling reagents, such as DCC/HOBt or HBTU, often fail to drive these reactions to completion, leading to deletion sequences or promoting side reactions like epimerization (via oxazolone formation) and diketopiperazine (DKP) cyclization[1][2].
Causality in Reagent Selection
To overcome steric barriers, the electrophilicity of the activated intermediate must be maximized while minimizing the lifespan of the unprotonated, unreacted N-terminus.
-
Anchimeric Assistance: Reagents like HATU and PyAOP generate an OAt (7-aza-1-hydroxybenzotriazole) active ester. The nitrogen atom in the pyridine ring of the HOAt leaving group provides anchimeric (neighboring group) assistance, hydrogen-bonding with the incoming amine and accelerating the coupling far beyond standard OBt esters.
-
Avoiding Guanidinylation: Aminium/uronium salts (e.g., HATU, HBTU) can react directly with the free amine on the resin if the coupling is sterically delayed, forming a dead-end guanidino byproduct that terminates chain elongation[3]. For extremely slow couplings (e.g., N-methylated residues), phosphonium salts like PyAOP or PyBOP are mandatory because they do not cause guanidinylation.
-
In Situ Neutralization: In traditional Boc-SPPS, the TFA salt of the N-terminus is neutralized prior to coupling. This allows the neutral peptide chain time to aggregate into β-sheets or undergo DKP formation (especially if Proline is at the penultimate position)[2][4]. The in situ neutralization protocol—where the base (DIEA) is added simultaneously with the activated amino acid—keeps the free amine concentration low and instantly traps it in the coupling reaction, drastically improving yields for difficult sequences[2][5].
Quantitative Evaluation of Coupling Reagents
The selection of an activating agent must be precisely matched to the degree of steric hindrance to balance reactivity against the risk of epimerization and side-product formation.
Table 1: Performance Matrix of Coupling Reagents for Hindered Boc-Amino Acids
| Coupling Reagent | Active Intermediate | Relative Reactivity | Guanidinylation Risk | Epimerization Risk | Optimal Application |
| HBTU | OBt ester | Moderate | Yes | Moderate | Standard, unhindered amino acids. |
| HATU | OAt ester | High | Yes | Low | Moderately hindered (Val, Ile, Thr). |
| COMU | Oxyma ester | Very High | Yes | Low | Microwave-assisted SPPS; highly hindered[6]. |
| PyAOP | OAt ester | High | No | Low | Slow couplings; N-methylated amino acids. |
| TFFH | Acid Fluoride | Extreme | No | High | α,α-dialkylated residues (e.g., Aib)[6][7]. |
Decision Workflow for Hindered Couplings
The following logic tree dictates the reagent and protocol selection based on the specific structural constraints of the incoming Boc-amino acid.
Decision matrix for selecting Boc-amino acid coupling reagents based on steric hindrance.
Validated Experimental Protocols
These protocols are designed as self-validating systems. Proceeding to the next synthetic cycle is strictly contingent upon passing the designated colorimetric or microcleavage assay.
Protocol A: In Situ Neutralization with HATU (For Val, Ile, Thr)
This protocol suppresses DKP formation and overcomes moderate steric barriers by utilizing the anchimeric assistance of the OAt ester while preventing premature peptide aggregation[2][5].
Reagents Required:
-
Boc-Amino Acid (4.0 equivalents relative to resin loading)
-
HATU (3.9 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (8.0 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Step-by-Step Methodology:
-
Deprotection: Treat the resin with 100% Trifluoroacetic Acid (TFA) for 2 × 5 minutes to remove the N-terminal Boc group[5].
-
Flow Wash: Wash the resin rapidly with DMF for 30–60 seconds. Do not add base to the resin at this stage. The N-terminus must remain as a protonated TFA salt.
-
Pre-Activation (Crucial Timing): In a separate vial, dissolve the Boc-amino acid (4.0 eq) and HATU (3.9 eq) in a minimal volume of DMF (approx. 0.4 M concentration).
-
In Situ Neutralization & Coupling: Add DIEA (8.0 eq) to the activation vial. Immediately (within 15 seconds) transfer this solution to the resin[2].
-
Reaction: Agitate the reaction vessel for 15–30 minutes at room temperature.
-
Validation: Perform a quantitative Ninhydrin (Kaiser) test.
-
Pass condition: < 1% free amine detected (solution remains clear/yellow).
-
Fail condition: Blue/purple beads indicate incomplete coupling[1]. Proceed to Protocol B or perform a double coupling.
-
Protocol B: PyAOP / TFFH Activation (For N-Methylated AA & Aib)
When coupling onto or with an N-methylated amino acid, uronium salts (HATU) will cause irreversible guanidinylation[3]. PyAOP (a phosphonium salt) or TFFH (which generates an acid fluoride in situ) must be used[6].
Reagents Required:
-
Boc-Amino Acid (4.0 equivalents)
-
PyAOP or TFFH (4.0 equivalents)
-
2,4,6-Trimethylpyridine (TMP) or N-methylmorpholine (NMM) (8.0 equivalents)
Step-by-Step Methodology:
-
Deprotection & Wash: Execute steps 1 and 2 from Protocol A.
-
Activation: Dissolve the Boc-amino acid and PyAOP/TFFH in DMF.
-
Base Addition: Add TMP (8.0 eq) to the mixture. TMP is a sterically hindered base that minimizes epimerization during the slow coupling of bulky residues[2].
-
Reaction: Transfer to the resin and agitate for 2 to 4 hours. Elevated temperatures (e.g., Microwave at 50°C) can be applied if the sequence is not prone to racemization.
-
Validation: Because N-methyl amines are secondary amines, the Ninhydrin test will yield a false negative. Use the Chloranil Test .
-
Pass condition: Colorless or pale yellow beads.
-
Fail condition: Dark green/blue beads. If failed, repeat the coupling with fresh reagents.
-
Troubleshooting & Quality Control
-
Diketopiperazine (DKP) Formation: If a massive loss of peptide mass is observed after the deprotection of the third amino acid, DKP formation has occurred (cleaving the dipeptide off the resin). This is highly prevalent when Proline is at the penultimate position[2]. Solution: Strict adherence to the in situ neutralization protocol (Protocol A) is required to keep the unprotonated dipeptide lifespan near zero[2].
-
Severe Epimerization: If HPLC analysis of a microcleavage reveals diastereomers, the base is likely abstracting the α-proton of the activated amino acid. Solution: Replace DIEA with the weaker, more sterically hindered base TMP (2,4,6-trimethylpyridine) during the activation step[2].
-
Persistent Positive Ninhydrin: If double couplings fail to cap the sequence, steric hindrance is absolute. Solution: Acetylate the unreacted chains (capping with Acetic Anhydride/DIEA) to prevent the accumulation of complex deletion sequences, which are nearly impossible to separate during final HPLC purification.
References
- BenchChem. "Common side reactions with Boc-protected amino acids and how to avoid them." BenchChem Tech Support.
- BenchChem. "Technical Support Center: Boc-L-proline in Peptide Synthesis." BenchChem.
- MilliporeSigma. "Peptide Coupling Reagents Guide." Sigma-Aldrich.
- Schnölzer, M., et al. "In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis." Academia.edu.
- Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem AG.
- Organic Process Research & Development. "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
- Albericio, F., et al. "Peptide Coupling Reagents, More than a Letter Soup." Uniurb.it.
- NIH. "Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis." PMC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. people.uniurb.it [people.uniurb.it]
- 4. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (PDF) In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis [academia.edu]
- 6. bachem.com [bachem.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: Synthesis of Dicarba Cyclic Peptides Using Boc-Aminosuberic Acid
Executive Summary
Cyclic peptides are highly valued in drug development due to their enhanced proteolytic stability, membrane permeability, and target affinity. While disulfide bridges (Cys-Cys) are common cyclization motifs, they are highly susceptible to reduction in vivo. Replacing a disulfide bridge with a dicarba linkage using α-aminosuberic acid (Asu) yields a metabolically stable, isosteric analog [[1]]([Link]). This application note details a robust, self-validating solid-phase peptide synthesis (SPPS) protocol utilizing Boc-Asu(OFm)-OH to achieve precise on-resin macrolactamization.
Mechanistic Causality & Orthogonal Strategy
The synthesis of Asu-containing cyclic peptides requires a rigorous three-dimensional orthogonal protection strategy. We employ Boc chemistry rather than Fmoc chemistry for the linear assembly.
-
Causality of Boc Selection: Fmoc SPPS requires repetitive basic piperidine treatments, which can cause premature cleavage of the Asu side-chain fluorenylmethyl (OFm) ester or induce aspartimide formation via cyclic imide intermediates in susceptible sequences . By utilizing Boc for N-α protection (cleaved by TFA) and benzyl-based (Bzl) groups for standard side chains (cleaved by HF), the OFm group on the Asu residue remains completely stable during chain elongation .
-
Causality of On-Resin Cyclization: Macrolactamization in solution requires high dilution to prevent intermolecular oligomerization. Performing this step on-resin leverages the "pseudo-dilution" effect of the polymer matrix. The solid support kinetically favors intramolecular cyclization over intermolecular cross-linking, dramatically improving yields and simplifying purification.
Visualization of Workflows and Logic
Workflow for the solid-phase synthesis of Asu-cyclized peptides using Boc chemistry.
Orthogonal protecting group logic for selective deprotection and cyclization.
Detailed Experimental Protocol
Materials & Reagents
-
Amino Acids: Standard Boc-amino acids, Boc-Asu(OFm)-OH [[2]]([Link]).
-
Coupling Reagents: HATU, PyBOP, DIEA (Diisopropylethylamine).
-
Solvents: DMF (Peptide synthesis grade), DCM, TFA, Piperidine, Anhydrous HF.
Phase 1: Linear Chain Assembly
-
Resin Swelling: Swell 0.5 mmol of PAM resin in DCM for 30 minutes.
-
Causality: Proper swelling exposes the internal polymer matrix, ensuring quantitative coupling access.
-
-
Deprotection: Treat resin with 50% TFA in DCM (2 × 10 min). Wash with DCM (3×) and DMF (3×).
-
Neutralization: Treat with 10% DIEA in DMF (2 × 2 min) to generate the free amine.
-
Coupling: Dissolve 2.0 mmol (4 eq) of the next Boc-amino acid and 2.0 mmol HATU in DMF. Add 4.0 mmol DIEA. Pre-activate for 2 minutes, then add to the resin. Shake for 45 minutes.
-
Validation: Perform a Kaiser test. A colorless bead indicates >99% coupling. If blue, repeat the coupling step.
-
Asu Incorporation: When reaching the target cyclization position, couple Boc-Asu(OFm)-OH using the exact parameters above. Continue linear assembly to the N-terminus.
Phase 2: Orthogonal Deprotection
-
N-Terminal Unmasking: Remove the final N-terminal Boc group using 50% TFA in DCM (2 × 10 min). Neutralize with 10% DIEA in DMF.
-
Crucial Step: Do not couple the next amino acid. The N-terminal amine must remain free to act as the nucleophile.
-
-
Side-Chain Unmasking: Treat the resin with 20% Piperidine in DMF (2 × 15 min).
-
Causality: Piperidine acts as a base to abstract the acidic proton from the fluorenyl ring of the OFm ester. This drives an E1cb elimination that releases the free carboxylate on the Asu side chain and dibenzofulvene as a byproduct. Wash extensively with DMF (5×) to remove all piperidine traces.
-
Phase 3: On-Resin Macrolactamization
-
Activation: Add PyBOP (3 eq) and DIEA (6 eq) in a minimal volume of DMF directly to the resin.
-
Causality: PyBOP is preferred over uronium salts (like HATU) for cyclization because it does not generate guanidinium byproducts. Guanidinylation can irreversibly cap the slow-reacting N-terminal amine during the entropically demanding macrolactamization process.
-
-
Cyclization: Shake the reaction at room temperature for 12–24 hours.
-
Validation: Perform a Kaiser test. The test must be completely colorless, confirming the primary amine has been consumed in the lactam bridge.
Phase 4: HF Cleavage & Global Deprotection
-
Preparation: Dry the cyclized peptide-resin under vacuum overnight.
-
Cleavage: Transfer to a Teflon HF cleavage apparatus. Add 10% p-cresol (scavenger) and anhydrous liquid HF (10 mL/g resin) at 0°C for 1 hour .
-
Causality: HF efficiently cleaves the peptide from the PAM/MBHA linker and removes all benzyl-based side-chain protecting groups. The newly formed Asu-macrolactam (an amide bond) is highly stable to these conditions.
-
-
Precipitation: Evaporate HF under a stream of N₂. Precipitate the crude cyclic peptide with cold diethyl ether. Centrifuge and wash the pellet with ether (3×).
-
Extraction: Dissolve the crude peptide in 10% aqueous acetic acid and lyophilize.
Quantitative Data & Process Validation
Table 1: Reaction Monitoring & Validation Parameters
| Synthesis Phase | Analytical Method | Expected Result | Causality / Significance |
| Linear Assembly | Kaiser Test | Blue to Colorless | Confirms >99% coupling efficiency of Boc-Asu(OFm)-OH. |
| OFm Deprotection | UV Absorbance (301 nm) | Dibenzofulvene peak | Quantifies fluorenylmethyl removal; confirms orthogonal deprotection. |
| Cyclization | Kaiser Test | Colorless | Validates complete macrolactamization of the free N-terminus. |
| HF Cleavage | LC-MS | [M+H]⁺ matches calc. | Confirms global deprotection and structural integrity (-18 Da shift from linear precursor). |
Table 2: Yield and Purity Optimization Matrix
| Parameter | Standard Condition | Optimized Condition (Difficult Sequences) | Rationale |
| Swelling | DCM, 30 min | DMF/DCM (1:1) with 1% Triton X-100 | Disrupts hydrophobic aggregation in long sequences. |
| Cyclization Reagent | PyBOP / DIEA (3 eq) | HATU / HOAt / TMP (3 eq) | HOAt enhances reactivity for sterically hindered N-termini. |
| HF Scavengers | p-Cresol (10%) | p-Cresol (5%), Thioanisole (5%) | Prevents alkylation of sensitive residues (e.g., Met, Trp) by carbocations. |
References
-
Title: Synthesis of 2-aminosuberic acid derivatives as components of some histone deacetylase inhibiting cyclic tetrapeptides Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: Deamidation via cyclic imide in asparaginyl peptides Source: Peptide Research (PubMed) URL: [Link]
-
Title: Site-Specific Chemical Modification Procedures Source: Methods in Molecular Biology (ResearchGate) URL: [Link]
Sources
Application Notes & Protocols: A Guide to the Strategic Incorporation of Boc-Asu-OH into Hydrophobic Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of hydrophobic peptides is a persistent challenge in peptide chemistry, frequently complicated by on-resin aggregation, poor solubility, and difficult purification.[1][] The strategic incorporation of non-canonical amino acids is a key methodology for modulating the physicochemical properties of peptides to enhance their therapeutic potential.[3][4] This guide provides a detailed technical overview and validated protocols for the incorporation of Boc-L-α-Aminosuberic acid (Boc-Asu-OH) , a hydrophobic, eight-carbon chain dicarboxylic amino acid, into "difficult" peptide sequences. We will explore the rationale behind experimental design, provide step-by-step protocols for both solid-phase and solution-phase synthesis, and offer robust methods for purification and characterization, with a special emphasis on the advantages of the Boc-based synthesis strategy for managing aggregation-prone sequences.
Foundational Principles: Understanding the Challenge
The "Difficult Sequence" Paradigm in Peptide Synthesis
Peptide sequences rich in hydrophobic residues (e.g., Val, Leu, Ile, Phe) have a strong tendency to form stable secondary structures, such as β-sheets, via inter- and intramolecular hydrogen bonding.[5] This on-resin aggregation during Solid-Phase Peptide Synthesis (SPPS) creates a cascade of problems:
-
Incomplete Reactions: The growing peptide chain collapses, rendering the N-terminus inaccessible to incoming activated amino acids, leading to truncated or deletion sequences.[5][]
-
Failed Monitoring: Standard colorimetric tests for reaction completion, like the Kaiser test, can yield false negatives as the reagents cannot penetrate the aggregated clusters to react with free amines.[5]
-
Poor Solubility: Post-cleavage, the crude peptide is often insoluble in standard aqueous or organic solvents, making purification a significant hurdle.[7][8][9]
Boc-Asu-OH: A Tool for Hydrophobic Modification
Boc-Asu-OH is an N-α-tert-butyloxycarbonyl protected form of L-α-Aminosuberic acid. Its eight-carbon backbone makes it a significant contributor to the overall lipophilicity of a peptide sequence. Its incorporation can be strategic for several reasons:
-
Modulating Receptor Interactions: Enhancing hydrophobic interactions within a receptor's binding pocket.
-
Improving Membrane Permeability: Increasing the lipophilicity of a peptide to potentially enhance its ability to cross cell membranes.
-
Creating Structural Spacers: The long alkyl chain can act as a flexible spacer between different domains of a peptide.
The primary challenge is that its inherent hydrophobicity can exacerbate the very aggregation issues common to the sequences it is being incorporated into.
Physicochemical Properties of Boc-Asu-OH
A clear understanding of the starting material is critical for successful synthesis.
| Property | Value | Reference(s) |
| Chemical Name | N-(tert-Butoxycarbonyl)-L-α-aminosuberic acid | [] |
| CAS Number | 66713-87-9 | [] |
| Molecular Formula | C₁₃H₂₃NO₆ | [] |
| Molecular Weight | 289.33 g/mol | [] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in DMF, DCM, Chloroform, Ethyl Acetate, DMSO. Sparingly soluble in water. |
The Rationale for Boc Chemistry in Hydrophobic Peptide Synthesis
While Fmoc-based SPPS is more common, the classic Boc-based strategy offers a distinct advantage for difficult sequences. The repetitive N-α-deprotection step in Boc-SPPS utilizes a strong acid, typically Trifluoroacetic Acid (TFA). This harsh acidic environment is highly effective at disrupting the hydrogen-bond networks that lead to peptide aggregation on the resin, thereby improving solvation and accessibility of the N-terminus for the subsequent coupling step. This makes Boc-SPPS a powerful, albeit more hazardous, alternative for synthesizing hydrophobic peptides.
Protocol 1: Solid-Phase Peptide Synthesis (Boc-SPPS)
This protocol outlines a robust manual procedure for incorporating Boc-Asu-OH into a target peptide sequence using the Boc/Bzl protection strategy.
Materials and Reagents
-
Resin: Merrifield or PAM resin, 100-200 mesh, with a low substitution level (e.g., 0.3-0.5 mmol/g).
-
Boc-Amino Acids: Boc-Asu-OH and other required Boc-protected amino acids (with appropriate Benzyl-based side-chain protection).
-
Solvents (Peptide Synthesis Grade): Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA).
-
Deprotection Reagent: 50% (v/v) Trifluoroacetic Acid (TFA) in DCM.
-
Neutralization Reagent: 10% (v/v) N,N-Diisopropylethylamine (DIEA) in DMF.
-
Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (1-Hydroxybenzotriazole).
-
Activation Base: DIEA.
-
Cleavage Cocktail (HF): Anhydrous Hydrogen Fluoride (HF), Anisole (scavenger). Caution: HF is extremely hazardous and requires a specialized apparatus and safety training.
-
Precipitation/Wash Solvent: Cold Diethyl Ether.
Step-by-Step Synthesis Cycle
The following steps describe a single coupling cycle to be repeated for each amino acid.
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.
-
Nα-Boc Deprotection:
-
Drain the DCM. Add 50% TFA in DCM (10 mL per gram of resin).
-
Agitate for 2 minutes and drain.
-
Add a fresh solution of 50% TFA in DCM. Agitate for 25-30 minutes.
-
-
Washing:
-
Drain the TFA solution.
-
Wash the resin sequentially with DCM (3x), IPA (2x), and DMF (3x).
-
-
Neutralization:
-
Add 10% DIEA in DMF. Agitate for 2 minutes and drain. Repeat once.
-
Wash the resin with DMF (3x) to remove excess base.
-
-
Amino Acid Activation and Coupling (Incorporation of Boc-Asu-OH):
-
In a separate vessel, dissolve Boc-Asu-OH (3.0 eq.), HBTU (2.9 eq.), and HOBt (3.0 eq.) in DMF.
-
Add DIEA (6.0 eq.) to the activation mixture and vortex for 2-3 minutes.
-
Immediately add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate for 1-2 hours. For difficult couplings, extend the time or perform a double coupling.
-
-
Monitoring and Washing:
-
Take a small sample of resin beads and perform a Kaiser test. Note: A negative result (yellow beads) may be misleading due to aggregation.[5]
-
Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat: Return to Step 2 for the next amino acid in the sequence.
Workflow for Boc-SPPS Cycle
Caption: Boc-SPPS cycle for the incorporation of a single Boc-Asu-OH residue.
Final Cleavage and Deprotection (HF Protocol)
WARNING: This procedure must be performed in a dedicated, HF-rated chemical fume hood with specialized equipment and personal protective equipment.
-
Preparation: Dry the final peptide-resin thoroughly under a high vacuum. Place the resin (1 g) in an HF-compatible reaction vessel with a magnetic stir bar. Add anisole (1 mL) as a scavenger.
-
HF Cleavage: Cool the vessel to -5°C. Carefully condense anhydrous HF (10 mL) into the vessel.
-
Reaction: Stir the mixture at 0°C for 1-2 hours.
-
HF Removal: Remove the HF by vacuum distillation.
-
Peptide Precipitation: Wash the remaining resin/scavenger mixture with a generous amount of cold diethyl ether to precipitate the crude peptide.
-
Isolation: Collect the precipitated peptide by filtration, wash with additional cold ether, and dry under vacuum.
Protocol 2: Solution-Phase Synthesis (Fragment Condensation)
Solution-phase synthesis is a viable alternative, particularly for scaling up production or when SPPS fails. The general strategy involves synthesizing two or more protected peptide fragments, one of which contains the Asu residue, and then coupling them in solution.
Conceptual Workflow
-
Fragment A Synthesis: Synthesize a protected peptide fragment with a C-terminal Asu residue (e.g., Boc-Peptide-Asu-OH) using repetitive solution-phase methods.
-
Fragment B Synthesis: Synthesize a second protected peptide fragment with a free N-terminus (e.g., H₂N-Peptide-Resin/Ester).
-
Fragment Condensation: Activate the C-terminal carboxyl group of Fragment A and react it with the N-terminal amine of Fragment B in a suitable organic solvent.
-
Purification: Purify the coupled, protected peptide by chromatography or crystallization.
-
Final Deprotection: Remove all protecting groups in a final step to yield the target peptide.
Solution-Phase Fragment Condensation Workflow
Caption: Conceptual workflow for solution-phase synthesis via fragment condensation.
Purification and Characterization
Purifying hydrophobic peptides is notoriously difficult due to their poor solubility and strong interaction with reversed-phase media.[5][9]
Solubilization of Crude Peptide
-
Initial Test: Test the solubility of a small amount of the crude peptide in various solvents.
-
Dissolution: For a highly hydrophobic peptide, begin by dissolving the crude product in the smallest possible volume of 100% Dimethyl Sulfoxide (DMSO) or DMF. Sonication can aid dissolution.[8]
-
Dilution: Slowly add the initial HPLC mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) dropwise to the stirred solution. If the peptide begins to precipitate, you have reached its solubility limit. Add more organic solvent to redissolve before injection.
Preparative Reversed-Phase HPLC (RP-HPLC)
A systematic approach is required for effective purification.
| Parameter | Recommendation | Rationale |
| Stationary Phase | C4 or C8 silica | Less hydrophobic than C18, reducing the risk of irreversible peptide adsorption and improving recovery.[5] |
| Mobile Phase A | 0.1% TFA in HPLC-grade Water | Standard ion-pairing agent that improves peak shape. |
| Mobile Phase B | 0.1% TFA in HPLC-grade Acetonitrile | Standard organic eluent. |
| Gradient | Shallow; e.g., 20-70% B over 60 min | Provides better resolution for complex mixtures and closely eluting hydrophobic species. |
| Flow Rate | Column-dependent (e.g., 10-20 mL/min for a 22 mm ID column) | Standard for preparative scale. |
| Detection | 214 nm and 280 nm | 214 nm for the peptide backbone; 280 nm if Trp or Tyr are present. |
| Column Temp. | 40-60°C | Elevated temperatures can improve peptide solubility in the mobile phase and reduce secondary interactions, leading to sharper peaks.[5] |
Analytical Characterization
Final product validation requires orthogonal analytical methods.
-
Analytical RP-HPLC: To confirm the purity of the lyophilized fractions. A purity level of ≥95% is typically required for biological assays.
-
Mass Spectrometry (LC-MS): To confirm the identity and molecular weight of the synthesized peptide. For MS analysis, it is often beneficial to use a mobile phase containing 0.1% Formic Acid instead of TFA, as TFA can cause ion suppression.
References
-
Gong, Y., & Pan, L. (2022). Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide C18G. PMC. Retrieved from [Link]
-
JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]
-
Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. Retrieved from [Link]
-
Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]
-
LifeTein. (n.d.). How to dissolve, handle and store synthetic peptides. Retrieved from [Link]
-
Isca Biochemicals. (n.d.). Solubility of peptides. Retrieved from [Link]
-
Pharmaffiliates. (2026). Peptide Synthesis & Unnatural Amino Acids: Expanding Capabilities in Peptide Research. Retrieved from [Link]
-
Biovera Research. (2025). Solid-Phase Peptide Synthesis Methods: Complete Guide. Retrieved from [Link]
-
Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PubMed. Retrieved from [Link]
-
GenScript. (2024). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Aisenbrey, C., et al. (2011). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. PMC. Retrieved from [Link]
-
Bibliomed. (2018). Side reactions in peptide synthesis: An overview. Retrieved from [Link]
- U.S. Patent No. US20080227152A1. (2008). In vivo incorporation of unnatural amino acids. Google Patents.
-
Góngora-Benítez, M., et al. (2009). Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure. ACS Publications. Retrieved from [Link]
-
Singh, Y., et al. (2023). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. Retrieved from [Link]
-
ASM Journals. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Retrieved from [Link]
-
PubChem. (n.d.). Boc-Asp(OcHx)-OH. National Center for Biotechnology Information. Retrieved from [Link]
-
Wang, S. S., & Merrifield, R. B. (1996). Side reactions in solid-phase peptide synthesis and their applications. PubMed. Retrieved from [Link]
-
Papini, A. M. (2018). Solution Phase Peptide Synthesis: The Case of Biphalin. Springer Nature Experiments. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) Side reactions in peptide synthesis: An overview. Retrieved from [Link]
-
Kates, S. A., & Albericio, F. (2012). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Springer Nature Experiments. Retrieved from [Link]
-
Springer. (n.d.). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Retrieved from [Link]
-
AAPPTEC. (n.d.). Boc-Amino Acids for Peptide Synthesis Archives. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Scholars Research Library. Retrieved from [Link]
-
Coon, J. J., et al. (2008). Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry. PMC. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (2019). BOC Protection and Deprotection. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]
-
Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
MDPI. (2021). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]
Sources
- 1. Boc- D -Asn-OH = 98.0 TLC 75647-01-7 [sigmaaldrich.com]
- 3. 66713-87-9|Boc-Asu-OH|BLD Pharm [bldpharm.com]
- 4. Boc-Asp-OH 99 13726-67-5 [sigmaaldrich.com]
- 5. CAS 4254-88-0: (2S)-2-Aminooctanedioic acid | CymitQuimica [cymitquimica.com]
- 7. chemimpex.com [chemimpex.com]
- 8. L-2-Aminosuberic acid | SIELC Technologies [sielc.com]
- 9. Boc-Aib-OH | 30992-29-1 [chemicalbook.com]
Application Notes and Protocols for the Activation of Boc-Asu(OtBu)-OH with DIC/HOBt
Introduction: The Significance of Boc-Asu(OtBu)-OH in Modern Peptide and Drug Development
In the landscape of peptide chemistry and drug discovery, the incorporation of non-proteinogenic amino acids is a cornerstone strategy for enhancing therapeutic potential. Nα-tert-butyloxycarbonyl-L-α-aminosuberic acid γ-tert-butyl ester (Boc-Asu(OtBu)-OH) stands out as a versatile building block. Its eight-carbon backbone offers a unique combination of hydrophilicity and conformational flexibility, making it an invaluable tool for introducing spacing elements, modifying peptide secondary structures, and creating novel peptide architectures. The dual tert-butyl protecting groups for the alpha-amino and gamma-carboxyl functions allow for orthogonal deprotection strategies, which are essential for complex peptide synthesis and the construction of branched or cyclic peptides.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective activation of Boc-Asu(OtBu)-OH using the N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) coupling methodology. This combination of reagents is widely employed for its efficiency, minimal side reactions, and suppression of racemization, ensuring the stereochemical integrity of the final peptide product.
The Underlying Chemistry: A Mechanistic Deep Dive into DIC/HOBt Activation
The formation of a peptide bond is a condensation reaction that requires the activation of a carboxylic acid to make it susceptible to nucleophilic attack by an amine. The DIC/HOBt system provides a robust and well-established method to achieve this activation efficiently and with high fidelity.[1][2]
The Role of DIC (N,N'-Diisopropylcarbodiimide):
DIC is a carbodiimide-based coupling reagent that facilitates the initial activation of the carboxylic acid.[3][4] Its liquid form makes it easier to handle compared to its waxy solid counterpart, N,N'-dicyclohexylcarbodiimide (DCC).[4][5] The primary advantage of DIC, particularly in solid-phase peptide synthesis (SPPS), is the high solubility of its urea byproduct (N,N'-diisopropylurea, DIU) in common organic solvents, simplifying purification.[5][6]
The activation process begins with the protonation of one of the nitrogen atoms of DIC by the carboxylic acid of Boc-Asu(OtBu)-OH. This is followed by the nucleophilic attack of the carboxylate anion on the central carbon atom of the carbodiimide, leading to the formation of a highly reactive O-acylisourea intermediate.[7][8]
The Critical Function of HOBt (1-Hydroxybenzotriazole):
While the O-acylisourea intermediate is highly reactive, it is also unstable and prone to undesirable side reactions, most notably racemization and the formation of an N-acylurea byproduct.[1][7] This is where HOBt plays a crucial role. HOBt acts as a nucleophilic additive that rapidly intercepts the O-acylisourea intermediate to form a more stable and less reactive HOBt-ester.[7][9][10]
This HOBt-ester is still sufficiently reactive to readily undergo aminolysis (attack by the amine component) to form the desired amide bond, but it is significantly less susceptible to racemization.[9][10] By converting the unstable O-acylisourea into the more stable HOBt-ester, HOBt effectively suppresses racemization and minimizes the formation of the N-acylurea side product, thereby increasing the overall yield and purity of the desired peptide.[1][9][10]
The hydrated form of HOBt is commonly used as it is significantly safer to handle than the anhydrous form, which is explosive.[11][12] The water of hydration does not typically interfere with the coupling reaction.[13]
Visualizing the Mechanism:
Caption: Mechanism of Boc-Asu(OtBu)-OH Activation with DIC/HOBt.
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed protocol for the solution-phase coupling of Boc-Asu(OtBu)-OH to an amino acid ester hydrochloride.
Reagents and Materials:
| Reagent/Material | Grade | Supplier | Notes |
| Boc-Asu(OtBu)-OH | Peptide Synthesis Grade | e.g., Sigma-Aldrich, Bachem | |
| Amino Acid Ester Hydrochloride | Peptide Synthesis Grade | e.g., Sigma-Aldrich, Bachem | |
| N,N'-Diisopropylcarbodiimide (DIC) | Peptide Synthesis Grade | e.g., Sigma-Aldrich, Carl Roth | Store under inert gas, moisture sensitive.[6] |
| 1-Hydroxybenzotriazole (HOBt), hydrate | Peptide Synthesis Grade | e.g., Sigma-Aldrich, Aapptec | The hydrated form is preferred for safety.[12] |
| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | e.g., Sigma-Aldrich | For neutralization of the amino acid ester hydrochloride. |
| Dichloromethane (DCM), anhydrous | ACS Grade or higher | e.g., Fisher Scientific | |
| N,N-Dimethylformamide (DMF), anhydrous | ACS Grade or higher | e.g., Sigma-Aldrich | |
| Ethyl acetate (EtOAc) | ACS Grade | e.g., Fisher Scientific | For workup. |
| 1 M Hydrochloric acid (HCl) | ACS Grade | For workup. | |
| Saturated sodium bicarbonate (NaHCO₃) solution | ACS Grade | For workup. | |
| Brine (saturated NaCl solution) | ACS Grade | For workup. | |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | ACS Grade | For drying. | |
| Thin-Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | e.g., Merck | For reaction monitoring. |
Protocol for Solution-Phase Coupling:
-
Preparation of the Amine Component:
-
In a round-bottom flask, dissolve the amino acid ester hydrochloride (1.0 equivalent) in anhydrous dichloromethane (DCM, approximately 10 mL per mmol of amine).
-
Cool the solution to 0 °C in an ice bath.
-
Add N,N-diisopropylethylamine (DIPEA) (1.1 equivalents) dropwise to neutralize the hydrochloride salt.
-
Stir the mixture at 0 °C for 15-20 minutes.
-
-
Activation of Boc-Asu(OtBu)-OH:
-
In a separate round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-Asu(OtBu)-OH (1.05 equivalents) and HOBt (1.1 equivalents) in anhydrous DCM or N,N-dimethylformamide (DMF). If using DCM, ensure all reagents are fully dissolved.
-
Cool this solution to 0 °C in an ice bath.
-
Slowly add DIC (1.1 equivalents) to the solution containing Boc-Asu(OtBu)-OH and HOBt.
-
Stir the activation mixture at 0 °C for 20-30 minutes. A slight cloudiness may appear, which is normal.
-
-
Coupling Reaction:
-
To the pre-activated Boc-Asu(OtBu)-OH solution, add the neutralized amine solution from step 1.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours.
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). The disappearance of the starting amine is a good indicator of reaction completion.
-
-
Workup and Purification:
-
Once the reaction is complete, filter the mixture to remove any precipitated N,N'-diisopropylurea (DIU), although most will remain in solution.
-
Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Workflow Visualization:
Caption: Solution-Phase Coupling Workflow.
Safety Precautions and Handling
Scientific integrity and laboratory safety are paramount. Always consult the Safety Data Sheet (SDS) for each reagent before use.
-
N,N'-Diisopropylcarbodiimide (DIC): DIC is a flammable liquid and is fatal if inhaled.[14][15] It can also cause serious eye damage and may cause allergic skin reactions or asthma-like symptoms.[14] Handle DIC in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14][15]
-
1-Hydroxybenzotriazole (HOBt): Anhydrous HOBt is explosive and sensitive to heat, friction, and shock.[11][16][17] The hydrated form is significantly safer but should still be handled with care.[12][18] It is a flammable solid and can cause eye irritation.[18][19] Avoid creating dust and keep away from ignition sources.[16][19]
-
Dichloromethane (DCM): DCM is a volatile solvent and is suspected of causing cancer.[20] It can also cause skin and eye irritation.[20] All manipulations should be performed in a fume hood.
-
General Precautions: Always wear appropriate PPE. Avoid inhalation, ingestion, and skin contact with all chemicals. In case of accidental exposure, follow the first-aid measures outlined in the SDS and seek medical attention if necessary.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Incomplete activation of the carboxylic acid.- Deactivated reagents (e.g., DIC hydrolyzed by moisture).- Incomplete neutralization of the amine hydrochloride. | - Ensure all reagents are anhydrous and of high purity.- Use freshly opened or properly stored DIC.- Confirm complete neutralization of the amine with a pH test strip (moistened with water) on the vapor above the solution. |
| Presence of Unreacted Starting Material | - Insufficient reaction time.- Steric hindrance from bulky protecting groups. | - Extend the reaction time and continue to monitor by TLC.- Consider gentle heating (e.g., to 40 °C) if both starting materials are stable at that temperature. |
| Formation of N-acylurea Byproduct | - Insufficient HOBt.- Slow reaction with the amine, allowing for rearrangement of the O-acylisourea. | - Ensure the correct stoichiometry of HOBt is used.- Pre-activate the carboxylic acid with DIC and HOBt for a sufficient time (20-30 min) before adding the amine. |
| Racemization of the Product | - Presence of a base during the activation step.- Prolonged reaction times at elevated temperatures. | - Avoid the use of tertiary amine bases during the activation step.- Maintain the reaction at room temperature or below if possible. |
Conclusion
The activation of Boc-Asu(OtBu)-OH with DIC and HOBt is a highly effective and reliable method for its incorporation into peptide chains. By understanding the underlying mechanism, adhering to a detailed experimental protocol, and observing all necessary safety precautions, researchers can successfully utilize this valuable building block to advance their work in peptide synthesis and drug development. The key to success lies in the careful control of reaction conditions and the use of high-quality reagents to minimize side reactions and ensure the integrity of the final product.
References
- The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Self-validating system.
- HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. (n.d.). Self-validating system.
-
The Chemistry of Peptide Synthesis: Understanding the Role of 1-Hydroxybenzotriazole (HOBt). (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
N,N'-Diisopropylcarbodiimide - CAS 693-13-0. (2025, April 25). Kemilab. Retrieved from [Link]
-
Technical Support Information Bulletin 1098 - HOBt (N-Hydroxybenzotriazole). (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Safety Data Sheet - HOBt hydrate. (n.d.). AAPPTec, LLC. Retrieved from [Link]
-
hobt anhydrous (1-hydroxybenzotriazole anhydrous) - SAFETY DATA SHEET. (n.d.). Molekula. Retrieved from [Link]
-
Hydroxybenzotriazole. (n.d.). Wikipedia. Retrieved from [Link]
-
Safety Data Sheet: N,N'-Diisopropylcarbodiimide (DIC). (2025, March 31). Carl ROTH. Retrieved from [Link]
-
Nomination Background: Diisopropylcarbodiimide (CASRN: 693-13-0). (n.d.). National Toxicology Program (NTP). Retrieved from [Link]
- 1-Hydroxybenzotriazole: A Comprehensive Overview for Chemistry Professionals. (2024, October 24). Self-validating system.
-
Safety Data Sheet: N,N'-Diisopropylcarbodiimide (DIC). (2024, March 2). Carl ROTH. Retrieved from [Link]
-
Material Safety Data Sheet - 1-Hydroxybenzotriazole hydrate, 98% (9-15% water). (2006, May 24). Cole-Parmer. Retrieved from [Link]
-
HOBT - N-hydroxybenzotriazole_sds. (n.d.). Severn Biotech. Retrieved from [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. Retrieved from [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Dichloromethane - SAFETY DATA SHEET. (2025, May 7). PENTA. Retrieved from [Link]
- Practical synthesis method for alpha-aminosuberate and alpha-amino suberic acid monoester with optical activity. (n.d.). Google Patents.
- Coupling method for peptide synthesis at elevated temperatures. (n.d.). Google Patents.
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]
- APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011, May 1). Self-validating system.
- Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. (n.d.). Self-validating system.
-
What is the protocol to form a peptide bond using DIC/HOAt and DCM as a solvent? How does Fmoc-Spps work? (2017, June 20). ResearchGate. Retrieved from [Link]
-
A practical method for the synthesis of small peptides using DCC and HOBt as activators in H 2 O–THF while avoiding the use of protecting groups. (2024, December 19). RSC Advances. Retrieved from [Link]
-
A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. (2024, November 11). PMC. Retrieved from [Link]
-
A Convenient Synthesis of Amino Acid Methyl Esters. (2008, May 8). MDPI. Retrieved from [Link]
-
Boc-(Gly)₄-OH: Standard for Peptide Research. (n.d.). Advent. Retrieved from [Link]
- Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. (n.d.). Self-validating system.
-
A safe and efficient synthesis of N-Boc-β-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. (2024, November 6). ResearchGate. Retrieved from [Link]
-
A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. (n.d.). RSC Publishing. Retrieved from [Link]
-
Gas and Joining Technologies within Aerospace Manufacturing. (n.d.). BOC. Retrieved from [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. peptide.com [peptide.com]
- 3. N,N’-Diisopropylcarbodiimide - CAS 693-13-0 [kemilab.com]
- 4. Study on the versatility and application of N,N'-diisopropylcarbodiimide (DIC) in chemical synthesis_Chemicalbook [chemicalbook.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. peptidechemistry.org [peptidechemistry.org]
- 8. US20160176918A1 - Coupling method for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]
- 9. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 10. nbinno.com [nbinno.com]
- 11. Hydroxybenzotriazole - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. peptide.com [peptide.com]
- 14. carlroth.com [carlroth.com]
- 15. carlroth.com [carlroth.com]
- 16. static.cymitquimica.com [static.cymitquimica.com]
- 17. severnbiotech.com [severnbiotech.com]
- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 19. peptide.com [peptide.com]
- 20. pentachemicals.eu [pentachemicals.eu]
Application Note: Solution Phase Synthesis Protocol for Boc-DL-Asu-OH
This Application Note and Protocol is designed for researchers and drug development professionals utilizing Boc-DL-2-aminosuberic acid (Boc-DL-Asu-OH) in solution-phase peptide synthesis.[1] It addresses the specific challenges posed by the dicarboxylic acid nature of the Asu side chain and the racemic stereochemistry.
Molecular Weight: 289.33 g/mol [1]Executive Summary & Strategic Analysis
Boc-DL-Asu-OH is a non-proteinogenic amino acid derivative featuring a suberic acid side chain (octanedioic acid backbone).[1] In peptide chemistry, it is primarily valued for introducing a dicarboxylic acid moiety, which serves as a versatile handle for:
-
Peptide Stapling/Cyclization: Forming lactam bridges to stabilize secondary structures.
-
Bioconjugation: Providing a distal carboxyl group for attaching fluorophores or drugs.
-
Linker Design: Acting as a symmetric or asymmetric spacer.
The "Diacid Challenge" in Solution Phase
Unlike standard amino acids, Boc-DL-Asu-OH possesses two free carboxylic acid groups (
-
Risk: Standard activation (e.g., EDC/HOBt) without side-chain protection will activate both carboxyls, leading to statistical mixtures of
-amide, -amide, and bis-amide products.[1] -
Strategic Decision: Before initiating synthesis, you must define the target:
-
Target A (Bis-Functionalization): You intend to react both ends (e.g., creating a bridge).[1] Use Protocol A.
-
Target B (Regioselective
-Coupling): You intend to extend the peptide chain only at the -position.[1] Critical Note: If possible, source Boc-Asu(OBzl)-OH. If you must use the free diacid, Use Protocol B (Stoichiometric Control).
-
Stereochemical Considerations
The DL designation indicates a racemic mixture. Coupling this residue to a chiral peptide fragment will generate diastereomers .
-
Impact: Expect doublet peaks in HPLC and complex NMR spectra.
-
Mitigation: If diastereomeric purity is critical, preparative HPLC separation of the product is required post-coupling.
Experimental Protocols
Materials & Reagents[2][3][4][5][6][7][8][9]
-
Solvents: DMF (Anhydrous, amine-free), DCM (HPLC grade).
-
Activators: EDC
HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole).[1] Note: HATU is avoided for the free diacid to prevent uncontrollable over-activation unless bis-coupling is desired.[1] -
Base: DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine).[1]
-
Monitoring: TLC plates (Silica gel 60 F254), Bromocresol Green stain (for free acids), Ninhydrin stain (for free amines).
Protocol A: Bis-Coupling (Linker/Stapling Synthesis)
Use this protocol when the objective is to derivatize BOTH carboxylic acid groups with an amine (
Step 1: Activation[1][2][3][4]
-
Dissolve Boc-DL-Asu-OH (1.0 equiv) in anhydrous DMF/DCM (1:1 v/v). Concentration: 0.1 M.[1]
-
Cool to 0°C under nitrogen atmosphere.
-
Add HOBt (2.4 equiv) and EDC
HCl (2.4 equiv). -
Stir for 15 minutes at 0°C to form the bis-active ester.
Step 2: Coupling[1][2][5][3][6]
-
Add the amine component (
) (2.5 - 3.0 equiv).[1] -
Add DIPEA (2.5 equiv) dropwise to maintain basicity (pH ~8 on wet pH paper).
-
Allow the reaction to warm to Room Temperature (RT) and stir for 4–16 hours.
Step 3: Self-Validation (Monitoring)[1]
-
TLC Check: Product should run significantly higher (less polar) than the starting diacid.
-
Stain Logic: Starting material stains yellow/blue with Bromocresol Green (acid). The product (bis-amide) should NOT stain with Bromocresol Green but will be UV active.
Step 4: Workup[1][7]
-
Evaporate DMF under reduced pressure.
-
Redissolve residue in EtOAc.
-
Wash 1: 5%
or 1M HCl (3x) Removes unreacted amine and DIPEA. -
Wash 2: 5%
(3x) Removes unreacted Boc-Asu-OH and HOBt.[1] -
Wash 3: Brine (1x).
-
Dry over
, filter, and concentrate.
Protocol B: Regioselective -Coupling (Stoichiometric Control)
Use this protocol ONLY if you have the free diacid but require mono-derivatization.[1] Note: Yields are typically 40-60% due to statistical byproduct formation.[1]
Step 1: Controlled Activation[1]
-
Dissolve Boc-DL-Asu-OH (1.0 equiv) in DCM (High dilution: 0.05 M) to minimize intermolecular side reactions.
-
Cool to -10°C (Ice/Salt bath).
-
Add EDC
HCl (0.9 equiv) and HOBt (0.9 equiv). Limiting the activator is crucial. -
Stir for 20 minutes.
Step 2: Coupling[1][2][5][3][6]
-
Add the amine component (
) (0.8 equiv). Limiting the amine forces reaction with the most activated species. -
Add NMM (1.0 equiv).
-
Stir at -10°C for 1 hour, then slowly warm to RT over 4 hours.
Step 3: Purification (Mandatory)
-
The crude mixture will contain: Unreacted Diacid, Mono-amide (Desired), and Bis-amide.[1]
-
Flash Chromatography: You must separate the mono-acid-mono-amide from the mixture.[1]
-
Eluent: DCM:MeOH (95:[1]5) with 0.1% Acetic Acid (to keep the free side-chain COOH protonated and prevent streaking).
-
Protocol C: Boc Deprotection (Post-Coupling)
Standard removal of the N-terminal Boc group to allow further chain elongation.
-
Dissolve the purified Boc-Asu-peptide in DCM (2 mL per mmol).
-
Add TFA (Trifluoroacetic acid) equal to the volume of DCM (Final: 50% TFA/DCM).[6]
-
Alternative: 4M HCl in Dioxane (if acid-sensitive side chains are present).[1]
-
-
Stir at RT for 30–60 minutes.
-
Monitoring: TLC (Ninhydrin). A positive purple spot at the baseline indicates free amine formation.
-
Workup: Evaporate volatiles. Co-evaporate with Toluene or
(3x) to remove TFA traces.
Data Presentation & Troubleshooting
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Gel formation during reaction | Hydrogen bonding network of diacid/diamide.[1] | Add chaotropic salts (LiCl) or switch solvent to NMP/DMSO. |
| Low Yield (Protocol B) | Statistical distribution of products. | Switch to Boc-Asu(OBzl)-OH (Side chain protected) for |
| Doublet peaks in HPLC | Racemic (DL) starting material. | Collect both peaks if biological screening allows, or perform chiral prep-HPLC.[1] |
| Incomplete Boc removal | Steric hindrance from side chain. | Extend reaction time to 2 hours; ensure scavenger (TIS/Water) is used if Trp/Met present. |
Visualized Workflow (DOT Diagram)
The following diagram illustrates the decision logic and workflow for processing Boc-DL-Asu-OH.
Caption: Decision tree for selecting the correct coupling strategy based on side-chain protection and functionalization goals.
References
Sources
Application Note: Orthogonal Cleavage and Deprotection Strategies for Boc-Asu-OH Peptides (TFA vs. HF)
Strategic Context: The Role of -Aminosuberic Acid
In modern peptide drug development, replacing reducible cystine disulfide bridges (S–S) with stable dicarba (C–C) bonds is a primary strategy to increase the in vivo half-life of therapeutics like oxytocin and somatostatin[1].
During Solid-Phase Peptide Synthesis (SPPS), the successful incorporation and subsequent global deprotection of Asu depend entirely on the orthogonal protecting groups utilized. Consequently, the choice between Trifluoroacetic Acid (TFA) and anhydrous Hydrogen Fluoride (HF) for final cleavage is not arbitrary; it is a dictated causal outcome of whether the Asu side-chain is protected by a tert-butyl (OtBu) or benzyl (OBzl) ester.
Mechanistic Divergence: Acidolysis Pathways
The cleavage of Boc-Asu-OH peptides relies on acid-catalyzed heterolysis, but TFA and HF operate through fundamentally different thermodynamic and mechanistic pathways.
The TFA Pathway ( Acidolysis)
TFA is a moderately strong acid (
-
Causality: TFA protonates the urethane carbonyl of the Boc group and the ester oxygen of the OtBu group. This triggers an
unimolecular heterolysis, expelling highly stable tert-butyl carbocations. -
The Scavenger Imperative: Because tert-butyl cations are potent electrophiles, they will rapidly re-alkylate electron-rich side chains (e.g., Trp, Tyr, Met). Complex scavenger cocktails (like Reagent K) containing nucleophilic traps (ethanedithiol, thioanisole) are mandatory to quench these cations before they damage the peptide[2].
The HF Pathway ( / Paradigm)
Anhydrous HF is a superacid (
-
Causality: TFA is too weak to cleave benzyl esters. HF is required to protonate the OBzl group.
-
Mechanistic Control: By adjusting the HF concentration, chemists can control the cleavage mechanism. Under "High-HF" conditions (90% HF, 10% anisole), cleavage proceeds via an
pathway, generating benzyl cations. Under "Low-HF" conditions (25% HF, 65% DMS, 10% p-cresol), the mechanism shifts to , where dimethyl sulfide (DMS) directly attacks the protonated benzyl group. This prevents the formation of free carbocations, drastically reducing side reactions like aspartimide formation, which can occur in Asu/Asp-rich sequences under strongly acidic conditions[4].
Quantitative Comparison of Cleavage Parameters
| Parameter | TFA Cleavage (Fmoc-SPPS Strategy) | HF Cleavage (Boc-SPPS Strategy) |
| Target Asu Derivative | Boc-Asu(OtBu)-OH (Terminal) | Boc-Asu(OBzl)-OH (Internal/Terminal) |
| Acid Strength ( | ||
| Primary Mechanism | ||
| Compatible Resins | Wang, Rink Amide, 2-CTC | PAM, Merrifield, MBHA |
| Required Scavengers | TIS, EDT, Phenol, Water, Thioanisole | Anisole, p-Cresol, Dimethyl Sulfide |
| Hardware Requirement | Standard borosilicate glassware | Specialized Kel-F / Teflon vacuum line |
Cleavage Workflows
Workflow diagram comparing TFA vs. HF cleavage pathways for Boc-Asu-OH peptides.
Executable Protocols
Protocol A: TFA-Mediated Global Cleavage (Reagent K)
Application: Cleavage of Fmoc-synthesized peptides terminating in Boc-Asu(OtBu)-OH.
-
Resin Preparation: Wash the peptide-resin (e.g., 100 mg) thoroughly with Dichloromethane (DCM) to remove residual DMF. Dry under a gentle nitrogen stream.
-
Cocktail Formulation: Prepare Reagent K: TFA / Phenol / Water / Thioanisole / Ethanedithiol (EDT) in a ratio of 82.5 : 5 : 5 : 5 : 2.5 (v/v)[2].
-
Causality: Thioanisole acts via a "push-pull" mechanism, accelerating the removal of stubborn protecting groups while simultaneously acting as a soft nucleophile to trap carbocations.
-
-
Cleavage Reaction: Add 2.0 mL of Reagent K to the dry resin. Agitate gently at room temperature for 2.5 hours.
-
Filtration: Filter the cleavage mixture through a fritted syringe into a 15 mL centrifuge tube. Wash the depleted resin with an additional 0.5 mL of neat TFA.
-
Self-Validating Precipitation: Add 10 mL of ice-cold diethyl ether to the filtrate.
-
Validation Check: A dense white precipitate must form immediately. The fully deprotected peptide is insoluble in cold ether, whereas the cleaved tert-butyl protecting groups and scavengers remain highly soluble in the ether phase.
-
-
Isolation: Centrifuge at 3000 x g for 5 minutes. Decant the ether, wash the pellet twice more with cold ether, and dry the crude peptide under a vacuum.
Protocol B: HF-Mediated Global Cleavage (High-HF Method)
Application: Cleavage of Boc-synthesized peptides containing internal/terminal Boc-Asu(OBzl)-OH.
CRITICAL SAFETY NOTE: HF reacts violently with the silica in standard laboratory glassware to form silicon tetrafluoride gas, which will compromise the vacuum line and destroy the sample. All steps must be performed in a Kel-F (polychlorotrifluoroethylene) apparatus[3].
-
Resin Loading: Place 100 mg of the dried Boc-Asu(OBzl)-peptide-resin into the Kel-F reaction vessel. Add a magnetic stir bar.
-
Scavenger Addition: Add 1.0 mL of anhydrous anisole to the vessel.
-
Causality: Anisole traps the highly reactive benzyl cations generated from the OBzl cleavage via an irreversible electrophilic aromatic substitution, preventing them from alkylating the peptide backbone.
-
-
Cooling & Distillation: Attach the vessel to the HF vacuum line. Submerge the vessel in a dry ice/ethanol bath (-78°C). Distill approximately 10 mL of anhydrous HF gas into the reaction vessel under vacuum.
-
Cleavage Reaction: Once the HF is condensed, replace the -78°C bath with an ice-water bath (0°C). Stir the mixture vigorously for 45 to 60 minutes.
-
Evaporation: Apply a high vacuum to evaporate the HF gas completely. The residue will appear as an oily resinous mixture (peptide + resin + anisole adducts).
-
Washing & Extraction: Wash the residue with cold diethyl ether (3 x 10 mL) to extract the anisole and organic byproducts. Extract the cleaved peptide from the solid resin using 10% aqueous acetic acid (3 x 10 mL). Lyophilize the aqueous extract to yield the crude peptide.
References
-
Aspartimide formation in peptide chemistry: occurrence, prevention strategies and the role of N-hydroxylamines Source: Academia.edu URL:[Link]
-
Part 1 Synthesis of a potent histone deacetylase (HF cleavage and deprotection) Source: VTechWorks URL:[Link]
-
PeIA-5466: A Novel Peptide Antagonist Containing Non-natural Amino Acids That Selectively Targets α3β2 Nicotinic Acetylcholine Receptors Source: PMC (nih.gov) URL:[Link]
-
6.2.3.3 Selenocysteine-Mediated Native Chemical Ligation (Synthesis of Peptides Containing a-Aminosuberic Acid) Source: Thieme Connect URL:[Link]
Sources
- 1. thieme-connect.de [thieme-connect.de]
- 2. PeIA-5466: A Novel Peptide Antagonist Containing Non-natural Amino Acids That Selectively Targets α3β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. (PDF) Aspartimide formation in peptide chemistry: occurrence, prevention strategies and the role of N-hydroxylamines [academia.edu]
Orthogonal protection strategies for Boc-Asu-OH side chains
Application Note: Orthogonal Protection Strategies for Boc-Asu-OH Side Chains in Peptide Macrocyclization
Executive Summary
The incorporation of
The Orthogonality Challenge in Boc Chemistry
Standard Boc chemistry relies on a "two-dimensional" orthogonality:
-
Temporary: Boc group (removed by TFA).[1]
-
Permanent: Benzyl/Cyclohexyl side chains and PAM/MBHA resin (removed by HF).
To modify the Asu side chain before cleavage (e.g., for head-to-side-chain cyclization), a third dimension of orthogonality is required. The protecting group on the Asu
Strategic Overview
| Strategy | Protection Group | Deprotection Reagent | Orthogonality Profile | Primary Application |
| A | OFm / Fm (Fluorenylmethyl) | 20% Piperidine in DMF | Base-labile. Stable to TFA. | On-resin Lactamization |
| B | OAll (Allyl) | Pd(PPh₃)₄ / Phenylsilane | Pd(0)-labile. Stable to TFA & Base. | Complex/Fragile Scaffolds |
| C | OBzl (Benzyl) | HF / TFMSA | Acid-labile (Strong). | Standard Linear Synthesis |
Strategy A: The Base-Labile Route (OFm Protection)
The use of 9-fluorenylmethyl (OFm) esters on the Asu side chain introduces Fmoc-like chemistry into a Boc workflow. This is the most robust method for creating lactam bridges on-resin.
Mechanism of Action
The OFm group is removed via
Protocol 1: Selective Deprotection of Boc-Asu(OFm)-OH
Reagents:
-
Deprotection Cocktail: 20% (v/v) Piperidine in DMF.
-
Wash Solvent: DMF (HPLC Grade) and DCM.
Step-by-Step Workflow:
-
Resin Preparation: Ensure the peptide chain is assembled on a base-stable resin (e.g., PAM or MBHA). Note: Chloromethyl (Merrifield) resin is less ideal due to potential ester hydrolysis upon prolonged base exposure.
-
Boc-Protection Check: Ensure the N-terminal amino acid is Boc-protected.[2] Do not remove the N-terminal Boc group yet; it prevents N-to-Side Chain cyclization (unless head-to-tail is desired).
-
OFm Cleavage:
-
Washing:
-
Wash with DMF (
min). -
Wash with DCM (
min) to remove residual piperidine. -
Validation: Perform a Kaiser test. The side chain carboxyl is now free, but the Kaiser test detects amines. To verify deprotection, one typically proceeds to the coupling step or uses IR monitoring (disappearance of ester carbonyl).
-
Protocol 2: On-Resin Cyclization (Lactamization)
Once the Asu side chain is deprotected (COOH free) and a corresponding amine (e.g., Lys side chain or N-terminus) is available:
-
Activation: Dissolve PyBOP (3 eq) and HOBt (3 eq) in DMF.
-
Base Addition: Add DIEA (6 eq).
-
Reaction: Add the mixture to the resin. Agitate for 4–12 hours.
-
Monitoring: Monitor via Kaiser test. The reaction is complete when the test shifts from positive (blue) to negative (yellow), indicating the consumption of the free amine.
Strategy B: The Allyl-Labile Route (OAll Protection)
Allyl protection offers "true" orthogonality, as it is immune to both acids (TFA) and bases (Piperidine). It is ideal when the peptide contains base-sensitive moieties (e.g., Asp-Gly sequences prone to aspartimide formation).
Mechanism of Action
Palladium(0) catalyzes the isomerization of the allyl ester to an enol ether, which is then hydrolyzed. A scavenger (phenylsilane or morpholine) is required to trap the allyl cation.
Protocol 3: Palladium-Catalyzed Deprotection
Reagents:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].
-
Scavenger: Phenylsilane (PhSiH₃) or N-Methylaniline.
-
Solvent: Dry DCM (degassed).
Step-by-Step Workflow:
-
Preparation: Perform all steps under an inert atmosphere (
or Ar) if possible. -
Catalyst Solution: Dissolve Pd(PPh₃)₄ (0.1 eq) and Phenylsilane (10 eq) in dry DCM.
-
Reaction:
-
Metal Removal (Critical):
-
Wash resin with 0.5% Sodium Diethyldithiocarbamate in DMF (
min). This chelates residual Palladium, which appears as a black precipitate. -
Wash with DMF (
) and DCM ( ).
-
Visualizing the Workflow
The following diagram illustrates the decision logic for orthogonal deprotection in a Boc-Asu-OH containing peptide.
Figure 1: Decision tree for selecting the appropriate deprotection pathway based on the Asu side-chain protecting group.
Troubleshooting & Scientific Nuances
Solubility and Aggregation
Peptides containing Asu (8 carbons) are more hydrophobic than Asp/Glu analogues.
-
Issue: Incomplete deprotection or coupling due to aggregation (beta-sheet formation).
-
Solution: Use "Magic Mixture" solvents (DCM/DMF/NMP 1:1:1) or add chaotropic salts (0.1 M LiCl) during the cyclization step.
Aspartimide Formation
While Asu is less prone to cyclic imide formation than Aspartic acid (due to the larger ring size required—8-membered vs. 5-membered), the base treatment (Strategy A) can still trigger racemization if adjacent residues are sterically small (e.g., Gly).
-
Mitigation: If the sequence is Asu-Gly, Strategy B (Allyl) is preferred to avoid prolonged exposure to piperidine.
Resin Compatibility
-
PAM Resin: Stable to Piperidine (Strategy A) for moderate durations (< 4 hours).
-
Merrifield Resin: Avoid Strategy A if possible; ester linkage may hydrolyze.
-
MBHA Resin: Excellent stability for both strategies.
References
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link
-
Albericio, F. (2000). Orthogonal protecting groups for N-amino and C-carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123–139. Link
-
Kates, S. A., & Albericio, F. (Eds.).[5] (2000). Solid-Phase Synthesis: A Practical Guide. Marcel Dekker. (Focus on Boc/OFm strategies).
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link
- Gomez-Martinez, P., et al. (1999). Synthesis of Protected Lactam-Bridged Dipeptides. Journal of the Chemical Society, Perkin Transactions 1, 2871-2874.
Sources
Troubleshooting & Optimization
Technical Support Center: Solubility Optimization for Boc-DL-Asu-OH
Product: Boc-DL-Aminosuberic Acid (Boc-DL-Asu-OH) CAS: 19641-63-5 (L-isomer ref), 3054-07-7 (DL-isomer) Chemical Class: Protected Non-Canonical Amino Acid / Dicarboxylic Acid Support Tier: Level 3 (Senior Application Scientist)[1]
Core Analysis: The Chemistry of Insolubility
Why are you struggling to dissolve this?
Boc-DL-Asu-OH presents a classic "amphiphilic conflict." To troubleshoot effectively, you must understand the molecular tug-of-war occurring in your vial:
-
The Hydrophobic Anchor (The Problem): The molecule contains a Boc (tert-butyloxycarbonyl) group and an 8-carbon alkyl chain (suberic acid backbone).[1] These are highly lipophilic.[1] In pure water or acidic buffers, these regions dominate, forcing the molecules to aggregate and precipitate to minimize water contact.[2]
-
The Hydrophilic Switches (The Solution): The molecule possesses two carboxylic acid groups:
The Mechanism of Solubilization: According to the Henderson-Hasselbalch equation , solubility in water is only achieved when the molecule is ionized. You cannot dissolve the "free acid" form effectively. You must convert it into a di-salt (e.g., disodium Boc-DL-Asu).[1]
-
At pH < 4: The molecule is protonated (neutral charge)
Insoluble .[1] -
At pH > 7: Both carboxyl groups are deprotonated (negative charge)
Soluble (due to electrostatic repulsion preventing aggregation).[1]
Decision Matrix: Choosing Your Protocol
Use this logic flow to select the correct solubilization method for your specific application.
Figure 1: Decision tree for selecting the optimal solubilization strategy based on experimental constraints.
Step-by-Step Protocols
Protocol A: The Aqueous "Salt Switch" (For Sensitive Bioassays)
Best for: Experiments where organic solvents (DMSO) are toxic to cells or interfere with enzymes.
The Concept: We use a strong base to force deprotonation of both carboxylic acid groups, creating a water-soluble salt, then back-titrate if necessary.[2]
Materials:
-
1.0 M NaOH (Sodium Hydroxide)[1]
-
PBS or Water (Endotoxin-free)[1]
-
pH Meter (Micro-probe recommended)[1]
Procedure:
-
Calculate: Determine the moles of Boc-DL-Asu-OH. You need 2.0 - 2.2 equivalents of NaOH because there are two acidic protons to neutralize.[1]
-
Suspend: Add the Boc-DL-Asu-OH powder to 80% of your final volume of water (do not use buffer yet). It will be cloudy/precipitated.[1]
-
Titrate: Add the calculated 1.0 M NaOH dropwise while stirring.
-
Visual Cue: The solution should turn clear as the pH rises above 7.0–8.0.
-
-
Check pH: Ensure pH is roughly 7.5–8.5.
-
Dilute: Add water to reach final volume.
-
Buffer Integration: If you need to add this to a buffer (like PBS), add the concentrated salt solution to the buffer slowly.
CRITICAL WARNING: Do not try to dissolve the powder directly into PBS. The buffering capacity of PBS will fight the pH change needed to ionize the molecule, resulting in persistent clumps.
Protocol B: The Organic Bridge (Standard Method)
Best for: High-concentration stocks (100mM+) and robust assays.[1]
The Concept: Dissolve in a "universal solvent" first, then dilute into the aqueous medium.
Data: Solvent Compatibility Table
| Solvent | Solubility Rating | Notes |
| DMSO | Excellent (>100 mM) | Best for biological stocks.[1] Freeze/thaw stable.[1] |
| DMF | Excellent (>100 mM) | Good alternative, but more toxic than DMSO.[1][2] |
| Ethanol | Good | Volatile.[1] May precipitate upon high dilution in water.[1] |
| Water | Poor (<1 mM) | Requires pH adjustment (See Protocol A).[1] |
| 0.1 M HCl | Insoluble | Avoid. Will not dissolve; Boc group acid-labile over time.[1] |
Procedure:
-
Weigh: Measure Boc-DL-Asu-OH into a glass vial (avoid polystyrene if using DMF).
-
Dissolve: Add 100% DMSO (anhydrous) to achieve a concentration 1000x higher than your final assay concentration (e.g., make a 100 mM stock for a 100 µM assay).
-
Tip: Vortex for 30 seconds. If needed, warm to 37°C (Boc is stable).
-
-
Dilute: Pipette the DMSO stock directly into your stirred aqueous buffer.
-
Limit: Keep final DMSO concentration < 1% (v/v) to prevent cellular toxicity.[1]
-
Troubleshooting & FAQs
Q1: "I added my DMSO stock to my media, and it turned cloudy immediately. Why?"
Diagnosis: You hit the "Solubility Cliff." Explanation: When you dilute the hydrophobic Boc-molecule from DMSO into water, the local environment suddenly becomes polar. If the pH of your media is < 7.0, or if the concentration is too high, the molecule re-protonates and crashes out.[2] Fix:
-
Ensure your media pH is
7.4.[1] -
Vortex the media while adding the DMSO dropwise (rapid dispersion).
-
Lower the final concentration.[1]
Q2: "Can I use heat to dissolve it in water?"
Diagnosis: Risky.[1] Explanation: While the Boc group is generally stable up to ~100°C in neutral conditions [1], prolonged heating in water can lead to slow hydrolysis or decarboxylation. Recommendation: Do not exceed 50°C. If it doesn't dissolve at 50°C, heat is not the answer—pH is .[2]
Q3: "Will the NaOH remove the Boc protecting group?"
Diagnosis: No. Explanation: The Boc (tert-butyloxycarbonyl) group is base-stable .[1][3][4] It is removed by strong acids (TFA, HCl), not by NaOH [2].[2] You can safely adjust the pH up to 12 without losing the protecting group.
Q4: "Why do I need 2 equivalents of Base? It's an amino acid."[5][6][7]
Diagnosis: Structural oversight.[1] Explanation: Standard amino acids are zwitterionic.[1] However, Boc-DL-Asu-OH has a blocked amine (Boc-NH-) and two free carboxylic acid groups (alpha and side-chain).[1] To make it fully soluble, you must ionize both acid groups.[2]
-
1 eq Base
Mono-sodium salt (likely still sparingly soluble).[1] -
2 eq Base
Di-sodium salt (Highly soluble).[1]
Visualizing the Solubility Logic
Understanding the protonation state is key to preventing precipitation.
Figure 2: The relationship between pH, protonation state of the two carboxyl groups, and solubility.[2]
References
-
Greene, T.W., Wuts, P.G.M. (1999).[2][4] Protective Groups in Organic Synthesis. Wiley-Interscience.[1][4] (Confirming Boc stability in base and lability in acid).
-
BenchChem Technical Support. (2025). Stability and Storage of Boc-Protected Diamines: A Technical Guide. (Data on thermal and chemical stability of Boc groups).
-
Sigma-Aldrich. (n.d.).[1][5] Boc-Aib-OH Product Sheet. (Analogous solubility data for hydrophobic Boc-amino acids in organic solvents).
-
PubChem. (2025).[1] 2-Aminosuberic acid (Compound Summary). National Library of Medicine.[1] (Structural and pKa data).
-
Biotage. (2023).[1][6][7] How to synthesize hydrophobic peptides - Choosing the Right Solvent. (Comparative analysis of DMF vs NMP/DMSO for hydrophobic peptide solubility).
Sources
- 1. 2-Aminosuberic acid | C8H15NO4 | CID 193546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Amino Acids: pKa & pI Explained - Creative Peptides [creative-peptides.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Boc-Aib-OH | 30992-29-1 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. biotage.com [biotage.com]
Preventing racemization during Boc-Asu-OH coupling
Technical Support Center: Preventing Racemization in Boc-Asu-OH Coupling
Topic: High-Fidelity Coupling of Boc-L-2-Aminosuberic Acid (Boc-Asu-OH) Content Type: Technical Support Guide & Troubleshooting Center Target Audience: Peptide Chemists, Medicinal Chemists, Process Development Scientists
Introduction: The Boc-Asu-OH Challenge
Boc-L-2-Aminosuberic acid (Boc-Asu-OH) is a critical dicarboxylic amino acid often employed in the synthesis of cystine-mimetics (dicarba analogs) and stapled peptides. While the tert-butyloxycarbonyl (Boc) group generally suppresses racemization better than N-acyl groups (via the prevention of 5(4H)-oxazolone formation), Asu presents unique challenges:
-
Steric & Hydrophobic Bulk: The long aliphatic side chain (
) increases aggregation risks, requiring potent activation that can inadvertently drive racemization. -
Base Sensitivity: The
-proton is susceptible to abstraction by tertiary bases (e.g., DIEA, TEA) during slow coupling kinetics. -
Side-Chain Orthogonality: If the
-carboxylic acid is unprotected or inadequately protected, activation can lead to symmetric anhydride formation—a species highly prone to racemization.
Module 1: The Mechanism of Failure
To prevent racemization, you must understand how it occurs.[][2] In Boc-chemistry, the primary culprit is Base-Catalyzed Direct Enolization .
The Racemization Pathway (Direct Enolization)
Unlike Fmoc or N-acyl amino acids, Boc-amino acids rarely racemize via the oxazolone pathway because the tert-butyl group sterically and electronically inhibits the attack of the carbonyl oxygen on the activated ester. Instead, racemization occurs when an exogenous base abstracts the acidic
Figure 1: Mechanism of Base-Catalyzed Enolization in Boc-Amino Acids. The critical failure point is the abstraction of the
Module 2: Troubleshooting Guide (Q&A)
Q1: I am detecting 5-10% D-Asu in my crude peptide. I used HATU/DIEA. What went wrong? A: You likely used excess base combined with a highly reactive uronium reagent.[2]
-
The Cause: HATU is extremely fast, but it requires basic conditions. If you used >2 equivalents of DIEA (Diisopropylethylamine) relative to the acid, or if the pre-activation time was >2 minutes, the excess base abstracted the
-proton from the activated HATU-ester. -
The Fix: Switch to Collidine (TMP) as your base. It is a weaker, more hindered base (pKa ~7.4 vs. 10.5 for DIEA) that is sufficient to drive the reaction but poor at abstracting the
-proton. Alternatively, switch to the DIC/Oxyma protocol (see Module 3), which is essentially base-free during activation.
Q2: My coupling yield is low, but I'm afraid to increase the temperature. How do I improve efficiency without racemization? A: The low yield is likely due to the hydrophobic aggregation of the Asu side chain.
-
The Fix: Do not use heat. Instead, optimize the Solvent System .
-
Use a mixture of DMF/NMP (4:1) or DMF/DCM (1:1) . The DCM helps solubilize the hydrophobic regions and breaks beta-sheet aggregation, improving access to the N-terminus without adding thermal energy that promotes racemization.
-
Chaotropic Salts: Add 0.1 M LiCl or KSCN to the coupling mixture to disrupt hydrogen bonding.
-
Q3: I am using Boc-Asu-OH (free side chain). Can I activate just the
-
The Danger: Bis-activation often leads to symmetric anhydrides or cyclic anhydrides (if the chain length allows), both of which are highly prone to racemization.
-
The Fix: You must use a side-chain protected derivative like Boc-Asu(OtBu)-OH or Boc-Asu(OBzl)-OH for linear synthesis. If you are performing a cyclization, use a semi-orthogonal protection scheme (e.g., Boc-Asu(OFm)-OH) to control the activation site.
Module 3: Optimized Protocols
These protocols are ranked by "Safety from Racemization."
Protocol A: The "Golden Standard" (DIC/Oxyma)
Best for: Routine couplings, low racemization risk, high safety.
-
Reagents:
-
Procedure:
-
Why it works: Carbodiimide activation with Oxyma generates an active ester at acidic/neutral pH (approx pH 5-6). Without a tertiary base (like DIEA), the
-proton is safe from abstraction.
Protocol B: The "Power Coupling" (HATU/Collidine)
Best for: Sterically hindered amines or difficult sequences where DIC fails.
-
Reagents:
-
AA: Boc-Asu(OtBu)-OH (3.0 eq)
-
Activator: HATU (2.9 eq) - Use slightly less than AA to prevent capping.
-
Base: 2,4,6-Collidine (3.0 - 5.0 eq) - Do NOT use DIEA.
-
-
Procedure:
-
Why it works: Collidine is strong enough to deprotonate the carboxylic acid for HATU reaction but too sterically hindered to abstract the
-proton efficiently.
Module 4: Analytical Validation
You cannot assume optical purity; you must prove it.
Method: Marfey’s Analysis (FDADA) Since Boc-Asu is an amino acid, direct chiral HPLC can be difficult due to lack of chromophores. Marfey’s reagent (FDAA) creates diastereomers separable on standard C18 columns.
| Step | Action |
| 1. Hydrolysis | Hydrolyze a small peptide sample (6N HCl, 110°C, 24h). Note: This converts Asu to free amino acid. |
| 2. Derivatization | React hydrolysate with FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide) in NaHCO3 buffer. |
| 3. Separation | Inject on C18 HPLC. The L-L diastereomer (L-Asu + L-FDAA) elutes differently than the D-L diastereomer. |
| 4. Control | Run standards of pure L-Asu and D-Asu derivatized with FDAA to establish retention times. |
Visual Decision Tree
Figure 2: Decision Matrix for selecting the optimal coupling strategy based on steric difficulty and protection status.
References
-
Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion." Chemistry – A European Journal.[8] Link
-
El-Faham, A. & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Link
-
Han, S.Y.[2][6] & Kim, Y.A. (2004). "Recent development of peptide coupling reagents in organic synthesis." Tetrahedron. Link
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews. Link
-
Marfey, P. (1984). "Determination of D-amino acids in peptides and proteins." Carlsberg Research Communications. Link
Sources
Technical Support Center: Minimizing Aggregation in Asu-Containing Peptides
Welcome to the Advanced Peptide Engineering Support Center. Ticket ID: ASU-AGG-001 Subject: Troubleshooting aggregation profiles in Dicarba (Asu) analogues. Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division.
Executive Summary: The "Dicarba" Challenge
You are likely here because your peptide—designed with an
The Core Mechanism: While Asu (dicarba) bridges provide superior metabolic stability by replacing the reducible disulfide (-S-S-) with a stable methylene linkage (-(CH2)2-), this modification fundamentally alters the physicochemical landscape of your molecule.
-
Loss of Polarity: You have removed two polarizable sulfur atoms and replaced them with a hydrophobic hydrocarbon chain.
-
Rigidity: The dicarba bridge lacks the rotational freedom and "breathing" room of a disulfide, often locking the peptide into a conformation that may favor intermolecular
-sheet stacking (aggregation).
This guide provides a self-validating troubleshooting workflow to resolve these issues across Synthesis, Purification, and Assay handling.
Module 1: Synthesis & Cyclization Strategy
User Question: "My synthesis yield is low, and the crude product looks like a smear. Is the Asu bridge preventing cyclization?"
Root Cause Analysis
Aggregation during synthesis (on-resin) often occurs because the growing hydrophobic chain collapses, preventing reagents from reaching the N-terminus. Asu residues significantly increase the local hydrophobicity compared to Cys(Trt).
Troubleshooting Protocol: The "Disruption" Workflow
If you are observing deletion sequences or poor cyclization, implement this 3-step intervention:
Step 1: Solvent Engineering (The "Magic Mixture") Standard DMF is often insufficient for Asu-containing sequences.
-
Action: Switch coupling and deprotection solvents to a mixture of DMF/DCM/NMP (1:1:1) .
-
Why: Dichloromethane (DCM) swells the polystyrene core, while N-Methyl-2-pyrrolidone (NMP) disrupts peptide-chain aggregation.
Step 2: Backbone Protection (The "Kink" Strategy)
-
Action: Insert Pseudoproline (Isoacyl) dipeptides or Hmb (2-hydroxy-4-methoxybenzyl) backbone protection at residues adjacent to the Asu bridge.
-
Why: These bulky groups mechanically disrupt secondary structure formation (like
-sheets) on the resin, keeping the chain extended and accessible [1].
Step 3: Cyclization Dilution (Pseudo-dilution)
-
Action: If forming the Asu bridge via on-resin cyclization (e.g., lactamization of side chains), use a low resin loading (< 0.2 mmol/g ).
-
Why: High loading promotes inter-molecular reaction (dimerization) over the desired intra-molecular cyclization.
Visualization: Synthesis Decision Logic
Caption: Decision tree for mitigating on-resin aggregation during Asu peptide assembly.
Module 2: Purification & Solubilization
User Question: "My peptide is stuck on the C18 column or elutes as a broad hump. How do I purify it?"
Technical Insight: The Hydrophobic Shift
Replacing a Disulfide with Asu generally increases the HPLC retention time. The lack of polar sulfur atoms means the peptide interacts more strongly with the stationary phase.
Comparison Data: Disulfide vs. Asu Bridge
| Feature | Cystine (Disulfide) | Asu (Dicarba) | Impact on Purification |
| Bond Type | -S-S- | -CH2-CH2- | Asu is non-reducible. |
| Hydrophobicity | Moderate | High | Asu peptides stick to C18. |
| Bond Length | ~2.05 Å | ~1.54 Å | Asu is more rigid/compact. |
| Solubility | Good in acidic pH | Poor in aqueous buffers | Requires organic modifiers. |
Troubleshooting Protocol: The "Rescue" Purification
1. The HFIP Trick (Critical for Recovery) If your peptide precipitates after cleavage or sticks to the column:
-
Protocol: Dissolve the crude peptide in Hexafluoroisopropanol (HFIP) mixed with DCM (1:1) before injecting or diluting with water.
-
Mechanism: HFIP is a potent disruptor of
-sheets and helical aggregates. It breaks hydrogen bonds that stabilize aggregates [2].
2. Elevated Temperature HPLC
-
Protocol: Heat the HPLC column to 60°C .
-
Why: High temperature increases mass transfer kinetics and disrupts hydrophobic interactions, sharpening the peak shape significantly.
3. Stationary Phase Selection
-
Recommendation: Switch from C18 to C4 or Phenyl-Hexyl columns.
-
Why: The lower hydrophobicity of C4 prevents irreversible binding of the highly hydrophobic Asu-peptide.
Module 3: Storage & Assay Handling
User Question: "The peptide concentration drops over time in my assay buffer. Is it degrading?"
Diagnosis: Adsorption vs. Degradation
Asu peptides rarely degrade (they are redox-stable). They are likely adsorbing to the plasticware or aggregating out of solution due to the "Hydrophobic Patch" effect.
Formulation Guide
1. The "Non-Stick" Additives Never store Asu peptides in pure PBS. The salt promotes hydrophobic collapse.
-
Add: 0.05% Tween-20 or Triton X-100 to assay buffers.
-
Add: 5-10% Trehalose or Sucrose if lyophilizing.
2. pH Management
-
Rule: Calculate the theoretical pI (Isoelectric Point).
-
Action: Ensure your buffer pH is at least 2 units away from the pI. Asu peptides are most prone to aggregation at their pI where net charge is zero.
Visualization: Solubility Workflow
Caption: Workflow for solubilizing hydrophobic Asu peptides without precipitation.
References
-
Merck. (2020). Overcoming Aggregation in Solid-phase Peptide Synthesis. Merck Millipore Technical Library. Link
-
Smolecule. (2026).[1] Troubleshooting Guide: Common Synthesis Issues & Solutions. Smolecule Technical Support. Link
-
Maji, S., et al. (2014).[2] A Disulfide Bridge Regulates Reversible Aggregation in a Peptide Hormone. NIH PubMed Central. Link
-
Norton, R. S., et al. (2017). The Role of Disulfide Bond Replacements in Analogues of the Tarantula Toxin ProTx-II. NIH PubMed Central. Link
For further assistance, please contact the Peptide Chemistry Division with your specific sequence and HPLC chromatograms.
Sources
Optimizing yield for Boc-DL-asu-oh peptide synthesis
Technical Support Center: Optimization of Boc-DL-Asu-OH in Peptide Synthesis
Introduction: The Asu Challenge
Welcome to the technical support center. You are likely here because you are working with Boc-DL-Asu-OH (2-aminooctanedioic acid), a non-proteinogenic amino acid often used as a hydrophobic spacer or a cystine isostere (dicarba analog) in stapled peptides.
Achieving high yields with this residue presents a tripartite challenge:
-
Hydrophobicity: The aliphatic side chain (
) induces aggregation and solubility issues in standard SPPS solvents. -
Chemo-selectivity: The presence of two carboxyl groups (alpha and omega) requires strict protection strategies to prevent branching.
-
Stereochemistry: The "DL" designation guarantees a racemic mixture. If coupled to a chiral peptide, you will generate diastereomers that must be separated, effectively halving your yield of the specific target stereoisomer.
This guide prioritizes Boc-chemistry protocols. If you are adapting this for Fmoc, please consult the specific solvent compatibility notes.
Module 1: Pre-Synthesis Verification & Reagent Setup
Before wetting resin, you must validate your starting material. A common cause of "failed synthesis" with Asu is using the wrong derivative.
Q: I have "Boc-DL-Asu-OH". Can I use this directly in SPPS? A: Generally, No. If your bottle is labeled exactly "Boc-DL-Asu-OH" (CAS: often generic or specific to the di-acid), it likely has two free carboxylic acid groups .
-
The Risk: Activation reagents (DIC, HATU) cannot distinguish between the
-COOH and the side-chain -COOH. You will get random branching, cross-linking, and anhydride formation. -
The Solution: You must use a side-chain protected derivative, typically Boc-DL-Asu(OBzl)-OH (Benzyl ester) or Boc-DL-Asu(OFm)-OH (Fluorenylmethyl ester).
-
Exception: If you intend to cyclize the peptide on-resin via the side chain, you might use the di-acid with a specific allocation strategy, but this is advanced and rare.
Q: How do I dissolve Boc-DL-Asu(OBzl)-OH? It seems insoluble in DCM. A: Asu is significantly more hydrophobic than Asp or Glu due to the 6-carbon aliphatic spacer.
-
Protocol: Do not use pure DCM. Use a solvent mixture of DMF/DCM (1:1) or NMP (N-Methyl-2-pyrrolidone) .
-
Concentration: Aim for 0.1 M to 0.3 M. Higher concentrations may precipitate during the coupling reaction if the temperature drops.
Module 2: Coupling Protocols (The Reaction)
To maximize coupling yield (conversion >99%), we must overcome the steric bulk of the protecting group and the hydrophobic aggregation of the chain.
Protocol A: Standard Carbodiimide Coupling (Recommended)
Best for minimizing racemization in the segment condensation.
-
Resin Prep: Swell resin in DCM (30 min). Drain.
-
Deprotection: 50% TFA/DCM (2 x 1 min, 1 x 20 min). Wash DCM (3x), DMF (3x).[1][2][3]
-
Neutralization: 10% DIEA/DMF (2 x 2 min). Wash DMF (3x).
-
Activation (In Situ):
-
Dissolve Boc-DL-Asu(OBzl)-OH (3.0 eq) in minimal DMF/DCM.
-
Add HOBt (3.0 eq) or HOAt (3.0 eq - preferred for difficult couplings).
-
Add DIC (3.0 eq).
-
Crucial Step: Allow to pre-activate for 3-5 minutes before adding to resin.
-
-
Coupling: Shake for 2 hours at room temperature.
-
Monitoring: Perform a quantitative Kaiser Test . If slightly blue, re-couple (see Protocol B).
Protocol B: High-Power Coupling (Re-coupling/Difficult Sequences)
Use if Protocol A fails or for sterically hindered N-termini.
-
Reagents: HATU (2.9 eq) + HOAt (3.0 eq) + DIEA (6.0 eq).
-
Solvent: NMP (preferred) or DMF.[4]
-
Procedure: Pre-activate Amino Acid + HATU/HOAt + DIEA for 1 minute (do not wait longer; HATU hydrolyzes). Add to resin.[1][2][3][5][6]
-
Time: 45-60 minutes.
-
Warning: HATU with base (DIEA) increases the risk of racemization. Since you are starting with a DL mixture, this is less critical unless you are coupling to a highly sensitive chiral residue (like Cys or His) downstream.
Module 3: Visualization of Workflows
The following diagrams illustrate the decision logic and experimental workflow for Asu incorporation.
Figure 1: Decision Tree for Asu Material Selection
Caption: Selection logic to prevent unwanted branching during Asu incorporation.
Figure 2: Optimized Coupling Workflow (Boc-SPPS)
Caption: Step-by-step workflow for coupling hydrophobic Boc-DL-Asu derivatives.
Module 4: Troubleshooting & FAQs
Q: My final yield is 50% lower than expected. What happened? A: You likely synthesized the correct peptide, but because you used DL -Asu, you created two diastereomers (L-Asu and D-Asu peptides).
-
Diagnosis: Check your HPLC trace.[7][8][9] Do you see two peaks with identical Mass (MS) but slightly different retention times?
-
Explanation: If the rest of your peptide is chiral (L-amino acids), the D-Asu and L-Asu versions are diastereomers, which have different physical properties and will separate on C18 columns.
-
Fix: If you need only the L-isomer, you must buy optically pure Boc-L-Asu(OBzl)-OH . If you need the DL mix, collect both peaks.
Q: The Kaiser test is positive even after re-coupling. Is it aggregation? A: Yes, the hydrophobic Asu chain can induce "beta-sheet-like" aggregation on the resin.
-
Troubleshooting Table:
| Issue | Symptom | Corrective Action |
| Aggregation | Slow coupling, positive Kaiser test. | Use Magic Mixture (DCM/DMF/NMP 1:1:1) or add chaotropic salts (0.4M LiCl in DMF) during coupling. |
| Branching | Mass spec shows +Asu mass (double addition). | You used unprotected side-chain Asu. Switch to Boc-Asu(OBzl)-OH .[8][9] |
| Insolubility | Precipitate in reaction vessel. | Asu is precipitating. Warm to 35°C (carefully) or increase NMP ratio. |
| Low Yield (Cleavage) | Peptide stuck on resin.[4] | Asu is stable to HF, but if you used a PAM resin, cleavage might be slow due to steric bulk. Ensure HF cleavage is 60 mins at 0°C. |
Q: Can I use HFIP (Hexafluoroisopropanol) to dissolve the Asu? A: For Boc chemistry, No . HFIP is acidic enough to potentially destabilize the Boc group or alter the activation kinetics in situ. Stick to NMP or DMF/DCM mixtures.
Module 5: Cleavage and Deprotection
Since this is Boc chemistry, the final release requires strong acid (HF or TFMSA).
-
Side Chain Removal: The OBzl (benzyl ester) group on the Asu side chain is removed simultaneously with the cleavage of the peptide from the resin using Anhydrous HF (Hydrofluoric Acid).
-
Scavengers: Use p-Cresol and Dimethyl Sulfide (DMS) (90:5:5 HF:p-Cresol:DMS) to prevent benzylation of sensitive residues (Trp, Met, Cys) by the released benzyl carbocation.
-
Note: Asu itself is stable to HF.
References
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link
-
Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. International Journal of Peptide and Protein Research, 40(3-4), 180-193. Link
-
Sigma-Aldrich. (2023). Boc-Asp(OBzl)-OH Product Specification (Analogous handling for dicarboxylic acids). Link
-
Bachem. (2024).[10] Guide to Coupling Reagents & Additives. Bachem Technical Notes. Link
-
BenchChem. (2025).[1][5] Application Notes for Coupling of Boc-L-indoline-2-carboxylic acid (Analogous hydrophobic/steric handling). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. Boc-Asp(OBzl)-OH ≥99.0% (sum of enantiomers, HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 8. Boc-Asp(OBzl)-OH ≥99.0% (sum of enantiomers, HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 9. thomassci.com [thomassci.com]
- 10. openaccesspub.org [openaccesspub.org]
Removal of Boc group from Asu residues without side reactions
The following technical guide addresses the specific challenges of removing the tert-butyloxycarbonyl (Boc) group from
While Asu (a dicarba analog of cystine or a homolog of aspartic/glutamic acid) is generally more stable than Asp or Glu regarding intramolecular cyclization, its significant hydrophobicity and use in "dicarba" bridges introduce unique risks regarding cation scavenging and peptide aggregation .
Topic: Removal of Boc group from Asu residues without side reactions
Document ID: TS-ASU-BOC-001 Version: 2.4 (Senior Scientist Verified) Status: Active
Executive Summary: The Asu Challenge
Aminosuberic acid (Asu) is an 8-carbon
However, the primary technical hurdles during Boc removal from Asu are:
-
Hydrophobic Aggregation: The aliphatic suberic chain promotes strong hydrophobic collapse, trapping reagents and leading to incomplete deprotection.
-
Cation Trapping: In dicarba analogs (where Asu replaces cystine), the hydrophobic pocket created by the Asu bridge can "cage" tert-butyl cations generated during deprotection, increasing the risk of alkylation on nearby sensitive residues (Trp, Tyr, Met) or the Asu bridge itself if unsaturation is present.
Mechanistic Workflow & Troubleshooting Logic
The following diagram illustrates the critical decision pathways for Boc removal in Asu-containing peptides, highlighting the intervention points to prevent side reactions.
Figure 1: Mechanistic pathway of Boc deprotection focusing on cation management and aggregation risks.
Troubleshooting Guide (FAQ)
Q1: I am observing incomplete Boc removal from the Asu residue, even after 30 minutes of TFA treatment. Why?
Diagnosis: This is likely due to hydrophobic aggregation .
Explanation: The long aliphatic side chain of Asu (
Corrective Protocol (The "Magic Mixture"): Do not increase the reaction time (which risks side reactions). Instead, alter the solvation environment to disrupt aggregation.
-
Switch Solvent: Use a cocktail of TFA/DCM/TIPS (50:45:5) . The Dichloromethane (DCM) swells the polystyrene resin better than neat TFA.
-
Add Chaotropes: If aggregation persists, add 5% Phenol or 1% DBU (if Fmoc strategy, but for Boc, use Hexafluoroisopropanol (HFIP) as a co-solvent) to disrupt hydrogen bonding.
-
Sonication: Brief sonication (1-2 mins) during the TFA addition can mechanically disrupt aggregates.
Q2: I see a +56 Da mass shift in my final product. Is this the Asu side chain reacting?
Diagnosis: This is tert-butyl alkylation (Cation Scavenging Failure).
Explanation: The Asu residue itself is rarely the victim, but its hydrophobic nature creates a "solvent cage" that retains the generated tert-butyl cations (
-
Trp (Indole ring)
-
Met (Thioether)
-
Tyr (Phenol ring)
-
The Asu Bridge (Rare): If your Asu is part of an unsaturated dicarba bridge (alkene) that hasn't been hydrogenated yet, the
can attack the double bond.
Corrective Protocol: You must increase the "Scavenger Capacity."
-
Standard: TFA/TIPS/H2O (95:2.5:2.5).
-
High-Risk (Asu + Trp/Met): Use Reagent K or a modified "DODT Cocktail" :
-
TFA (90%)[1]
-
Phenol (5%)
-
H2O (2.5%)
-
TIPS (Triisopropylsilane) (2.5%)
-
Optional: Dithiothreitol (DTT) or DODT (3,6-dioxa-1,8-octanedithiol) if Met/Cys are present.
-
Q3: Can the Asu side chain cyclize to form an imide (Suberimide)?
Diagnosis: Highly unlikely, but possible if the side chain is activated. Explanation:
-
Asp: Forms 5-membered Aspartimide (Fast, High Risk).
-
Glu: Forms 6-membered Glutarimide (Moderate Risk).
-
Asu: Forms 7-membered Suberimide (Slow, Low Risk). Risk Factor: This side reaction typically only occurs if the side-chain carboxyl of Asu is unprotected and you are using strong activation reagents (like HATU/HBTU) for a subsequent coupling while the side chain is free. During standard Boc removal (acidolysis), the risk is negligible unless the temperature is uncontrolled (>40°C).
Preventative Measure:
-
Ensure the Asu side chain is protected (e.g., Asu(OcHex) or Asu(OBzl)) if it is not intended to be free.
-
Keep deprotection temperature at Room Temperature (20-25°C) . Do not heat.
Optimized Experimental Protocols
Protocol A: Standard Boc Removal for Asu-Peptides
Best for: Routine synthesis where Asu is used as a linear residue.
| Reagent | Volume/Ratio | Function |
| TFA (Trifluoroacetic Acid) | 50% (v/v) | Source of protons for acidolysis. |
| DCM (Dichloromethane) | 45% (v/v) | Swells resin; solvates hydrophobic Asu chains. |
| TIPS (Triisopropylsilane) | 2.5% (v/v) | Primary cation scavenger. |
| Water | 2.5% (v/v) | Secondary scavenger; hydrolyzes intermediates. |
Steps:
-
Wash resin with DCM (3 x 1 min).
-
Add Pre-wash: 50% TFA/DCM (1 x 1 min) to remove residual DMF/neutralizers.
-
Add Reaction Cocktail: 50% TFA/DCM/Scavengers (1 x 20 min).
-
Wash with DCM (5 x 1 min).
-
Neutralize immediately with 5% DIEA/DCM if proceeding to coupling.
Protocol B: "High-Hydrophobicity" Cocktail (for Aggregated Asu-Bridges)
Best for: Cyclic peptides or "dicarba" analogs where Asu creates a hydrophobic core.
| Reagent | Volume/Ratio | Function |
| TFA | 90% | Strong acidolysis. |
| Phenol | 5% (w/v) | Disaggregates peptide chains; scavenges cations. |
| TIPS | 2.5% (v/v) | Cation scavenger. |
| H2O | 2.5% (v/v) | Scavenger. |
Steps:
-
Pre-swell resin in DCM for 30 minutes (crucial for Asu penetration).
-
Apply cocktail for 2 x 15 minutes (fresh reagent for second pass).
-
Note: If the peptide contains Trp, add 5% Dithiothreitol (DTT) to prevent alkylation.
References
-
National Institutes of Health (NIH). Synthesis of 2-aminosuberic acid derivatives as components of some histone deacetylase inhibiting cyclic tetrapeptides. (Discusses Asu synthesis, solubility issues, and hydrogenation of dicarba precursors).
-
BenchChem. Understanding Boc protection and deprotection in peptide synthesis. (Mechanistic overview of Boc acidolysis and cation generation).
-
Peptide Chemistry. TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization. (Detailed analysis of scavenger cocktails and aggregation prevention, applicable to Boc/TFA steps).
-
RSC Advances. Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides. (Aggregation effects in hydrophobic sequences). [2]
Sources
Technical Support Center: Purification of Hydrophobic Asu Peptides
Subject: Troubleshooting Solubility, Aggregation, and Recovery in Dicarba (Asu) Analog Purification From: Dr. A. Vance, Senior Application Scientist To: R&D Teams, Peptide Chemists, Process Development Engineers
Executive Summary: The "Asu Paradox"
You are likely reading this because your Asu (aminosuberic acid) peptide—designed to be a stable, redox-resistant isostere of a disulfide-bridged parent—has become a purification nightmare.
While replacing a cystine disulfide (-S-S-) with an Asu ethylene bridge (-CH₂-CH₂-) significantly enhances metabolic stability, it introduces a drastic increase in local hydrophobicity. This often pushes the peptide past a "solubility tipping point," leading to on-column precipitation, broad peaks, and poor recovery.
This guide moves beyond standard protocols to address the specific physicochemical behavior of these dicarba analogs.
Module 1: Solubilization Strategies (The Root Cause)
The Golden Rule: If it is not truly in solution before injection, no column in the world can purify it. Asu peptides are prone to forming
The "Dissolution" Decision Matrix
Do not rely on sonication alone. Use this workflow to determine the correct solvent system.
Figure 1: Decision matrix for solubilizing hydrophobic Asu peptides prior to HPLC injection.
The HFIP Protocol (Hexafluoro-2-propanol)
HFIP is the most effective solvent for disrupting the hydrogen bonding networks common in Asu-rich peptides [1].
-
Step 1: Dissolve the crude peptide in 100% HFIP . It should dissolve instantly.
-
Step 2: Critical Step — Do NOT inject pure HFIP if possible (it acts as a strong solvent that can distort early peaks).
-
Step 3: Dilute the solution 1:3 or 1:4 with 50% Acetic Acid or Methanol .
-
Why? This prevents the peptide from "crashing out" when it hits the aqueous mobile phase inside the injector loop.
Module 2: Chromatographic Method Development
Standard C18 columns often fail with Asu peptides due to irreversible adsorption (the peptide sticks and never comes off) or phase collapse .
Stationary Phase Selection
For Asu peptides, pore size and surface chemistry are more important than carbon load.
| Feature | Recommended Specification | Scientific Rationale |
| Base Material | Polymeric (PS/DVB) (e.g., PLRP-S) | Polymeric beads have no silanols. This eliminates secondary interactions that cause tailing in hydrophobic peptides [2]. |
| Ligand | C4 or Phenyl | C18 is too retentive. C4 provides enough retention without permanent adsorption. Phenyl offers unique selectivity for aromatic residues often found near the Asu bridge. |
| Pore Size | 300 Å (Minimum) | Asu peptides often aggregate. Small pores (100 Å) restrict diffusion, leading to broad, smearing peaks. |
Mobile Phase Modifiers & Temperature
Heat is the most underutilized tool in peptide purification.
-
Temperature: Set column oven to
- .-
Mechanism:[1] High temperature reduces mobile phase viscosity and increases the mass transfer kinetics, sharpening peaks significantly [3]. It also thermodynamically favors desorption.
-
-
Co-Solvent: Replace Acetonitrile (ACN) with Isopropanol (IPA) or an ACN/IPA mix (1:1) .
-
Mechanism:[1] IPA is a stronger eluent for hydrophobic species and helps maintain solubility throughout the gradient.
-
Module 3: Separating Asu Diastereomers[2]
A common impurity in Asu synthesis (especially via Ring-Closing Metathesis and hydrogenation) is the diastereomer (D-Asu vs. L-Asu) or the saturated/unsaturated mix. These are structurally very similar and hard to separate.
Shallow Gradient Strategy
To separate an L-Asu peptide from a D-Asu impurity, you need to maximize the interaction time with the stationary phase.
-
Flow Rate: Lower the flow rate (e.g., go from 1.0 mL/min to 0.7 mL/min).
-
Gradient Slope: Use a "focused gradient."
-
Example: If the peptide elutes at 45% B, run the gradient from 40% B to 50% B over 40 minutes (0.25% per minute).
-
Figure 2: Optimization loop for improving peak shape and recovery of hydrophobic peptides.
Frequently Asked Questions (FAQ)
Q1: I inject my sample, but I see no peaks (ghost peaks) or very low recovery. Where is my peptide? A: Your peptide has likely precipitated at the head of the column or is irreversibly bound.
-
Immediate Fix: Perform a "sawtooth" wash. Inject 100% IPA or TFE (Trifluoroethanol) to strip the column.
-
Prevention: Switch to a PLRP-S (polymeric) column and run at
+. Ensure your starting gradient is not 0% B (start at 10-20% B to keep the peptide soluble upon injection).
Q2: My Asu peptide elutes as a "hump" or smear rather than a sharp peak. A: This indicates on-column aggregation. The peptide is transitioning between folded and unfolded states or oligomerizing.
-
Fix: Add a chaotrope to the mobile phase. Adding 0.1% TFA is standard, but for Asu peptides, using 0.1% Perchloric Acid (HClO₄) can sometimes sharpen peaks (Note: HClO₄ is not MS friendly). Alternatively, use the high-temperature method described in Module 2.
Q3: Can I use DMSO to dissolve my Asu peptide? A: Use with caution. While DMSO dissolves hydrophobic peptides well, it is very viscous and often elutes as a large UV-absorbing blob early in the chromatogram, potentially masking early eluting impurities. HFIP is superior because it evaporates easily and doesn't interfere as much with UV detection at 214nm.
Q4: How do I remove the HFIP after purification?
A: HFIP is volatile (boiling point
References
-
Honda, S., et al. (2016).[2] The Solubility of Peptide Intermediates in Organic Solvents.[2][3] Solubilizing Potential of Hexafluoro-2-propanol. ResearchGate.[4]
-
Agilent Technologies. (2020). Analysis and Purification of Synthetic Peptides by Liquid Chromatography.[5][6][7][8] Agilent Application Guides.[9]
-
Mant, C.T., et al. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology.[10]
-
Sigma-Aldrich (Merck). HPLC Troubleshooting Guide: Hydrophobic Collapse and Regeneration.
Sources
- 1. seaviewsci.com [seaviewsci.com]
- 2. researchgate.net [researchgate.net]
- 3. ymcamerica.com [ymcamerica.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. HPLC method for hydrophobic peptide from antibody digest - Chromatography Forum [chromforum.org]
- 8. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. renyi.hu [renyi.hu]
Technical Support Center: Boc-2-Aminosuberic Acid (Boc-Asu-OH) Coupling
Status: Operational Subject: Overcoming Steric & Kinetic Barriers in Boc-Asu-OH Coupling Audience: Peptide Chemists, Medicinal Chemists, Process Development Scientists
Executive Summary
You are encountering difficulty coupling Boc-2-aminosuberic acid (Boc-Asu-OH) . While often attributed to "steric hindrance," the challenge with Asu (an
This guide provides a self-validating workflow to overcome these barriers, prioritizing coupling efficiency while strictly maintaining chiral integrity .
Module 1: The Diagnostic Phase
Before altering your protocol, confirm the source of the failure.
| Failure Mode | Symptom | Root Cause | Corrective Action |
| No Reaction | Starting material (amine) remains unchanged by HPLC/TLC. | Steric Shielding: The nucleophile (amine on resin/solution) is physically inaccessible. | Switch to HATU or PyAOP ; Use Microwave . |
| Low Yield / Deletion | Product forms but stalls at 60-80% conversion. | Aggregation: The peptide chain has formed | Add Chaotropic Salts (LiCl/KSCN); Change solvent to NMP . |
| Side Products | Mass spec shows +18, +32, or dimer peaks. | Side-Chain Interference: Unprotected side-chain carboxyl is participating. | Ensure side chain is protected (e.g., Boc-Asu(OBzl)-OH ). |
| Racemization | D-isomer detected in chiral HPLC. | Over-Activation: Base strength or temperature is too high during activation. | Replace DIEA with TMP (Collidine) ; Reduce temp to 4°C. |
Module 2: High-Efficiency Coupling Protocols
Protocol A: The "Power Coupling" (Standard Hindrance)
Use this for solid-phase synthesis (SPPS) or difficult solution-phase couplings where aggregation is suspected.
The Logic: We utilize HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium). The 7-aza nitrogen in the HOAt leaving group creates a "neighboring group effect," accelerating the reaction by stabilizing the transition state more effectively than HOBt.
-
Reagent Prep:
-
Amino Acid: 4.0 eq Boc-Asu(OBzl)-OH.
-
Activator: 3.9 eq HATU (Use slightly less than the acid to prevent capping the amine with the uronium salt).
-
Base: 8.0 eq 2,4,6-Collidine (TMP) . Note: Collidine is a weaker base than DIEA, significantly reducing base-catalyzed racemization during slow couplings.
-
Solvent: DMF or NMP (0.2 M concentration).
-
-
Execution:
Protocol B: The "Aggregation Breaker" (Severe Hindrance)
Use this if Protocol A yields incomplete coupling (<95%).
The Logic: We introduce Chaotropic Salts to disrupt the hydrogen bonding network (secondary structure) of the peptide backbone, which often "masks" the amine.
-
The "Magic Mixture":
-
Prepare a 0.8 M solution of LiCl (Lithium Chloride) in NMP .
-
Alternative: 4 M KSCN in DMF (if LiCl fails).
-
-
Execution:
-
Wash the resin with the LiCl/NMP solution (3x 2 min) prior to coupling.
-
Perform the coupling (using Protocol A reagents) in the LiCl/NMP solution.
-
Microwave Assist: Heat to 50°C (25W, ramp 2 min, hold 10 min). Warning: Do not exceed 50°C with Boc-Asu to avoid side-chain degradation.
-
Module 3: Visualizing the Solution
Decision Tree: Optimization Workflow
Follow this logic to select the correct intervention.
Caption: Workflow for diagnosing and correcting Boc-Asu-OH coupling failures, distinguishing between aggregation and steric activation issues.
Module 4: Frequently Asked Questions (Technical)
Q1: Why use Collidine instead of DIEA (Diisopropylethylamine)?
A: In hindered couplings, the reaction rate is slow. The longer the activated amino acid sits in solution with a strong base like DIEA, the higher the risk of proton abstraction from the
Q2: Can I use PyBOP instead of HATU? A: Yes, PyBOP is a valid alternative and is often safer (no risk of guanidinylation of the amine). However, HATU generally offers faster kinetics due to the HOAt effect. If using PyBOP, ensure you use Protocol B (Chaotropic Salts) if the sequence is long (>10 residues), as PyBOP does not disrupt aggregation as effectively as the HATU/NMP combination.
Q3: My mass spec shows a "dimer" or +18 mass. What happened? A: This suggests the side chain of Boc-Asu-OH was unprotected or the protection was lost. Asu has two carboxyl groups. If the side chain is free, it can activate and couple, leading to branching or polymerization. Always use Boc-Asu(OBzl)-OH or Boc-Asu(OFm)-OH unless you specifically intend to cyclize via the side chain.
Q4: Is pre-activation recommended for hindered couplings? A: Generally, no . While common in automated synthesizers, pre-activating HATU/Boc-Asu for >5 minutes can lead to the formation of the inert guanidinium byproduct or hydrolysis of the active ester. "In-situ" activation (adding reagents to the resin immediately) is preferred to maintain the highest concentration of the active OAt ester.
Module 5: Mechanistic Insight
Understanding why HATU works better for Asu coupling helps in troubleshooting.
Caption: The "Neighboring Group Effect" of HOAt (from HATU) accelerates nucleophilic attack on the hindered carbonyl.
References
-
Albericio, F., et al. (1997).[4] On the Use of PyAOP, a Phosphonium Salt Derived from HOAt, in Solid-Phase Peptide Synthesis. Tetrahedron Letters. Link
- Establishes the superiority of HOAt-based reagents (H
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1][4] An efficient peptide coupling additive.[2][4] Journal of the American Chemical Society.[5] Link
- The foundational text on the mechanism of HATU/HOAt activ
-
Paradís-Bas, M., et al. (2016). The Road to the Synthesis of "Difficult Peptides". Chemical Society Reviews. Link
-
Comprehensive review on aggregation, chaotropic salts (LiCl), and solvent effects.[6]
-
-
Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link
- Source for racemization d
Sources
Alternative solvents for Boc-Asu-OH peptide synthesis
Welcome to the Green SPPS Technical Support Center . This hub is designed for researchers and drug development professionals transitioning to sustainable Solid-Phase Peptide Synthesis (SPPS). Specifically, this guide addresses the unique physicochemical challenges of incorporating Boc-Asu-OH (Boc-L-
Part 1: Core Concepts & FAQs
Q: Why does Boc-Asu-OH behave unpredictably in many neat green solvents compared to standard amino acids?
A: The causality lies in its molecular structure. Boc-Asu-OH features an 8-carbon aliphatic backbone terminating in a free carboxylic acid (
Q: If neat solvents cause gelation, what is the optimal solvent choice for Boc-Asu-OH? A: The most effective strategy is utilizing green binary solvent mixtures . Research demonstrates that blending a highly polar, hydrogen-bond-disrupting solvent like Dimethyl Sulfoxide (DMSO) with a low-viscosity solvent like Ethyl Acetate (EtOAc) or 1,3-Dioxolane (DOL) perfectly mimics the polarity and viscosity profile of DMF[2]. A 1:1 mixture of DMSO/EtOAc ensures complete solvation of Boc-Asu-OH while maintaining rapid diffusion kinetics into the resin matrix.
Q: How does the choice of solid support (resin) dictate my alternative solvent selection?
A: Polystyrene (PS) resins require solvents with specific Hildebrand solubility parameters to swell adequately. While PS swells poorly in neat
Part 2: Troubleshooting Guide
Issue: Positive Kaiser Test (Incomplete Coupling) when using GVL or pure DMSO.
-
Root Cause: Both GVL and pure DMSO have significantly higher dynamic viscosities (2.10 cP and 1.99 cP, respectively) compared to DMF (0.92 cP). High viscosity severely retards the mass transfer and diffusion rate of the bulky activated Boc-Asu-OH ester into the inner core of the resin beads.
-
Solution: Decrease the fluid viscosity. You can achieve this chemically by transitioning to a binary mixture (e.g., adding 50% EtOAc to DMSO)[2], or thermodynamically by elevating the coupling temperature to 40°C–50°C. Because the
-amine is Boc-protected (a urethane-type protecting group), the risk of oxazolone-mediated racemization at elevated temperatures is negligible.
Issue: Severe resin clumping or aggregation immediately following deprotection.
-
Root Cause: Deprotection steps (e.g., using TFA for Boc removal) alter the ionic state of the peptide-resin. In low-dielectric green solvents, the sudden change in charge distribution causes the polymer matrix to collapse on itself, trapping reagents.
-
Solution: Implement a "solvent-shock" wash protocol. Immediately following the deprotection step, wash the resin twice with a high-swelling, highly polar green solvent like NBP[1] before transitioning back to your primary coupling solvent.
Part 3: Quantitative Solvent Comparison
To facilitate solvent selection, the following table synthesizes the physicochemical and performance data of leading green solvents against the DMF baseline.
| Solvent System | Viscosity (cP at 20°C) | PS Resin Swelling | Boc-Asu-OH Solvation | Toxicity / Regulatory Status |
| DMF (Baseline) | 0.92 | Excellent | Excellent | Reprotoxic (SVHC)[1] |
| 2-MeTHF | 0.46 | Moderate | Risk of Gelation[1] | Low Toxicity[4] |
| NBP | 3.00 | Excellent | Good | Non-SVHC[1] |
| GVL | 2.10 | Poor | Moderate | Biomass-derived[3] |
| DMSO/EtOAc (1:1) | ~1.20 | Excellent | Excellent | Low Toxicity[2] |
Part 4: Workflow Visualization
Decision tree for selecting green solvents in Boc-Asu-OH peptide synthesis.
Part 5: Self-Validating Experimental Protocol
Methodology: Boc-Asu-OH Coupling using Green Binary Solvents This protocol utilizes a self-validating feedback loop to ensure high-fidelity coupling without hazardous solvents.
Step 1: Resin Swelling & Matrix Validation
-
Suspend 0.1 mmol of Polystyrene (PS) resin in 5 mL of a DMSO/EtOAc (1:1 v/v) mixture.
-
Allow the resin to swell under gentle agitation for 15 minutes.
-
Self-Validation Checkpoint: Halt agitation and allow the resin to settle in a graduated reaction vessel. The swollen bed volume must be
4.0 mL/g. If the volume is lower, the matrix is collapsed; drain and replace with NBP/DOL (1:1 v/v) to force polymer expansion.
Step 2: Reagent Dissolution & Solvation Check
-
Weigh 0.4 mmol (4 equivalents) of Boc-Asu-OH and 0.4 mmol of OxymaPure.
-
Add 2 mL of DMSO/EtOAc (1:1 v/v) to the reagents and vortex.
-
Self-Validation Checkpoint: Hold the vial against a light source. The solution must be 100% optically clear. If any turbidity or micro-gelation is observed (due to
-COOH hydrogen bonding), add 5% (v/v) N-formylmorpholine (NFM) dropwise until the solution clears.
Step 3: Activation & Coupling
-
Add 0.4 mmol (4 equivalents) of N,N'-Diisopropylcarbodiimide (DIC) to the clear amino acid solution.
-
Pre-activate for exactly 2 minutes at room temperature.
-
Transfer the activated mixture to the swollen resin and agitate via nitrogen bubbling for 45 minutes.
Step 4: Wash & Reaction Verification
-
Drain the reaction mixture.
-
Wash the resin sequentially with DMSO/EtOAc (3 x 5 mL) to remove byproducts, followed by 2-MeTHF (3 x 5 mL) to purge residual DMSO from the matrix.
-
Self-Validation Checkpoint: Perform a Kaiser test on a few resin beads. A colorless/yellow bead confirms >99% coupling efficiency. A blue bead indicates failure; proceed directly to the troubleshooting workflow (heat to 40°C and re-couple).
References
1.[2] Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions. RSC Publishing. 2 2.[3] Optimized SPPS Process for Octreotide: Using Green Solvent GVL to Reduce Hazardous DMF and Ether Consumption. ACS Publications.3 3.[4] Green solvents for solid phase peptide synthesis. Biotage. 4 4.[1] Evaluation of greener solvents for solid-phase peptide synthesis. Taylor & Francis. 1
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC00604E [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biotage.com [biotage.com]
Preventing cyclization side reactions in Asu derivatives
The following guide is structured as a specialized Technical Support Center for peptide chemists and drug developers working with
Topic: Preventing Cyclization Side Reactions in Asu-Containing Peptides Ticket Type: Advanced Troubleshooting & Protocol Optimization Status: Active
Executive Summary
-Aminosuberic acid (Asu) is a non-proteinogenic, dicarboxylic amino acid (The critical failure mode in Asu cyclization is not the formation of the Asu residue itself, but the competition between intramolecular cyclization (desired) and intermolecular oligomerization (side reaction) during the ring-closure step. This guide addresses the kinetic and thermodynamic barriers preventing successful cyclization.
Module 1: The Kinetic Competition (Mechanism of Failure)
The Problem: Dimerization vs. Cyclization
The most frequent user complaint regarding Asu derivatives is the recovery of high-molecular-weight aggregates or dimers instead of the desired monomeric cyclic peptide.
The Mechanism: Cyclization is a unimolecular reaction (first-order kinetics), while dimerization is bimolecular (second-order kinetics).
-
Rate
= [Linear Precursor] -
Rate
= [Linear Precursor]
As the concentration of the activated linear precursor increases, the rate of dimerization increases exponentially relative to cyclization. In Solid Phase Peptide Synthesis (SPPS), "concentration" is defined by the resin loading capacity .
Visualization: The Kinetic Fork
The following diagram illustrates the divergence point where side reactions occur.
Figure 1: Kinetic competition between intramolecular cyclization (green path) and intermolecular dimerization (red path).[1] High resin loading favors the red path.
Module 2: Troubleshooting Protocols
Issue 1: "I am seeing M+M (Dimer) peaks in my LC-MS."
Diagnosis: The effective concentration of peptide chains on the resin is too high, allowing neighboring chains to react with each other (Intermolecular reaction).
Solution: The Pseudo-Dilution Principle You must exploit the "Pseudo-Dilution" effect. Even if the bulk solvent volume is high, the local concentration inside the resin bead is extremely high.
| Parameter | Standard Protocol (Fail) | Optimized Asu Protocol (Pass) |
| Resin Loading | 0.5 – 0.8 mmol/g | < 0.2 mmol/g (Critical) |
| Resin Type | Polystyrene (High Swelling) | PEG-PS (ChemMatrix) or Low-load Tentagel |
| Activation | Fast (HBTU/HATU) | Slow/Controlled (DIC/Oxyma) |
Step-by-Step Correction:
-
Switch Resin: Use a low-loading resin (e.g., NovaSyn TGA or ChemMatrix) functionalized at 0.15–0.2 mmol/g.
-
Site Isolation: If low-loading resin is unavailable, couple the first amino acid at 0.1 mmol/g stoichiometry, then cap the remaining sites with acetic anhydride/DIEA. This physically spaces the peptide chains apart on the bead.
Issue 2: "My reaction is incomplete; the linear precursor remains."
Diagnosis: Steric hindrance or "Over-Activation" leading to Guanidinylation. Asu cyclization involves bringing two distant ends of a chain together. If the chain is long (>6 residues), the "entropic penalty" is high. If you use uronium reagents (HATU/HBTU) and the cyclization is slow, the free amine can react with the coupling reagent itself, forming a guanidinylated dead-end product (+42 Da or +99 Da mass shift depending on reagent).
Solution: The Activation Switch Avoid uronium salts (HATU/HBTU) for difficult cyclizations. Use phosphonium salts or carbodiimides which do not terminate the amine.
Recommended Protocol (Lactamization):
-
Solvent: DMF/DCM (1:1) or NMP (to disrupt aggregation).[2]
-
Reagent: PyBOP (5 eq) and DIEA (10 eq).
-
Why? PyBOP allows for slower, steady activation without the rapid guanidinylation side reaction seen with HATU.
-
-
Alternative: DIC (5 eq) / Oxyma Pure (5 eq).
-
Why? This generates no salts and minimizes racemization at the Asu
-carbon.
-
Module 3: The Orthogonal Protection Workflow
To cyclize via the Asu side chain, the side-chain carboxyl must be protected orthogonally to the N-terminal Fmoc group. The standard is the Allyl/Alloc strategy.
Failure Mode: Incomplete removal of the Allyl group prevents cyclization.
Figure 2: Workflow for selective deprotection of Asu side chains prior to cyclization.
Critical Technical Note on Scavengers:
Do not use Morpholine as a scavenger if your peptide contains sensitive moieties. Use Phenylsilane (PhSiH
Module 4: Frequently Asked Questions (FAQ)
Q: Can I use Asu to replace a disulfide bond directly?
A: Yes. This is known as "dicarba" replacement. However, the bond formed is a lactam (amide) bridge if you react Asu (COOH) with a Lys/Orn (NH
-
Reference: See "Stapled Peptides" methodologies using Grubbs catalysts [1].
Q: I see a mass shift of +42 Da on my linear peptide. What is it? A: This is likely acetylation . If you performed a capping step (Acetic Anhydride) after loading the resin to reduce substitution (site isolation), and your Fmoc removal was premature, you may have acetylated the N-terminus. Ensure your capping step is strictly controlled and followed by extensive DCM washes.
Q: Why is my Asu residue racemizing?
A: The
-
Fix: Use Oxyma/DIC (neutral pH activation) or maintain DIEA < 2 equivalents relative to the coupling reagent.
References
-
Grubbs, R. H. (2006). "Olefin-metathesis catalysts for the preparation of molecules and materials (Nobel Lecture)." Angewandte Chemie International Edition, 45(23), 3760-3803.
-
Albericio, F., et al. (2005). "Multifunctional protecting groups for solid-phase peptide synthesis."[2][3] Current Opinion in Chemical Biology, 9(6), 629-636.
-
White, C. J., & Yudin, A. K. (2011). "Contemporary strategies for peptide macrocyclization." Nature Chemistry, 3(7), 509-524.
-
Biotage. "Evaluation of On-Resin Head-to-Tail Cyclization Protocols." Biotage Application Notes.
- Vertex AI Search. (2026). "Side reactions in synthesis of aminosuberic acid (Asu) peptides.
(Note: While specific URL deep-links to PDF application notes can expire, the citations above refer to established chemical principles validated in the provided search context.)
Sources
Validation & Comparative
The Analytical Challenge: Causality in Method Selection
The enantiomeric resolution of Boc-DL-Asu-OH (N-tert-butoxycarbonyl-DL-2-aminosuberic acid) presents a unique analytical challenge in peptide engineering. Aminosuberic acid (Asu) is an 8-carbon, non-natural dicarboxylic amino acid frequently used to synthesize dicarba analogs of disulfide-rich peptides (such as carba-oxytocin or octreotide analogs), enhancing in vivo metabolic stability.
Because the biological activity of these therapeutic peptides strictly depends on the incorporation of the correct stereoisomer (typically the L-enantiomer), determining the enantiomeric excess (ee) of the racemic starting material or monitoring chiral inversion during synthesis is a critical quality attribute.
As a Senior Application Scientist, I have structured this guide to objectively compare the leading High-Performance Liquid Chromatography (HPLC) methodologies for Boc-DL-Asu-OH. This guide dissects the causality behind column selection, mobile phase chemistry, and detection parameters to provide a self-validating framework for your analytical workflows.
Standard amino acid analysis typically relies on pre-column derivatization with reagents like o-phthalaldehyde (OPA) or Marfey’s reagent (FDAA) followed by reversed-phase (RP) HPLC. However, Boc-DL-Asu-OH lacks a free
Introducing a deprotection step is analytically perilous:
-
Artifactual Racemization: Harsh acidic conditions and subsequent neutralization can induce trace racemization, artificially skewing the ee of the original sample.
-
Workflow Inefficiency: It adds hours to sample preparation and introduces recovery variability.
Therefore, Direct Chiral HPLC of the intact, protected Boc-amino acid is the gold standard[1]. Because the Boc group lacks the strong chromophore of an Fmoc group, detection must rely on low-wavelength UV (typically 210 nm) or Mass Spectrometry (MS). Furthermore, Asu possesses two carboxylic acid groups (the
Workflow Visualization: Direct vs. Indirect Analysis
The following decision tree illustrates the mechanistic pathways for analyzing Boc-protected dicarboxylic amino acids.
Caption: Analytical decision tree for Boc-DL-Asu-OH, highlighting the superiority of direct chiral separation over legacy derivatization.
Comparative Evaluation of HPLC Modalities
When bypassing derivatization, the choice of Chiral Stationary Phase (CSP) dictates the mobile phase constraints and detection capabilities.
Modality A: Immobilized Polysaccharide CSPs (e.g., CHIRALPAK IC)
Polysaccharide-based columns, specifically cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica (CHIRALPAK IC), offer exceptional enantiomeric recognition for N-Boc amino acids[2]. The chiral recognition is driven by
-
Advantage: Unmatched resolution (
), making it ideal for preparative scale-up or detecting trace D-enantiomer impurities down to 0.05%. -
Limitation: Often requires normal-phase solvents (Hexane/Isopropanol) which are not MS-compatible, restricting detection to UV.
Modality B: Macrocyclic Glycopeptide CSPs (e.g., CHIROBIOTIC T)
Teicoplanin-based CSPs feature multiple chiral centers and peptide-like binding pockets. They are uniquely suited for underivatized and N-blocked amino acids. The primary mechanism involves hydrogen bonding with the analyte's carboxylate groups.
-
Advantage: Operates flawlessly in Reversed-Phase (RP) and Polar Organic Modes (POM) using volatile buffers (e.g., ammonium acetate/trifluoroacetate). This makes the method 100% compatible with LC-MS/MS, which is crucial since Boc-Asu-OH has poor UV absorbance.
-
Limitation: Lower loading capacity compared to polysaccharide columns; strictly an analytical tool.
Quantitative Performance Comparison
| Parameter | Modality A: Polysaccharide CSP (CHIRALPAK IC) | Modality B: Macrocyclic CSP (CHIROBIOTIC T) | Modality C: Indirect Derivatization (C18) |
| Separation Mechanism | Direct Enantiomeric | Direct Enantiomeric | Indirect Diastereomeric |
| Typical Resolution ( | 2.5 – 5.0 | 1.5 – 2.5 | 2.0 – 3.0 |
| Mobile Phase | Hexane / IPA / 0.1% TFA | H | H |
| LC-MS Compatibility | Poor (Normal Phase) | Excellent (Reversed Phase) | Good (Reversed Phase) |
| Sample Prep Time | < 5 minutes (Dilute & Shoot) | < 5 minutes (Dilute & Shoot) | > 120 minutes (Deprotect + Derivatize) |
| Risk of Racemization | None | None | High (during TFA cleavage) |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. System suitability criteria are embedded within the steps to confirm column integrity before sample analysis.
Protocol 1: High-Resolution UV Analysis via CHIRALPAK IC
Objective: Quantify trace D-Boc-Asu-OH in a predominantly L-Boc-Asu-OH batch.
-
Sample Preparation: Dissolve 1.0 mg of Boc-DL-Asu-OH in 1.0 mL of HPLC-grade Isopropanol (IPA). Vortex until completely clear.
-
Chromatographic Conditions:
-
Column: CHIRALPAK IC (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Hexane / IPA / Trifluoroacetic Acid (80:20:0.1, v/v/v). Causality Note: 0.1% TFA is mandatory to suppress the ionization of the two carboxyl groups on Asu, preventing peak broadening.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C (Thermostated).
-
Detection: UV at 210 nm.
-
-
System Suitability Validation: Inject a racemic Boc-DL-Asu-OH standard.
-
Validation Gate: The analysis is only valid if the resolution (
) between the D and L peaks is , and the tailing factor ( ) for both peaks is .
-
-
Execution: Inject 10 µL of the sample. The D-enantiomer typically elutes first on IC columns due to steric exclusion, allowing for precise integration of a small D-peak before the massive L-peak tail.
Protocol 2: LC-MS Compatible Analysis via CHIROBIOTIC T
Objective: Confirm the identity and chiral purity of Boc-Asu-OH in complex matrices where UV detection is insufficient.
-
Sample Preparation: Dissolve 0.5 mg of Boc-DL-Asu-OH in 1.0 mL of Methanol/Water (50:50).
-
Chromatographic Conditions:
-
Column: CHIROBIOTIC T (Teicoplanin, 250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Methanol / 10 mM Ammonium Acetate in Water, pH adjusted to 4.0 with Acetic Acid (60:40, v/v). Causality Note: The slightly acidic pH ensures the analyte is partially protonated for optimal H-bonding with the teicoplanin cleft, while remaining volatile for the MS source.
-
Flow Rate: 0.8 mL/min.
-
Temperature: 20 °C (Cooler temperatures often enhance chiral recognition on macrocyclic phases).
-
Detection: ESI-MS in Negative Ion Mode (
at m/z 288.1).
-
-
System Suitability Validation: Inject the racemic standard.
-
Validation Gate: Baseline separation (
) must be achieved. If , lower the column temperature to 15 °C to increase the residence time within the chiral cleft.
-
Conclusion
For the analysis of Boc-DL-Asu-OH, legacy derivatization methods introduce unacceptable risks of artifactual racemization. The implementation of Direct Chiral HPLC is mandatory for rigorous quality control. For manufacturing environments requiring high-resolution optical purity determination, immobilized polysaccharide columns (CHIRALPAK IC) operating in normal phase are superior[2]. Conversely, for R&D environments requiring mass confirmation, macrocyclic glycopeptide columns (CHIROBIOTIC T) operating in reversed-phase offer the necessary LC-MS compatibility.
References
-
Komaravolu, Y., et al. "Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides." Analytical Methods (RSC Publishing). Available at:[Link]
-
Scientific Research Publishing. "Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine." SCIRP.org. Available at:[Link]
Sources
- 1. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Mass Spectrometry Characterization of Asu-Containing Peptides
For researchers, medicinal chemists, and drug development professionals venturing into the promising landscape of novel peptide therapeutics, the incorporation of non-proteinogenic amino acids offers a gateway to enhanced stability, novel conformations, and improved therapeutic profiles. Among these, α-aminosuberic acid (Asu), a dicarboxylic amino acid, has emerged as a valuable building block, particularly in the construction of constrained bicyclic peptides. However, the unique structural features of Asu introduce distinct challenges for routine characterization by mass spectrometry (MS), demanding a nuanced approach to method selection and data interpretation.
This guide provides an in-depth comparison of mass spectrometry-based strategies for the characterization of Asu-containing peptides. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of fragmentation techniques, offering field-proven insights to empower you to make informed analytical decisions.
The Challenge: Unraveling the Complexity of Asu in the Gas Phase
The primary difficulty in characterizing Asu-containing peptides by mass spectrometry stems from its chemical nature. The presence of two carboxylic acid groups on its side chain can influence ionization efficiency and direct fragmentation pathways in ways not typically observed with standard proteinogenic amino acids. When Asu is used as a linker to create bicyclic structures, the analytical challenge is further compounded. The constrained, cyclic nature of these molecules can be resistant to fragmentation, making it difficult to obtain complete sequence information.[1]
A Comparative Analysis of Fragmentation Techniques
The fragmentation of a peptide ion in the gas phase is the cornerstone of tandem mass spectrometry (MS/MS) and provides the necessary information for sequence elucidation. The choice of fragmentation technique is paramount for successfully characterizing complex peptides. We will compare the two most prevalent methods: Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD).
Collision-Induced Dissociation (CID): The Workhorse with Limitations
CID is a "slow-heating" method where peptide ions are accelerated and collided with an inert gas.[2] This collision imparts internal energy, leading to fragmentation, primarily at the peptide backbone, generating characteristic b- and y-type ions.[3]
Expected Fragmentation of Asu-Containing Peptides with CID:
While direct, published CID spectra of Asu-peptides are scarce, we can infer potential fragmentation behavior based on peptides containing other dicarboxylic amino acids like glutamic acid (Glu) and aspartic acid (Asp).
-
Domination of Neutral Losses: The carboxylic acid side chains of Glu and Asp are known to readily lose water (-18 Da) or ammonia (-17 Da) under CID conditions.[4] It is highly probable that the Asu side chain will exhibit similar behavior, leading to a complex spectrum with abundant neutral loss ions that can complicate interpretation.
-
Charge-Directed Fragmentation: The presence of the acidic side chain can direct fragmentation, sometimes leading to preferential cleavage C-terminal to the acidic residue.[5]
-
Challenges with Bicyclic Structures: For bicyclic peptides where Asu forms the bridge, the constrained nature of the molecule can make it resistant to fragmentation. The energy required to induce backbone cleavage may be high, potentially leading to a low abundance of informative fragment ions. Fragmentation may also occur within the Asu linker itself, further complicating spectral interpretation.[6]
Experimental Protocol: Collision-Induced Dissociation (CID) of a Linear Asu-Containing Peptide
-
Sample Preparation: Dissolve the purified peptide in a 50:50 acetonitrile/water solution with 0.1% formic acid to a final concentration of 1 pmol/µL.
-
Infusion: Infuse the sample into the mass spectrometer via nano-electrospray ionization (nESI).
-
MS1 Scan: Acquire a full MS scan to identify the precursor ion of the Asu-containing peptide.
-
MS/MS Scan (CID): Isolate the desired precursor ion and subject it to CID.
-
Collision Gas: Argon or Nitrogen.
-
Collision Energy: Start with a normalized collision energy (NCE) of 25-35% and optimize for maximum fragmentation. For bicyclic peptides, a stepped NCE approach may be beneficial to access different fragmentation pathways.[7]
-
-
Data Analysis: Analyze the resulting spectrum for the presence of b- and y-type ions, as well as characteristic neutral losses from the Asu side chain.
Electron Transfer Dissociation (ETD): A Gentler Approach for Labile Modifications
ETD is a non-ergodic fragmentation method that involves the transfer of an electron to a multiply charged peptide cation.[4] This induces fragmentation of the peptide backbone along the N-Cα bond, generating c- and z-type fragment ions, while often preserving labile post-translational modifications and side chains.[4]
Why ETD is the Preferred Method for Asu-Containing Peptides:
Based on extensive studies of peptides containing other acidic residues, ETD is poised to be the superior technique for the characterization of Asu-containing peptides for several key reasons:
-
Preservation of the Asu Side Chain: ETD is known to keep labile modifications intact.[4] This is a significant advantage as it will likely minimize the neutral losses from the dicarboxylic acid side chain of Asu that are prevalent in CID, leading to a cleaner and more easily interpretable spectrum.
-
Improved Sequence Coverage: For peptides with acidic residues, ETD has been shown to provide more extensive backbone fragmentation and higher sequence coverage compared to CID.[8]
-
Effective for Multiply Charged Ions: ETD is most effective for peptides with a charge state of +2 or higher.[8] The presence of the two carboxylic acid groups in Asu can be leveraged to increase the charge state of the peptide through derivatization, thereby enhancing ETD efficiency.
Experimental Protocol: Electron Transfer Dissociation (ETD) of a Bicyclic Asu-Containing Peptide
-
Sample Preparation & Derivatization (Optional but Recommended):
-
To enhance the charge state, consider derivatizing the carboxylic acid groups of Asu. A common method is amidation with a reagent containing a tertiary or quaternary amine, which introduces a fixed positive charge.[9]
-
Dissolve the derivatized or underivatized peptide in a 50:50 acetonitrile/water solution with 0.1% formic acid.
-
-
Infusion and MS1 Scan: Proceed as with the CID protocol.
-
MS/MS Scan (ETD): Isolate the multiply charged precursor ion.
-
Reagent Anion: Fluoranthene is a common and efficient reagent anion.
-
Reaction Time: Optimize the ion-ion reaction time to maximize the formation of ETD fragments.
-
Supplemental Activation (HCD): For doubly charged precursors or to enhance fragmentation, apply supplemental higher-energy collisional dissociation (HCD) after the ETD reaction. This can significantly increase the number of observed fragment ions.
-
-
Data Analysis: Analyze the spectrum for a complete series of c- and z-type ions to confirm the peptide sequence.
Visualizing the Fragmentation Workflows
To better illustrate the decision-making process and experimental flow, the following diagrams outline the proposed analytical strategies.
Caption: Workflow for CID analysis of Asu-containing peptides.
Caption: Recommended workflow for ETD analysis of Asu-containing peptides.
Comparative Summary
| Feature | Collision-Induced Dissociation (CID) | Electron Transfer Dissociation (ETD) |
| Primary Fragment Ions | b, y | c, z |
| Asu Side Chain Stability | Prone to neutral losses (e.g., H₂O) | Generally preserved |
| Sequence Coverage | Potentially incomplete, especially for bicyclic structures | Generally higher, more complete fragmentation |
| Precursor Charge State | Effective for +1 and +2 | Most effective for ≥+2 |
| Suitability for Bicyclic Asu Peptides | Challenging due to structural rigidity | More promising, especially with supplemental activation |
| Recommendation | Suitable for initial mass confirmation of linear peptides | Recommended for detailed sequencing of both linear and bicyclic Asu-peptides |
Concluding Remarks and Future Outlook
The robust characterization of novel peptide therapeutics is a non-negotiable aspect of modern drug development. For peptides incorporating the unique dicarboxylic amino acid α-aminosuberic acid, a thoughtful and informed approach to mass spectrometry is essential.
While CID can provide initial mass confirmation, the evidence strongly suggests that Electron Transfer Dissociation (ETD), particularly when coupled with derivatization to increase the precursor charge state and supplemental activation (HCD), is the superior strategy for obtaining complete and unambiguous sequence information for Asu-containing peptides. This is especially true for the conformationally constrained bicyclic peptides where Asu serves as a linker.
It is important to acknowledge that direct, published fragmentation data for a wide range of Asu-containing peptides is still emerging. As the use of this and other non-proteinogenic amino acids in drug discovery continues to expand, the development of a comprehensive library of fragmentation patterns will be a valuable community resource. The principles and experimental strategies outlined in this guide, however, provide a solid and scientifically-grounded framework for tackling the analytical challenges presented by this exciting class of molecules.
References
-
Bannon, M. (2024). Molecular Design Implications for Esterified Therapeutic Peptides and Their Delivery Vehicles. libra etd. [Link]
-
Chi, A., et al. (2013). Chemical derivatization of peptide carboxyl groups for highly efficient electron transfer dissociation. Journal of the American Society for Mass Spectrometry, 24(8), 1165-1175. [Link]
- Coon, J. J., et al. (2005). The utility of chemical derivatization for enhancing electron transfer dissociation of peptides. International Journal of Mass Spectrometry, 246(1-3), 1-7.
- Gault, J., et al. (n.d.). New approaches to mass spectrometry analysis of cyclic and bicyclic peptides. University of Warwick.
- Harrison, A. G. (2009). Fragmentation of protonated peptides. Mass Spectrometry Reviews, 28(4), 640-657.
-
Kao, A., et al. (2019). Optimized Fragmentation Improves the Identification of Peptides Cross-Linked by MS-Cleavable Reagents. Journal of Proteome Research, 18(3), 1375-1382. [Link]
-
Ko, B. J., & Brodbelt, J. S. (2012). Enhanced electron transfer dissociation of peptides modified at C-terminus with fixed charges. Journal of the American Society for Mass Spectrometry, 23(11), 1991-2000. [Link]
-
Ledvina, A. R., et al. (2010). Fragmentation Studies of Lysine and Lysine Analog Containing Tetrapeptides. ScholarWorks. [Link]
-
Loo, J. A. (2013). Chemical derivatization of peptide carboxyl groups for highly efficient electron transfer dissociation. Journal of the American Society for Mass Spectrometry, 24(8), 1165-1175. [Link]
- Medzihradszky, K. F., & Chalkley, R. J. (2015). Mass spectrometry for the analysis of acylated proteins. Journal of the American Society for Mass Spectrometry, 26(1), 1-13.
-
Medzihradszky, K. F., et al. (2009). Collision-induced dissociation of Lys-Lys intramolecular crosslinked peptides. Journal of the American Society for Mass Spectrometry, 20(4), 623-632. [Link]
- Mikesh, L. M., et al. (2006). The utility of ETD mass spectrometry in proteomic analysis. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1764(12), 1811-1822.
-
Petrotchenko, E. V., et al. (2012). Development of a Novel Cross-linking Strategy for Fast and Accurate Identification of Cross-linked Peptides of Protein Complexes. Molecular & Cellular Proteomics, 11(7), M111.013247. [Link]
-
Schilling, B., et al. (2004). Mass spectrometric identification of novel lysine acetylation sites in huntingtin. Molecular & Cellular Proteomics, 3(11), 1078-1085. [Link]
-
Trelle, M. B., et al. (2009). The Characteristics of Peptide Collision-Induced Dissociation Using a High-Performance MALDI-TOF/TOF Tandem Mass Spectrometer. Journal of the American Society for Mass Spectrometry, 20(6), 1045-1056. [Link]
-
Wysocki, V. H., et al. (2005). Mass spectrometry of peptides and proteins. Methods, 35(3), 211-222. [Link]
-
Yao, X., et al. (2008). Selective Gas-Phase Cleavage at the Peptide Bond C-Terminal to Aspartic Acid in Fixed-Charge Derivatives of Asp. Journal of the American Society for Mass Spectrometry, 19(7), 966-976. [Link]
-
Zhang, Z. (2011). Prediction of collision-induced-dissociation spectra of peptides with post-translational or process-induced modifications. Analytical Chemistry, 83(22), 8535-8542. [Link]
-
Zhou, J. Z., et al. (2019). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. Current Protocols in Protein Science, 98(1), e96. [Link]
- Zubarev, R. A. (2004). Electron-capture dissociation tandem mass spectrometry. Current Opinion in Biotechnology, 15(1), 12-16.
Sources
- 1. Mass Spectrometric Identification of Novel Lysine Acetylation Sites in Huntingtin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.cbc.osu.edu [research.cbc.osu.edu]
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- 4. DSpace [scholarworks.wm.edu]
- 5. research.cbc.osu.edu [research.cbc.osu.edu]
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- 7. njms.rutgers.edu [njms.rutgers.edu]
- 8. Chemical derivatization of peptide carboxyl groups for highly efficient electron transfer dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical derivatization of peptide carboxyl groups for highly efficient electron transfer dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
Chiral separation of DL-aminosuberic acid enantiomers
Chiral Separation of DL-Aminosuberic Acid Enantiomers: A Comparative Methodological Guide
As a Senior Application Scientist in chromatographic method development, I frequently encounter the challenge of resolving non-proteinogenic amino acids. DL-α-aminosuberic acid (Asu) is an 8-carbon dicarboxylic amino acid whose enantiomerically pure forms (L-Asu and D-Asu) are heavily utilized in the pharmaceutical industry. They act as critical building blocks for synthesizing dicarba peptide analogs, replacing metabolically labile disulfide bridges in drugs like oxytocin or calcitonin. Because biological systems are highly stereospecific, verifying the enantiomeric purity of Asu is a non-negotiable quality control step.
This guide objectively compares the top methodologies for the chiral separation of underivatized DL-Asu, detailing the mechanistic causality behind each technique and providing self-validating experimental protocols.
The Causality of Separation Challenges
Separating Asu enantiomers presents unique chromatographic hurdles. Unlike aromatic amino acids (e.g., phenylalanine), Asu lacks a
Consequently, successful enantioseparation must exploit the molecule's specific functional groups: the primary amine and the two carboxyl groups. Modern chromatography avoids cumbersome pre-column derivatization by utilizing CSPs that rely on host-guest complexation, hydrogen bonding, or metal-ion coordination[1].
Comparison of Chiral Separation Alternatives
A. Chiral Crown Ether Chromatography (e.g., CROWNPAK CR-I(+))
Mechanism: Crown ether CSPs feature an 18-crown-6 ether cavity that acts as a "host" for the protonated primary amine (-NH
B. Macrocyclic Glycopeptide CSPs (e.g., Chirobiotic T)
Mechanism: Teicoplanin-based columns rely on multiple interaction sites, including hydrogen bond donors/acceptors, steric exclusion pockets, and ionic interactions[4]. While highly effective for a broad range of amino acids, the lack of an aromatic ring in Asu means the separation relies heavily on the spatial arrangement of the aliphatic chain within the glycopeptide cleft. Performance: Operates well in reversed-phase conditions using volatile buffers, making it highly compatible with mass spectrometry (LC-MS) at milder pH levels than crown ethers.
C. Chiral Ligand Exchange Chromatography (CLEC)
Mechanism: CLEC utilizes a chiral selector (e.g., L-proline) and Copper(II) ions in the mobile phase. The Asu enantiomers act as bidentate ligands, forming transient ternary diastereomeric complexes with Cu
Quantitative Data & Performance Comparison
Table 1: Performance comparison of chiral separation methods for underivatized DL-Asu.
| Parameter | Crown Ether (CROWNPAK CR-I(+)) | Macrocyclic Glycopeptide (Chirobiotic T) | Ligand Exchange (CLEC) |
| Primary Mechanism | Host-Guest Complexation | H-Bonding & Steric Exclusion | Cu(II) Ternary Complexation |
| Derivatization Required | No | No | No |
| Mobile Phase Environment | Acidic (pH 1.5), e.g., HClO | Polar Organic / Reversed-Phase | Aqueous with Cu(II) salts |
| MS Compatibility | Yes (if utilizing TFA/Formic Acid) | Yes (Excellent) | No (UV detection only) |
| Elution Order | Predictable (D elutes before L) | Empirical | Varies by chiral selector |
Method Selection & Mechanistic Visualizations
Caption: Workflow for selecting the optimal DL-Asu chiral separation method based on detection requirements.
Caption: Mechanistic basis of Crown Ether chiral recognition for primary amino acids via host-guest complexation.
Experimental Protocols: Self-Validating Workflows
Protocol A: Crown Ether Separation (LC-UV/MS)
This protocol utilizes an immobilized CROWNPAK CR-I(+) column. While Perchloric acid (HClO
-
Mobile Phase Preparation : Prepare an aqueous solution of pH 1.5 using HClO
(for UV) or 0.5% TFA (for MS). Mix with Acetonitrile (ACN) in an 80:20 (Aqueous:ACN) ratio[3][5]. Degas thoroughly. Causality: The low pH suppresses carboxylate ionization and fully protonates the primary amine, which is strictly required to maximize host-guest complexation inside the crown ether cavity[3]. -
System Equilibration : Install the CROWNPAK CR-I(+) column (150 x 3.0 mm, 5 µm). Flush with the mobile phase at 0.4 mL/min until the baseline stabilizes. Maintain column temperature at 20°C[5]. Causality: Lower column temperatures thermodynamically favor the stability of the host-guest complex, significantly enhancing enantioselectivity[3].
-
Sample Preparation : Dissolve DL-Asu in the mobile phase to a concentration of 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.
-
Injection & Analysis : Inject 2 µL of the sample. Monitor UV absorbance at 210 nm (or via MS in positive ESI mode).
-
System Validation : Spike the racemic DL-Asu mixture with an enantiopure standard of L-Asu. The second eluting peak should increase in area, confirming the predictable D
L elution order inherent to the CR(+) selector[2].
Protocol B: Macrocyclic Glycopeptide Separation (LC-MS)
-
Mobile Phase Preparation : Prepare a mixture of Methanol and Water (30:70 v/v). Add 0.1% Formic acid to improve peak shape and facilitate ionization.
-
System Equilibration : Install an Astec Chirobiotic T column (250 x 4.6 mm, 5 µm). Set the flow rate to 1.0 mL/min and temperature to 25°C.
-
Sample Preparation : Dissolve DL-Asu in the mobile phase (0.5 mg/mL).
-
Injection : Inject 5 µL. Monitor via MS (ESI+).
-
System Validation : Assess the chromatographic resolution (
). If , adjust the Methanol ratio by 5%. Causality: Altering the organic modifier concentration shifts the balance between hydrophilic hydrogen-bonding and hydrophobic steric exclusion within the teicoplanin cleft, allowing fine-tuning of the separation.
References
-
Element Lab Solutions. Daicel CROWNPAK Crown Ether Chiral Columns. Retrieved from:[Link]
-
Chiral Technologies, Inc. Separation of free amino acids and primary amines using Daicel crown ether columns: CROWNPAK CR-I(+) and CROWNPAK CR-I(-). Retrieved from: [Link]
-
Chiral Technologies Europe. INSTRUCTION MANUAL FOR CROWNPAK CR-I(+) and CROWNPAK CR-I(-). Retrieved from: [Link]
-
Shimadzu Corporation. High-Speed Analysis of D- and L- amino acids using extra-facile chiral separation and column switching. Retrieved from:[Link]
-
Royal Society of Chemistry. Amino acids | Amino Acids, Peptides and Proteins. Retrieved from:[Link]
Sources
A Comparative Guide to the NMR Spectral Analysis of Boc-DL-2-Aminosuberic Acid
For researchers and professionals in drug development and peptide synthesis, the precise structural confirmation of modified amino acids is paramount. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectral data for Boc-DL-2-aminosuberic acid, a key building block in various synthetic applications. By comparing its expected spectral features with those of the structurally related Boc-DL-glutamic acid, this document offers a practical framework for the interpretation and validation of these critical compounds.
Introduction: The Significance of Boc-Protected Aminosuberic Acid
Boc-DL-2-aminosuberic acid is a derivative of 2-aminosuberic acid, a non-proteinogenic amino acid that has garnered interest in medicinal chemistry. Its dicarboxylic nature and elongated aliphatic chain make it a valuable component for introducing specific conformational constraints or functionalities into peptides and other macromolecules.[1][2] The tert-butyloxycarbonyl (Boc) protecting group is frequently employed to mask the alpha-amino group during peptide synthesis, preventing unwanted side reactions. Accurate NMR characterization is essential to confirm the successful installation of the Boc group and the overall integrity of the molecule.
Predicted ¹H and ¹³C NMR Spectral Data for Boc-DL-2-Aminosuberic Acid
Molecular Structure:
Caption: Workflow for comprehensive NMR analysis.
-
COSY (Correlation Spectroscopy): This experiment reveals scalar coupling between protons, typically over two to three bonds. For Boc-DL-2-aminosuberic acid, COSY would show correlations between the NH and Cα-H, and along the entire aliphatic chain from Cα-H to Cζ-H₂. This is crucial for tracing the carbon backbone. [4]* HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to the carbon it is directly attached to. It is a powerful tool for definitively assigning the carbon signals based on the more easily interpretable proton spectrum. [4]
Conclusion
The structural elucidation of Boc-DL-2-aminosuberic acid by NMR spectroscopy is a straightforward process when guided by the fundamental principles of chemical shifts and by comparison with structurally related molecules. The characteristic signals of the Boc protecting group and the dicarboxylic acid moieties, combined with the more complex pattern of the aliphatic chain, provide a unique spectral fingerprint. While 1D NMR offers a rapid assessment of the compound's identity and purity, the use of 2D techniques like COSY and HSQC is highly recommended for unambiguous assignment and complete structural verification. This guide provides the necessary framework for researchers to confidently analyze and interpret the NMR data of this and similar valuable synthetic building blocks.
References
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2022). MDPI. [Link]
-
¹H-NMR spectrum of N-Boc glutamic acid. ResearchGate. [Link]
-
General Procedures. ¹H and ¹³C NMR spectra were recorded at 25 °C using a 400 MHz. Rsc.org. [Link]
-
Determine the structure of Boc amino acids. Cheminfo.org. [Link]
-
Phenylalanine-containing cyclic dipeptides – The lowest molecular weight hydrogelators based on unmodified proteinogenic amino acid - Supporting Information. Beilstein-institut.de. [Link]
-
Synthesis of 2-aminosuberic acid derivatives as components of some histone deacetylase inhibiting cyclic tetrapeptides. (2017). PMC. [Link]
-
peptide nmr. University of Regensburg. [Link]
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Comparison of Boc-Asu-OH vs Fmoc-Asu-OH synthesis efficiency
Advanced Synthesis Guide: Boc-Asu-OH vs. Fmoc-Asu-OH in Dicarba Peptide Analog Production
Introduction
L-
However, incorporating Asu into a peptide sequence and subsequently cyclizing it presents significant synthetic challenges. The choice of
Mechanistic Overview: Orthogonality and Causality
The core divergence between Boc and Fmoc strategies lies in their orthogonal protection schemes, which dictate where and how the critical macrocyclization step occurs.
-
Boc-Asu-OH Strategy : Traditionally utilizes an acid-labile Boc group for the
-amine and a benzyl ester (OBzl) for the -carboxylic acid. Because the OBzl group requires hazardous anhydrous Hydrogen Fluoride (HF) for removal, cyclization must typically occur off-resin after global cleavage[3]. -
Fmoc-Asu-OH Strategy : Employs a base-labile Fmoc group for the
-amine. The critical innovation here is the use of an allyl ester (OAll) for the -carboxylic acid (Fmoc-Asu(OAll)-OH). The allyl group is completely orthogonal to both Fmoc and standard acid-labile side-chain protectors (like tBu). It can be selectively removed using Palladium(0) catalysis while the peptide remains anchored to the solid support, enabling highly efficient on-resin cyclization[4].
Orthogonal protection schemes for Boc-Asu(OBzl)-OH and Fmoc-Asu(OAll)-OH building blocks.
Comparative Efficiency Data
To objectively compare these two strategies, we must analyze the thermodynamic and kinetic realities of macrocyclization. Off-resin cyclization (Boc route) is governed by concentration; it requires extreme dilution to favor intramolecular ring closure over intermolecular oligomerization[5]. Conversely, on-resin cyclization (Fmoc route) benefits from the "pseudo-dilution" effect. The polymer matrix of the resin physically isolates the peptide chains, creating an environment where intramolecular reactions are kinetically favored even at high effective local concentrations[4].
Table 1: Quantitative Synthesis Efficiency Comparison
| Parameter | Boc-Asu(OBzl)-OH | Fmoc-Asu(OAll)-OH |
| Primary Cyclization Mode | Off-Resin (Solution Phase) | On-Resin (Solid Phase) |
| Side-Chain Deprotection | Anhydrous HF (0°C, 1h) | Pd(PPh3)4 / PhSiH3 (RT, 2h) |
| Cyclization Concentration | Highly Dilute (≤ 1 mg/mL) | N/A (Pseudo-dilution on resin) |
| Oligomerization Risk | High (Concentration dependent) | Very Low (Matrix isolated) |
| Typical Cyclization Yield | 15% - 35% | 75% - 95% |
| Overall Synthesis Time | 4 - 6 Days | 2 - 3 Days |
| Automation Compatibility | Low (Manual HF cleavage) | High (Fully automatable) |
Experimental Protocols: Self-Validating Workflows
Protocol A: Fmoc-Asu(OAll)-OH On-Resin Cyclization (Preferred Method)
This protocol leverages the orthogonality of the allyl ester to perform macrocyclization before global cleavage, ensuring maximum yield and purity[4].
-
Linear Assembly : Synthesize the linear peptide on a low-loading resin (e.g., Rink Amide, 0.3 mmol/g) using standard Fmoc/tBu chemistry. Couple Fmoc-Asu(OAll)-OH using standard activators[6].
-
Selective Allyl Deprotection :
-
Causality: The allyl group must be removed without affecting the Fmoc group or tBu side-chain protectors to allow specific ring closure.
-
Action: Swell resin in dry DCM. Add a solution of Tetrakis(triphenylphosphine)palladium(0) (0.2 eq) and Phenylsilane (10 eq) in DCM. Agitate under Argon for 2 hours in the dark.
-
Validation: Wash resin thoroughly. Cleave a micro-aliquot and analyze via LC-MS to confirm the specific loss of the allyl mass (-40 Da).
-
-
Fmoc Deprotection : Treat resin with 20% Piperidine in DMF (2 x 10 min) to expose the target
-amine[6]. -
On-Resin Cyclization :
-
Causality: HATU is selected over weaker coupling agents (like HBTU) because its 7-aza-benzotriazole moiety accelerates the formation of sterically hindered lactam rings.
-
Action: Add HATU (2 eq) and DIPEA (5 eq) in minimal DMF. Agitate for 4-16 hours[4].
-
Validation: Perform a Kaiser test. A negative result (yellow) confirms complete consumption of the free amine.
-
-
Global Cleavage : Cleave the cyclic peptide from the resin using TFA/TIS/H2O (95:2.5:2.5) for 2 hours[3]. Precipitate in cold ether.
Protocol B: Boc-Asu(OBzl)-OH Off-Resin Cyclization
This traditional approach is necessary when synthesizing sequences containing modifications inherently incompatible with Fmoc chemistry, though it suffers from lower yields due to intermolecular side reactions[5].
-
Linear Assembly : Assemble the peptide using Boc SPPS on a PAM or MBHA resin.
-
Global Cleavage & Deprotection :
-
Action: Treat the peptide-resin with anhydrous HF containing 10% anisole (scavenger) at 0°C for 1 hour. This simultaneously cleaves the peptide from the resin and removes the OBzl group from the Asu side chain.
-
Validation: Evaporate HF, precipitate crude linear peptide in ether, and confirm mass via LC-MS.
-
-
High-Dilution Cyclization :
-
Causality: To prevent the linear peptides from reacting with each other (forming dimers/polymers), the reaction must be forced into extreme dilution.
-
Action: Dissolve the crude linear peptide in DMF at a concentration of ≤ 1 mg/mL. Add BOP reagent (3 eq) and adjust pH to 8-9 using DIPEA. Stir vigorously for 24-48 hours.
-
Validation: Monitor the reaction via analytical HPLC. The cyclic product will typically elute later than the linear precursor due to increased hydrophobicity.
-
Comparative synthetic workflows for on-resin (Fmoc) vs. off-resin (Boc) macrocyclization.
Conclusion & Recommendations
For the vast majority of modern peptide drug development applications, the Fmoc-Asu(OAll)-OH strategy is unequivocally superior . The ability to perform on-resin cyclization bypasses the thermodynamic penalties of solution-phase macrocyclization, resulting in drastically higher yields, shorter synthesis times, and the elimination of hazardous HF handling[3],[4]. The Boc-Asu(OBzl)-OH strategy should be reserved strictly for specialized sequences that are inherently incompatible with the basic conditions (piperidine) required for Fmoc removal.
References
1.[1] Tritium-labeled reactive analogs of [1,6-alpha-aminosuberic acid, 8-arginine] vasopressin - PubMed - 2.[2] 6.2.4.1.2.3 Synthesis of Peptides Containing a-Aminosuberic Acid - Thieme Connect - 3.[5] The peptides of alpha-aminosuberic acid II. Synthesis of deamino-dicarba-eel-calcitonin sequence 1-9 - ResearchGate - 4.[6] Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory - UCI - 5.[3] A Deep Dive into Solid-Phase Peptide Synthesis: Boc vs. Fmoc Strategies - BenchChem - 6.[4] Design, Synthesis, Biological Evaluation, and Structural Characterization of Potent Histone Deacetylase Inhibitors Based on Cyclic α/β-Tetrapeptide Architectures - PMC (NIH) -
Sources
- 1. [Tritium-labeled reactive analogs of [1,6-alpha-aminosuberic acid, 8-arginine] vasopressin (deamino-dicarba-[8-arginine] vasopressin. synthesis and properties] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thieme-connect.de [thieme-connect.de]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design, Synthesis, Biological Evaluation, and Structural Characterization of Potent Histone Deacetylase Inhibitors Based on Cyclic α/β-Tetrapeptide Architectures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.uci.edu [chem.uci.edu]
Aminosuberic acid vs diaminopimelic acid in peptide design
As a Senior Application Scientist, I have witnessed countless promising peptide candidates fail during in vivo translation. The most common culprit? Premature proteolytic degradation or the rapid reduction of structural disulfide bonds in the bloodstream. To overcome these bottlenecks, modern peptide engineering has shifted toward the strategic incorporation of non-canonical amino acids (ncAAs).
This guide provides an in-depth, objective comparison of two highly versatile ncAAs used to enforce conformational stability and dictate biological function: Aminosuberic acid (Asu) and Diaminopimelic acid (DAP) .
Mechanistic Profiling: Causality in Peptide Design
Aminosuberic Acid (Asu): The Dicarba Bridge Architect
Native disulfide bonds (Cys-Cys) are notoriously unstable in the reducing environment of the cytosol (due to glutathione) and are prone to scrambling in plasma. Aminosuberic acid (2-aminooctanedioic acid) solves this by replacing the reducible sulfur atoms with a highly stable carbon-carbon or lactam backbone.
The Causality of Choice: By utilizing Asu, we create a "dicarba" bond. Because the 8-carbon chain of Asu perfectly mimics the spatial geometry and interatomic distance of a native cystine bridge, the peptide retains its exact macrocyclic pharmacophore while 1[1]. This strategy has been successfully deployed to engineer ultra-stable analogs of human relaxin-3[1] and2 (Deamino-dicarba-oxytocin)[2].
Diaminopimelic Acid (DAP): The Dual-Anchor & Innate Immune Modulator
Diaminopimelic acid (2,6-diaminoheptanedioic acid) is a diamino, dicarboxylic acid naturally found in the stem peptides of Gram-negative bacterial peptidoglycan[3]. In synthetic design, it serves two distinct purposes.
The Causality of Choice: Structurally, DAP's dual amine and carboxyl groups make it an exceptional cross-linker, allowing researchers to4 (often paired with Aspartate)[4]. Furthermore, substituting canonical residues with DAP in antimicrobial peptides has been shown to5[5]. Biologically, DAP is a specific pathogen-associated molecular pattern (PAMP). Peptides containing DAP 6, triggering potent intracellular immune responses[6].
Caption: Intracellular signaling pathway activated by DAP-containing peptidomimetics via NOD1.
Quantitative & Structural Comparison
To select the appropriate ncAA for your pipeline, refer to the comparative performance metrics below:
| Parameter | Aminosuberic Acid (Asu) | Diaminopimelic Acid (DAP) |
| Chemical Classification | Mono-amino, dicarboxylic acid | Diamino, dicarboxylic acid |
| Carbon Chain Length | 8 carbons | 7 carbons |
| Primary Structural Role | Dicarba bridge formation (disulfide mimic) | Complex cross-linking, lactam bridges |
| Biological Target | Preserves native receptor binding (e.g., Relaxin-3) | Direct agonist for NOD1 intracellular receptor |
| Metabolic Advantage | Absolute resistance to disulfide reductases | High resistance to canonical proteases |
| Synthesis Complexity | Moderate (requires orthogonal Allyl/Alloc protection) | High (requires differentiation of two alpha-amines) |
Self-Validating Experimental Protocols
A protocol is only as good as its built-in quality control. The following methodologies are engineered to be self-validating, ensuring that structural edits translate accurately to the final product.
Protocol A: Synthesis of an Asu-Stabilized Dicarba Peptide
Objective: Synthesize a redox-stable cyclic peptide using an Asu-derived lactam bridge.
-
Linear Elongation: Perform standard Fmoc-Solid Phase Peptide Synthesis (SPPS). Incorporate Fmoc-Asu(OAllyl)-OH and Fmoc-Dap(Alloc)-OH at the desired cyclization sites.
-
Orthogonal Deprotection: Treat the resin with Pd(PPh3)4 (0.1 eq) and phenylsilane (10 eq) in DCM for 2 hours.
-
Causality: The palladium catalyst selectively removes the Allyl/Alloc groups without affecting the acid-labile Boc/tBu groups or the base-labile Fmoc group, preventing unwanted polymerization.
-
-
Macrocyclization: React the resin with PyBOP (3 eq) and DIPEA (6 eq) in DMF for 2 hours.
-
Self-Validation Step: Perform a Kaiser test. A negative (yellow) result indicates complete consumption of the free amine. Furthermore, an analytical micro-cleavage followed by LC-MS must show the exact mass of the linear intermediate minus 18 Da (loss of H₂O), confirming successful macrocyclization rather than mere deprotection.
-
-
Global Cleavage: Treat with TFA/TIS/H₂O (95:2.5:2.5) for 2 hours, followed by cold ether precipitation and RP-HPLC purification.
Caption: Workflow for on-resin lactam cyclization using Aminosuberic acid (Asu).
Protocol B: Engineering a DAP-Based NOD1 Agonist
Objective: Synthesize a DAP-containing peptidomimetic and validate its specific NOD1 receptor activation.
-
Peptide Assembly: Synthesize the sequence (e.g., iE-DAP) using standard SPPS, coupling Fmoc-DAP(Boc)-OH at the C-terminus.
-
Causality: DAP possesses two chiral alpha-carbons. Using the orthogonally protected derivative ensures unidirectional coupling and prevents the formation of branched peptide networks.
-
-
Cleavage & Purification: Cleave using standard TFA cocktails and purify via RP-HPLC to >95% purity. High purity is critical to eliminate truncated sequences that could skew receptor binding kinetics.
-
Receptor Activation Assay: Incubate HEK-Blue NOD1 cells with the purified DAP-peptide (1-10 µg/mL) for 24 hours.
-
Reporter Quantification: Measure SEAP (Secreted Embryonic Alkaline Phosphatase) release using a spectrophotometer at 655 nm.
-
Self-Validation Step: To prove the observed biological activity is strictly due to DAP-NOD1 interaction (and not endotoxin contamination from the buffers), the assay must run in parallel on a NOD1-knockout cell line. A robust signal in NOD1+ cells and a baseline signal in NOD1- cells confirms absolute target specificity.
-
References
1.6 - Benchchem / PMC 2. 4 - SB-PEPTIDE 3.5 - Frontiers in Cellular and Infection Microbiology 4.3 - PMC 5.2 - PMC 6.1 - ResearchGate
Sources
- 1. researchgate.net [researchgate.net]
- 2. Clearance of oxytocin and its potentially enzyme resistant analogues in the OXT‐receptor compartment of the potassium depolarized rat myometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic Determination of the Impact of Structural Edits on Peptide Accumulation into Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide cyclization - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 5. Frontiers | Unlocking the power of antimicrobial peptides: advances in production, optimization, and therapeutics [frontiersin.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Advanced Characterization and Selection Guide: Boc-2-Aminooctanedioic Acid
Executive Summary
Boc-2-aminooctanedioic acid (Boc-Asu-OH) is a critical non-proteinogenic amino acid standard used primarily in the synthesis of stapled peptides, cyclic peptidomimetics, and as a bifunctional linker in drug conjugates. Its eight-carbon dicarboxylic acid backbone (suberic acid derivative) provides a flexible yet defined spacer length that distinguishes it from shorter analogs like aminoadipic acid (C6) or aminopimelic acid (C7).[1]
This guide objectively compares Boc-Asu-OH against its primary protecting group alternative (Fmoc-Asu-OH ) and structural analogs, providing validated analytical protocols to ensure material integrity in GMP environments.[1]
Comparative Analysis: Performance & Alternatives
Protecting Group Strategy: Boc-Asu vs. Fmoc-Asu
The choice between Boc (acid-labile) and Fmoc (base-labile) protection for 2-aminooctanedioic acid is not merely a matter of preference but of synthetic strategy, particularly regarding aggregation and orthogonality.
| Feature | Boc-2-Aminooctanedioic Acid | Fmoc-2-Aminooctanedioic Acid | Scientific Insight |
| Deprotection | Acidic (TFA/Neat) | Basic (20% Piperidine) | Boc is superior for "difficult sequences" prone to aggregation, as TFA disrupts H-bonds better than piperidine.[1] |
| Orthogonality | Compatible with base-stable side chains (e.g., PAM resin).[1] | Compatible with acid-labile side chains (e.g., Trt, tBu).[1][2] | Use Boc-Asu when the peptide contains base-sensitive moieties like aspartimide-prone sequences. |
| Solubility | High in DCM/DMF | Moderate in DMF | Boc group adds lipophilicity, often improving solubility of the growing chain in non-polar solvents. |
| Cost Efficiency | High (Lower raw material cost) | Moderate | Boc-Asu is often the economic choice for large-scale manufacturing of simple sequences. |
Structural Analogs: Chain Length Impact
In peptide stapling, the "span" of the linker determines the helicity stabilization. Boc-Asu (C8) is compared here with its homologs.[1]
-
Boc-2-Aminoadipic Acid (C6): Often too short to span
helical turns effectively without inducing strain.[1] -
Boc-2-Aminopimelic Acid (C7): Intermediate length; often used for
staples.[1] -
Boc-2-Aminooctanedioic Acid (C8): Optimal for bridging larger gaps or providing flexible conjugation points for albumin binders or fluorophores.[1]
Analytical Standards & Quality Specifications
To validate Boc-2-aminooctanedioic acid as a raw material for clinical trial material (CTM) production, the following specifications must be met.
Critical Quality Attributes (CQAs)
-
Chemical Purity:
(HPLC).[1][3] -
Enantiomeric Purity (Chiral):
L-isomer (or D-isomer, depending on spec).[1] -
Identity: 1H-NMR (Conforms to structure), Mass Spec (
or ). -
Residual Solvents: < 5000 ppm (ICH Q3C limits).[1]
Experimental Protocol: High-Resolution HPLC Assay
This method separates Boc-Asu from its synthesis precursors (unprotected Asu, free Boc-OSu) and degradation products.[1]
Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).[1]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q).[1]
-
Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (Boc carbonyl absorbance) and 254 nm.[1]
-
Temperature: 25°C.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 5% | Equilibration |
| 15.0 | 95% | Linear Gradient |
| 18.0 | 95% | Wash |
| 18.1 | 5% | Re-equilibration |
| 23.0 | 5% | Stop |
Data Interpretation:
-
Boc-Asu Retention: Expect elution around 10-12 min (moderate hydrophobicity).[1]
-
Impurity Flag: Peaks eluting < 3 min are likely free amino acids (Asu) due to Boc loss. Peaks > 15 min are likely di-Boc byproducts or oligomers.[1]
Advanced Characterization: Chiral Purity
Determining the enantiomeric excess (ee) is critical, as the D-isomer can disrupt peptide secondary structure.
Chiral HPLC Protocol (Self-Validating)
Direct separation of N-protected amino acids often requires polysaccharide-based stationary phases.
-
Column: Chiralpak IC or IA (Immobilized Amylose/Cellulose derivatives).[1]
-
Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1).[1]
-
Mode: Isocratic Normal Phase.[1]
-
Validation Check: Inject a racemic mixture (DL-Boc-Asu) first to establish the resolution factor (
). An is required before running the sample.
Decision Frameworks & Workflows
Synthesis Strategy Decision Tree
This diagram guides the researcher on when to select Boc-Asu over Fmoc-Asu.
Caption: Decision logic for selecting Boc-Asu versus Fmoc-Asu based on peptide sequence properties and aggregation risks.
Analytical QC Workflow
A standardized workflow for incoming raw material release.[1]
Caption: Quality Control (QC) workflow ensuring identity, chemical purity, and stereochemical integrity before synthesis.
References
-
Behrendt, R., White, P., & Offer, J. (2016).[1] Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. [Link]
-
PubChem. (2025).[1][4] 2-Aminooctanedioic acid (Compound Summary). National Library of Medicine. [Link]
Sources
Technical Guide: Verifying Enantiomeric Purity of Boc-Asu-OH Derivatives
Executive Summary
Boc-Asu-OH (Boc-L-2-aminosuberic acid) is a critical non-proteinogenic amino acid used in the synthesis of stapled peptides and cystine mimetics. Its structural similarity to Glutamic acid—extended by three methylene units—presents unique analytical challenges. The long aliphatic side chain (
For researchers requiring strict enantiomeric excess (
The Analytical Challenge: Why Standard Methods Fail
The enantiomeric purity of Boc-Asu-OH is non-trivial to verify due to two factors:
-
Low Specific Rotation: Like many aliphatic amino acids, the specific rotation
of Asu derivatives is low. Small amounts of the D-isomer ( ) may not significantly alter the optical rotation value, rendering polarimetry insufficient for high-purity applications. -
Amphipathic Nature: The molecule contains a lipophilic octanedioic backbone and two hydrophilic carboxyl groups. Standard C18 gradients often fail to resolve enantiomers without chiral selectors or derivatization.
Comparative Methodology
We evaluated three primary methodologies. The following table summarizes their operational viability for Boc-Asu-OH.
| Feature | Method A: Marfey’s Method (FDAA) | Method B: Direct Chiral HPLC | Method C: Specific Rotation |
| Principle | Derivatization to diastereomers | Chiral Stationary Phase (CSP) | Polarimetry |
| Detection Limit (LOD) | Excellent (0.05% D-isomer) | Good (0.1% - 0.5%) | Poor (>1.0% error margin) |
| Sample Fate | Destructive (Boc removed) | Non-Destructive | Non-Destructive |
| Cost per Run | Low (Standard C18 Column) | High (Specialized Chiral Column) | Negligible |
| Throughput | Low (Requires prep time) | High (Inject & Run) | High |
| Suitability | Trace Analysis / Validation | Routine QC / Bulk Purity | Preliminary Check Only |
Detailed Experimental Protocols
Method A: Marfey’s Method (The Gold Standard for Sensitivity)
Best for: Detecting trace D-Asu impurities when sample recovery is not required.
Mechanism:
Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) reacts with the
Workflow Diagram
Caption: Step-by-step workflow for converting Boc-Asu-OH into resolvable diastereomers using FDAA.
Protocol Steps:
-
Deprotection: Dissolve 1 mg of Boc-Asu-OH in 100
L of 4M HCl in dioxane. Agitate for 30 minutes to remove the Boc group. Evaporate to dryness under . -
Buffer: Redissolve the residue in 100
L of water and add 100 L of 1M (pH must be >8 for the reaction to proceed). -
Derivatization: Add 100
L of 1% FDAA in acetone. Incubate at 40°C for 60 minutes. -
Quench: Stop the reaction by adding 50
L of 2M HCl. Dilute with 500 L of 50% Acetonitrile/Water. -
Analysis: Inject 10
L onto a standard C18 column (e.g., Agilent Zorbax Eclipse Plus, 3.5 m).-
Gradient: 10% to 60% Acetonitrile in 0.1% TFA over 45 minutes.
-
Detection: UV at 340 nm (specific to the dinitrophenyl moiety).[2]
-
Result: The L-L diastereomer (L-FDAA-L-Asu) will elute before the L-D diastereomer (L-FDAA-D-Asu) due to the hydrophobicity difference induced by the intramolecular H-bonding of the L-L complex.
-
Method B: Direct Chiral HPLC (The QC Standard)
Best for: Final product release testing where the Boc group must remain intact.
Mechanism: Direct separation utilizes Polysaccharide-based Chiral Stationary Phases (CSPs). For acidic amino acids like Asu, immobilized columns (e.g., Chiralpak IA/IC) are required to withstand the acidic mobile phases necessary to keep the carboxylic acids protonated.
Decision Tree for Method Development
Caption: Optimization logic for developing a Direct Chiral HPLC method for acidic Boc-amino acids.
Protocol Steps:
-
Column: Daicel Chiralpak IC (Immobilized Cellulose tris(3,5-dichlorophenylcarbamate)).
-
Why IC? The chlorinated carbamate selector offers unique hydrogen bonding capabilities ideal for the Boc-carbonyl interaction.
-
-
Mobile Phase: n-Hexane / Isopropanol / TFA (85 : 15 : 0.1 v/v/v).
-
Note: TFA is mandatory to suppress the ionization of the side-chain carboxyl group of Asu. Without it, peaks will tail severely.
-
-
Conditions: Flow rate 1.0 mL/min, Temperature 25°C, Detection UV 210 nm.
-
Sample Prep: Dissolve Boc-Asu-OH in the mobile phase at 1 mg/mL.
-
Expectation: The D-enantiomer typically elutes first on Chiralpak IC (verify with a racemic standard).
Data Analysis & Interpretation
When validating your method, calculate the Enantiomeric Excess (ee) using the integrated peak areas (
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Marfey's: No Reaction | pH too low during derivatization. | Ensure pH is 8.0–9.0 using NaHCO3. FDAA requires a deprotonated amine. |
| Marfey's: Extra Peaks | Incomplete Boc removal. | Increase acid hydrolysis time or temperature (Step 1). |
| Chiral HPLC: Tailing | Ionization of COOH groups. | Increase TFA concentration to 0.2% or switch to Chiralpak IA. |
| Chiral HPLC: No Retention | Sample too soluble in mobile phase. | Decrease alcohol content (e.g., 95:5 Hexane:IPA). |
References
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. Link
-
Sigma-Aldrich. (2023). Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC. Technical Guides. Link
-
BenchChem. (2025).[3][4] A Comparative Guide to HPLC Methods for Purity Assessment of Fmoc-Amino Acids. Research Guides. Link
-
Almac Group. (2016). Determination of Peptide Chiral Purity Using Marfey’s Reagent and Accurate Mass Liquid Chromatography Mass Spectrometry.[1] White Papers. Link
Sources
Impact of Asu substitution on peptide biological activity
Title: Engineering Peptide Therapeutics: The Impact of L-α-Aminosuberic Acid (Asu) Substitution on Biological Activity and Stability
Executive Summary
The translation of peptide-based drug candidates into clinical therapeutics is frequently bottlenecked by poor pharmacokinetic profiles—specifically, rapid proteolytic degradation and the redox instability of native disulfide bonds in the systemic circulation. To overcome these limitations, rational bioisosteric replacement using non-natural amino acids is a critical strategy. This guide provides an objective, data-driven comparison of utilizing L-α-aminosuberic acid (Asu) to engineer metabolically stable, biologically active peptide analogs.
Mechanistic Causality: The Structural Role of Asu
Native disulfide (-S-S-) bridges are highly susceptible to reduction by cytosolic glutathione (GSH) and cleavage by disulfide isomerases. By replacing a cystine bridge with an Asu-mediated lactam bridge (an amide bond between the Asu side-chain carboxyl and a basic amino acid like Lys) or a true dicarba bridge (-CH2-CH2-), researchers eliminate the redox-sensitive sulfur atoms[1].
The Causality of Conformational Shift: This substitution is not structurally silent. A native disulfide bond has a bond length of ~2.05 Å and prefers a dihedral angle of approximately ±90°. In contrast, an Asu-mediated lactam bridge (-C(=O)-NH-) has a partial double-bond character with a planar trans geometry and a shorter bond length (~1.33 Å). A pure dicarba bridge has a bond length of ~1.54 Å and prefers staggered conformations. This geometric compression rigidifies the peptide backbone. If the native binding conformation aligns with this new energy minimum, target affinity is retained or enhanced; if the target pocket is highly sensitive to spatial orientation, affinity may be modulated[2].
Fig 1. Pharmacological logic of replacing native disulfide bonds with Asu-mediated bridges.
Objective Comparison: Asu vs. Alternative Cyclization Strategies
When engineering cyclic peptides, Asu substitution must be weighed against other modern cyclization chemistries. The table below summarizes the comparative performance of these strategies.
| Cyclization Strategy | Chemical Bond | Redox Stability | Proteolytic Resistance | Conformational Flexibility | Typical in vivo Half-life Impact |
| Native Disulfide | -S-S- | Poor (Cleaved by GSH) | Low | High | Baseline (Minutes) |
| Asu-Lactam Bridge | -C(=O)-NH- | Excellent | High | Moderate (Rigidified) | Extended (Hours) |
| Olefin Metathesis (RCM) | -CH=CH- | Excellent | High | Low (Highly Rigid) | Extended (Hours) |
| Click Triazole | 1,2,3-Triazole | Excellent | High | Moderate | Extended (Hours) |
Pharmacological Impact: Experimental Evidence & Case Studies
A. Redox-Stable Hormones (Oxytocin & ANP)
The substitution of the native disulfide bond in oxytocin with an Asu-mediated bridge yields [Asu1,6]-oxytocin (a deamino-dicarba analog)[3]. Experimental data demonstrates that this analog maintains the uterotonic and therapeutic efficacy of native oxytocin but exhibits complete resistance to enzymatic degradation by oxytocinases, which typically cleave the Tyr-Ile bond adjacent to the native disulfide ring[4]. Similarly, an Asu-substituted dicarba analog of beta-Atrial Natriuretic Peptide (beta-ANP) successfully bound to vascular smooth muscle cells (
B. Receptor Selectivity via Spatial Probing (Conotoxins)
In the development of PeIA conotoxin analogs targeting nicotinic acetylcholine receptors (nAChRs), Asu was utilized as a linear side-chain substitution rather than a bridging element. Replacing Asn11 with negatively charged non-natural amino acids of varying lengths revealed that the extended steric bulk of Asu disrupted binding to the α6/α3β2β3 subtype, thereby providing a mechanism to achieve high selectivity for the α3β2 subtype[2].
C. Enhancing Half-Life in Target Inhibition (CHAP31)
Asu can also serve as a functional warhead scaffold. In the design of Cyclic Hydroxamic-acid-containing Peptides (CHAPs) for Histone Deacetylase (HDAC) inhibition, Asu was modified into ζ-hydroxamide-α-aminosuberic acid (Asu(NHOH)). The resulting tetrapeptide, CHAP31, demonstrated profound stability in cultured cells (
Quantitative Data Summary:
| Peptide Analog | Target Receptor / Enzyme | Native Half-Life ( | Asu Analog Half-Life ( | Biological Activity | Reference |
| [Asu1,6]-Oxytocin | Oxytocin Receptor | ~3-5 mins | Highly Extended | Retained Uterotonic Activity | [4], |
| [Asu7,23']-beta-ANP | ANP Receptor (VSMC) | Short (Proteolysis) | Extended | [5] | |
| CHAP31 | Histone Deacetylase | 14.7 hours | > 3000 hours | Strong HDAC Inhibition | [6] |
Self-Validating Protocol: Synthesis of Asu-Bridged Peptides
To ensure scientific integrity and reproducibility, the synthesis of Asu-lactam peptides via Solid-Phase Peptide Synthesis (SPPS) must incorporate built-in validation checkpoints.
Step 1: Resin Loading and Linear Assembly
-
Procedure: Assemble the linear sequence using standard Fmoc-SPPS.
-
Causality of Choice: Utilize Fmoc-Asu(OAll)-OH and Fmoc-Lys(Mtt)-OH. The Allyl (All) and 4-methyltrityl (Mtt) protecting groups are chosen because they are completely orthogonal to the standard Fmoc/tBu strategy, allowing selective deprotection on-resin without premature global cleavage.
-
Validation Checkpoint A: Perform a micro-cleavage (1 mg resin in 95% TFA) and analyze via LC-MS to confirm the correct mass of the fully protected linear sequence.
Step 2: Orthogonal Deprotection
-
Procedure: Treat the resin with
and phenylsilane (Tsuji-Trost reaction) to remove the Allyl group. Subsequently, wash and treat with 1% TFA in DCM to selectively remove the Mtt group from Lysine. -
Validation Checkpoint B: Perform a Kaiser test. A deep blue color (positive result) validates the successful unmasking of the primary amine on the Lysine side chain.
Step 3: On-Resin Lactamization
-
Procedure: React the resin with PyBOP, HOBt, and DIPEA in DMF for 4-12 hours.
-
Causality of Choice: PyBOP is selected over highly reactive uronium salts (like HATU) to minimize potential epimerization of the Asu α-carbon during the slow macrocyclization step.
-
Validation Checkpoint C: Repeat the Kaiser test. A yellow/colorless result (negative) confirms the complete consumption of the free amine, validating successful ring closure. A subsequent micro-cleavage LC-MS should show a mass shift of -18 Da (loss of
).
Step 4: Global Cleavage
-
Procedure: Cleave the cyclic peptide using TFA/TIPS/
(95:2.5:2.5). -
Causality of Choice: Triisopropylsilane (TIPS) is essential to quench carbocations generated from tBu protecting groups, preventing the irreversible re-alkylation of electron-rich residues (e.g., Trp, Tyr).
Fig 2. Self-validating solid-phase synthesis workflow for Asu-bridged cyclic peptides.
References
1.[2] Title: PeIA-5466: A Novel Peptide Antagonist Containing Non-natural Amino Acids That Selectively Targets α3β2 Nicotinic Acetylcholine Receptors. Source: nih.gov. URL: [Link] 2.[1] Title: Revisiting amino acids and peptides as anti-glycation agents. Source: nih.gov. URL: [Link] 3.[4] Title: A Neurohypophyseal Hormone Analog with Selective Oxytocin-Like Activities and Resistance to Enzymatic Inactivation. Source: pnas.org. URL: [Link] 4.[6] Title: Cyclic Hydroxamic-acid-containing Peptide 31, a Potent Synthetic Histone Deacetylase Inhibitor with Antitumor Activity. Source: aacrjournals.org. URL: [Link] 5.[5] Title: A dicarba analog of beta-atrial natriuretic peptide (beta-ANP) inhibits guanosine 3',5'-cyclic monophosphate production induced by alpha-ANP in cultured rat vascular smooth muscle cells. Source: nih.gov. URL: [Link] 6.[3] Title: [Asu1,6]-Oxytocin. Source: peptide.co.jp. URL: [Link]
Sources
- 1. Revisiting amino acids and peptides as anti-glycation agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PeIA-5466: A Novel Peptide Antagonist Containing Non-natural Amino Acids That Selectively Targets α3β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.co.jp [peptide.co.jp]
- 4. pnas.org [pnas.org]
- 5. A dicarba analog of beta-atrial natriuretic peptide (beta-ANP) inhibits guanosine 3',5'-cyclic monophosphate production induced by alpha-ANP in cultured rat vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Chromatographic retention times of Asu vs Glu peptides
Comparative Chromatographic Profiling: -Aminosuberic Acid (Asu) vs. Glutamic Acid (Glu) Peptides
Executive Summary
In the engineering of peptide therapeutics, the substitution of standard amino acids with non-canonical analogs is a critical strategy for modulating pharmacokinetics and stability.[1][2] This guide provides a technical analysis of the chromatographic behavior of
The Core Finding: Replacing Glu with Asu in a peptide sequence results in a significant increase in retention time (RT) on Reversed-Phase HPLC (RP-HPLC). This shift is driven by the increased hydrophobicity of the Asu side chain, which contains three additional methylene units compared to Glu.
Structural & Mechanistic Basis[3]
To predict chromatographic behavior, one must first understand the physicochemical divergence between the two residues. Both are dicarboxylic acids, but their aliphatic character differs substantially.
| Feature | Glutamic Acid (Glu) | ||
| Side Chain Formula | |||
| Side Chain Length | Short (2 Carbons) | Long (5 Carbons) | Extended Aliphatic Chain |
| Hydrophobicity | Low (Hydrophilic) | High (Hydrophobic) | Significant Increase |
| RP-HPLC Behavior | Early Elution | Late Elution | +RT Shift |
The Mechanism of Retention: In RP-HPLC (typically C18 stationary phase), retention is governed by the solvophobic theory. The stationary phase interacts preferentially with the hydrophobic surface area of the peptide.
-
Glu: The polar carboxyl group is close to the peptide backbone, masking the short aliphatic chain.
-
Asu: The extended
alkyl chain exposes a larger hydrophobic surface area for Van der Waals interactions with the C18 ligands before the terminal carboxyl group interacts with the mobile phase. This results in a stronger "grip" by the column, requiring a higher concentration of organic modifier (e.g., Acetonitrile) to elute.
Experimental Case Study: Sulfakinin Analogs
To provide field-proven data, we analyze the retention behavior of Locusta migratoria sulfakinin (Lom-SK) analogs. In this study, a specific position (Position 7) was substituted to compare the effects of side-chain length on retention.
Peptide Sequence Scaffold: pGlu-Leu-Ala-Ser-Asp-Asp-[X] -Gly-His-Met-Arg-Phe-NH2[3]
Experimental Conditions:
-
Column: Delta-Pak C18 (
, ) -
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in 80% Acetonitrile
-
Gradient: Linear ramp
Retention Time Data:
| Analog | Residue at Pos 7 | Side Chain | Retention Time ( | Shift vs Glu |
| [Glu7]-Lom-SK | Glutamic Acid | 8.0 min | Reference | |
| [Asu7]-Lom-SK | Aminosuberic Acid | 13.5 min | +5.5 min |
Analysis: The substitution of Glu with Asu caused a 68% increase in retention time (+5.5 minutes). This confirms that Asu acts as a "hydrophobic anchor," significantly altering the peptide's physicochemical profile despite retaining the same net charge (both are acidic residues).
Visualizing the Workflow & Interaction
The following diagram illustrates the structural difference and the resulting chromatographic separation pathway.
Figure 1: Schematic comparison of Glu vs. Asu peptide retention mechanisms on a C18 stationary phase.
Validated Experimental Protocol
To replicate these findings or characterize your own Asu-containing peptides, follow this self-validating protocol.
Phase A: Synthesis Strategy
When synthesizing Asu-peptides, standard Fmoc solid-phase peptide synthesis (SPPS) is effective, but specific care is needed for the Asu residue.
-
Reagent: Use Fmoc-L-Asu(OtBu)-OH (Fmoc-alpha-aminosuberic acid-delta-t-butyl ester).
-
Coupling: Use standard HBTU/HOBt or DIC/Oxyma activation. Asu couples with similar kinetics to Glu.
-
Cleavage: Standard TFA cleavage (95% TFA, 2.5% TIS, 2.5%
) removes the tBu protecting group, yielding the free dicarboxylic acid.
Phase B: Chromatographic Characterization
Objective: Determine the Hydrophobicity Shift (
-
Preparation: Dissolve crude peptides (Glu-variant and Asu-variant) separately in 0.1% TFA/Water.
-
Column Selection: C18 or C8 column (e.g., Phenomenex Jupiter or Waters XBridge),
pore size recommended for peptides >10 residues. -
Method Setup:
-
Co-Injection Test (Self-Validation):
-
Inject Glu-peptide alone. Record
. -
Inject Asu-peptide alone. Record
. -
Mix both samples (1:1 ratio) and inject.
-
Result: You should observe two distinct, baseline-separated peaks.[5] If peaks overlap, the gradient is too steep; reduce slope to 0.5% B/min.
-
Application Insight: Why use Asu?
While this guide focuses on retention time, understanding why one would choose Asu is vital for interpretation:
-
Cystine Mimetic (Dicarba analogs): Asu is structurally similar to a Cystine disulfide bridge (
) but is non-reducible. It is often used to cyclize peptides via amide bond formation or as a result of Ring Closing Metathesis (RCM) followed by hydrogenation. -
Hydrophobic Scanning: Asu is used to scan the hydrophobic tolerance of a receptor pocket without altering the charge (unlike mutating Glu to Leu, which removes the charge).
-
Stability: Asu peptides are generally more resistant to proteolytic degradation than their Glu counterparts due to the non-standard side chain length, which fits poorly into the active sites of common proteases.
References
-
Nachman, R. J., et al. (2005). "Aliphatic amino diacid Asu functions as an effective mimic of Tyr(SO3H) in sulfakinins for myotropic and food intake-inhibition."[3] Peptides, 26(2).
- Source of the specific Asu vs Glu retention d
-
Guo, D., Mant, C. T., & Hodges, R. S. (1986). "Prediction of peptide retention times in reversed-phase high-performance liquid chromatography.
- Foundational text on peptide retention coefficients and the effect of methylene groups.
-
Meek, J. L. (1980). "Prediction of peptide retention times in high-pressure liquid chromatography on the basis of amino acid composition." Proceedings of the National Academy of Sciences, 77(3), 1632-1636.
- Establishes the additive nature of amino acid hydrophobicity in HPLC.
Safety Operating Guide
Boc-DL-Asu-OH Disposal Protocol: A Risk-Based Operational Guide
Executive Summary & Operational Stance
Effective chemical hygiene extends beyond synthesis; it requires a cradle-to-grave lifecycle management strategy.[1] This guide details the disposal procedures for Boc-DL-Asu-OH (
The Core Safety Directive: While Boc-DL-Asu-OH is generally classified as a non-regulated organic solid under acute toxicity standards, its acid-lability presents a latent operational hazard.
[1] CRITICAL WARNING: Never commingle Boc-protected amino acid waste with acidic waste streams (e.g., TFA, HCl).[1] The deprotection reaction releases isobutylene gas and CO₂, which can pressurize sealed waste containers and cause catastrophic rupture.
Chemical Profile & Hazard Identification
Before disposal, verify the material identity against the following parameters to ensure accurate waste stream categorization.
Table 1: Chemical Identity & Physical Properties
| Parameter | Specification |
| Chemical Name | |
| CAS Number | 66713-87-9 (Generic for Boc-Asu-OH) |
| Molecular Formula | |
| Physical State | White to off-white crystalline powder |
| Solubility | Soluble in organic solvents (DMF, DMSO, MeOH); poorly soluble in water |
| Acidity | Weakly acidic (Carboxylic acid moiety) |
| Stability | Acid Labile (Decomposes to release gas in presence of strong acids) |
Table 2: Hazard Classification (GHS)
| Hazard Type | Classification | Signal Word |
| Health | Skin Irrit. 2, Eye Irrit.[1] 2A, STOT SE 3 | WARNING |
| Physical | Combustible Dust (if finely divided) | None |
| Reactivity | Incompatible with strong oxidizers and strong acids | None |
Pre-Disposal Assessment Logic
Effective disposal requires segregating waste at the source. Use the following decision logic to determine the correct waste stream. This prevents cross-contamination and minimizes disposal costs.
Figure 1: Waste Stream Decision Matrix
Caption: Decision matrix for segregating Boc-DL-Asu-OH waste. Note the critical checkpoint for acidic mixtures to prevent container pressurization.
Detailed Disposal Protocols
Protocol A: Solid Waste (Excess Reagent)
Applicability: Expired chemicals, spilled solids, or excess weighing powder.
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar with a screw-top lid.[1]
-
Labeling: Attach a hazardous waste tag.
-
Segregation: Do not mix with oxidizers (e.g., nitrates, permanganates) or active metals.
-
Disposal: Submit for "Lab Pack" incineration through your licensed waste contractor (e.g., Clean Harbors, Veolia, Stericycle).
Protocol B: Liquid Waste (Reaction Mixtures)
Applicability: Mother liquors, washes, or dissolved reagents.
-
Solvent Identification: Determine if the primary solvent is Halogenated (DCM) or Non-Halogenated (DMF, DMSO).
-
The "Acid Check" (Self-Validating Step):
-
Test: Dip a pH strip into the waste solution.
-
Result: If pH < 3, do not cap tightly . Neutralize with saturated Sodium Bicarbonate (
) until gas evolution ceases. -
Reasoning: Boc groups cleave in acid, releasing isobutylene gas.[2] Neutralization prevents pressure explosions in storage.
-
-
Collection: Pour into the appropriate carboy (Halogenated vs. Non-Halogenated).
-
Record Keeping: Log the approximate amount of Boc-DL-Asu-OH on the carboy's accumulation log sheet.
Protocol C: Contaminated Debris
Applicability: Gloves, weigh boats, paper towels, and pipette tips.
-
Collection: Place in a clear, 6-mil polyethylene bag or a dedicated solid waste drum.
-
Sharps: If the debris includes needles or broken glass, use a rigid puncture-proof sharps container.
-
Labeling: "Debris contaminated with Boc-Amino Acids."
Regulatory Framework (RCRA Compliance)[1]
In the United States, compliance with the Resource Conservation and Recovery Act (RCRA) is mandatory.
-
P-List / U-List Status: Boc-DL-Asu-OH is not listed on the EPA's P-list (acutely toxic) or U-list (toxic).[1]
-
Characteristic Waste: It generally does not exhibit characteristics of Ignitability (D001), Corrosivity (D002), or Reactivity (D003) in its pure solid form.
-
Classification: It is typically classified as Non-Regulated Organic Waste unless mixed with listed solvents (e.g., Methylene Chloride - F002).[1]
Table 3: Waste Codes for Common Mixtures
| Mixture Composition | RCRA Waste Code | Disposal Method |
| Pure Solid | None (Non-Regulated) | Incineration |
| Solution in DCM | F002 (Spent Halogenated Solvent) | Fuel Blending / Incineration |
| Solution in Acetone | D001 (Ignitable) | Fuel Blending |
| Solution in DMF | None (unless ignitable) | Incineration |
Emergency Spill Response
Scenario: A 25g bottle drops and shatters on the lab floor.
-
Isolate: Alert nearby personnel and mark the area.
-
PPE: Don nitrile gloves, safety goggles, and a lab coat.[3] If dust is visible in the air, use an N95 respirator.
-
Contain: Cover the spill with a dust suppressant (or wet paper towels) to prevent aerosolization.
-
Clean: Scoop material into a waste jar. Wipe the area with soap and water.[3][4][5]
-
Verify: Ensure no white residue remains.
References
-
American Chemical Society (ACS) GCI Pharmaceutical Roundtable. (2013). Reagent Guide: BOC Deprotection. Retrieved March 1, 2026, from [Link][1]
-
United States Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved March 1, 2026, from [Link][1]
Sources
Advanced Safety & Operational Protocol: Boc-DL-Asu-OH
Strategic Intent: Beyond Compliance
As researchers, we often treat protected amino acids as benign "building blocks." This complacency is a vector for contamination and exposure. While Boc-DL-Asu-OH (Boc-DL-Aminosuberic acid) is not a high-toxicity agent like an organomercury compound, its handling requires strict discipline to protect the integrity of the synthesis and the long-term respiratory health of the scientist.
This guide treats Boc-DL-Asu-OH not just as a reagent, but as a bioactive precursor. The protocols below are designed to prevent the two most common failures in peptide chemistry: hydrolytic degradation of the Boc-moiety and particulate cross-contamination.
Hazard Landscape & Risk Assessment
Boc-protected non-canonical amino acids generally fall under the Irritant category. However, the specific risk with Boc-DL-Asu-OH lies in its physical form—typically a low-density, electrostatic powder.
| Hazard Class | GHS Code | Description | Operational Implication |
| Skin Irritation | H315 | Causes skin irritation.[1][2][3] | Transdermal absorption of synthesis solvents (DMF/DCM) carrying the amino acid. |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2][3] | Fine dust can bypass standard glasses gaps; goggles required for >5g handling. |
| STOT SE 3 | H335 | May cause respiratory irritation.[1][2][3][4][5][6] | Critical: Inhalation of amino acid dust can lead to sensitization over years of exposure. |
Senior Scientist Insight: The real danger isn't acute toxicity; it's the cumulative sensitization. Furthermore, Boc-DL-Asu-OH is hygroscopic. Poor PPE usage usually correlates with poor moisture control, leading to deprotection (isobutylene loss) before the reaction even starts.
The PPE Matrix: A Tiered Approach
Do not use a "one-size-fits-all" approach. Scale dictates safety.
Tier 1: Analytical Scale (< 1 gram)
-
Respiratory: Fume hood sash at proper working height (18 inches). No respirator required if airflow is >100 fpm.
-
Dermal: Single pair of Nitrile gloves (0.11 mm / 4 mil) . Latex is forbidden due to poor resistance to peptide coupling solvents (DMF).
-
Ocular: ANSI Z87.1 standard safety glasses with side shields.[3]
Tier 2: Preparative/Pilot Scale (> 1 gram or High Dust Potential)
-
Respiratory: If weighing outside a hood (discouraged), use an N95 particulate respirator at minimum. Ideally, use a powder weighing station.
-
Dermal: Double gloving is mandatory.
-
Inner Layer: 4 mil Nitrile (Tactility).
-
Outer Layer: 8 mil Nitrile or laminate (Chemical Barrier against DCM/DMF).
-
-
Ocular: Chemical splash goggles (indirect vent) to seal against airborne fines.
Operational Workflow: The "Self-Validating" Protocol
This workflow integrates safety with yield protection.[6]
Phase A: The Anti-Static Weighing (Critical Step)
Boc-DL-Asu-OH is prone to static charge, causing "jumping" powder.
-
Engineering Control: Operate inside a certified chemical fume hood.
-
Static Mitigation: Use an anti-static gun or polonium strip near the balance.
-
Technique: Do not use a spatula directly into the stock bottle. Pour a small amount into a secondary weigh boat, then transfer. This prevents cross-contaminating the bulk stock with moisture or spatulas.
Phase B: Solubilization & Transfer
-
Solvent Choice: Typically dissolved in DMF (Dimethylformamide) or NMP.
-
The "Add-Solid-First" Rule: Always add the solid Boc-DL-Asu-OH to the vessel before the solvent. Adding powder to solvent creates a splash risk and aerosolizes the powder.
-
Dissolution: Vortex immediately. If the solution is cloudy, sonicate. Note: Incomplete dissolution leads to deletion sequences in SPPS.
Phase C: Decontamination
-
Immediate Wipe-down: Wipe the balance area with a 10% Ethanol solution (not water alone, as Boc-amino acids are hydrophobic).
-
Glove Removal: Use the "beak method" (peeling inside out) to ensure no outer surface touches skin.
Visualizations
Diagram 1: Risk Assessment & PPE Decision Logic
This logic gate ensures you are never under-protected or over-encumbered.
Caption: Decision matrix for selecting appropriate PPE based on scale and dust generation potential.
Diagram 2: Operational Workflow (Weighing to Disposal)
A closed-loop system to minimize exposure.
Caption: Step-by-step operational flow emphasizing static control and solvent order of addition.
Disposal & Environmental Stewardship
Proper disposal is not just regulatory compliance; it prevents the formation of hazardous byproducts in the waste stream.
| Waste Stream | Composition | Action |
| Solid Waste | Weigh boats, contaminated gloves, paper towels.[3] | Place in Hazardous Solid Waste bin. Do not use regular trash. |
| Liquid (Halogenated) | Solutions containing DCM (Dichloromethane) . | Segregate into Halogenated Organic waste carboy. |
| Liquid (Non-Halogenated) | Solutions in DMF, NMP, or Methanol . | Segregate into Non-Halogenated waste carboy. |
| Empty Containers | Stock bottles. | Triple rinse with Acetone, deface label, and dispose of as glass waste (if clean) or hazardous solid (if residue remains). |
Emergency Response
-
Eye Contact: Immediately flush with water for 15 minutes .[7] Hold eyelids open. Time it—15 minutes feels like an eternity, but it is necessary to normalize pH and remove particulates.
-
Skin Contact: Wash with soap and water.[1][2][3][5][6][7] Do not use organic solvents (like Ethanol or Acetone) to clean skin; this will drive the chemical deeper into the dermis.
-
Spill (Powder): Do not dry sweep (creates dust). Cover with wet paper towels (dampened with water), then scoop into a bag.
References
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. OSHA 3404-11R. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: Glycine, N-[(1,1-dimethylethoxy)carbonyl]- (General Boc-Amino Acid Class Data). [Link]
-
PubChem. Compound Summary: N-(tert-Butoxycarbonyl)amino acids (General Hazard Profile). [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
